4-Fluoro-N,N-dimethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEHCGOJNJUOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193311 | |
| Record name | N,N-Dimethyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-46-3 | |
| Record name | N,N-Dimethyl-4-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoro-N,N-dimethylaniline synthesis and properties
An In-depth Technical Guide to 4-Fluoro-N,N-dimethylaniline: Synthesis, Properties, and Applications
Introduction
This compound is a versatile fluorinated aromatic amine that serves as a crucial building block in various chemical syntheses.[1][2][3] Characterized by a dimethylamino group and a fluorine atom at the para position of the aniline ring, this compound exhibits enhanced reactivity and stability, making it a valuable intermediate in the production of pharmaceuticals, dyes, agrochemicals, and specialty polymers.[1][2][3] Its unique electronic properties are instrumental in developing innovative products with improved performance characteristics.[1] This guide provides a comprehensive overview of its synthesis, properties, and key applications for professionals in research and drug development.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀FN | [2][3][4] |
| Molecular Weight | 139.17 g/mol | [2][3][5] |
| CAS Number | 403-46-3 | [2][3] |
| Appearance | White or colorless to light orange/yellow powder, lump, or clear liquid | [2][3] |
| Melting Point | 35 - 39 °C | [2][3] |
| Boiling Point | 200 °C | [2][3] |
| Density | 1.057 g/cm³ | [] |
| Purity | ≥ 98% (GC) | [2][3] |
| Topological Polar Surface Area | 3.2 Ų | [5] |
| XLogP3 | 2.6 | [5] |
| InChI Key | YJEHCGOJNJUOII-UHFFFAOYSA-N | [4][5][7] |
| SMILES | CN(C)C1=CC=C(C=C1)F | [5] |
Spectroscopic data including ¹H NMR, ¹³C NMR, ¹⁵N NMR, IR, and Mass Spectrometry for this compound are available and can be accessed through various chemical databases.[4][7][8][9]
Synthesis of this compound
The synthesis of this compound is typically achieved through the N,N-dimethylation of 4-fluoroaniline. A common and effective method is reductive amination, which involves the reaction of the primary amine with an aldehyde (formaldehyde) to form an imine intermediate, which is then reduced in situ to the desired N,N-dimethylated product.
Experimental Protocol: Reductive Amination of 4-Fluoroaniline
This protocol is adapted from established procedures for the N,N-dimethylation of aromatic amines.[10][11]
Materials:
-
4-Fluoroaniline
-
Paraformaldehyde
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.0 equiv) and paraformaldehyde (5.0 equiv) in tetrahydrofuran (THF).
-
Addition of Reducing Agent: Carefully add sodium cyanoborohydride (5.0 equiv) to the mixture.
-
Acidification: Cool the flask in an ice bath. Slowly add glacial acetic acid (5.0 equiv) dropwise to the stirred mixture.
-
Reaction: Remove the ice bath and heat the reaction mixture to 50 °C. Allow the reaction to stir at this temperature for 18-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess reagents by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with diethyl ether.[10]
-
Washing: Combine all the organic layers and wash sequentially with water and then with saturated aqueous sodium chloride (brine).[10]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel or by vacuum distillation to yield the pure product.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a key ingredient for professionals seeking to advance their research and product development.[1] Its applications are diverse and impactful:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[1] The presence of the fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates.[12] It is also used in the development of kinase inhibitors, which are prominent in targeted cancer therapies.
-
Dye and Pigment Manufacturing: The compound is an intermediate in the production of dyes and pigments, contributing to enhanced colorfastness and vibrancy.[1]
-
Agrochemical Production: It is utilized in the synthesis of herbicides and insecticides, which are vital for crop protection and yield improvement.[2][3]
-
Polymer Chemistry: this compound is used in formulating specialty polymers, imparting enhanced thermal stability and chemical resistance to materials used in the automotive and aerospace industries.[2]
-
Organic Synthesis: As a versatile building block, it enables the creation of complex molecular structures for functional materials and other specialty chemicals.[1][2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrabase.com [spectrabase.com]
- 5. N,N-Dimethyl-4-fluoroaniline | C8H10FN | CID 136249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(403-46-3) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N,N-dimethylaniline is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis. Its unique electronic properties, imparted by the presence of a fluorine atom at the para-position and a dimethylamino group, make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] The fluorine substitution can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, properties of critical interest in drug discovery and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, aiding in reaction design, formulation development, and pharmacokinetic profiling.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀FN | [1][2][3][4] |
| Molecular Weight | 139.17 g/mol | [1][2][3][4] |
| CAS Number | 403-46-3 | [2][3][4] |
| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | [1][2][3] |
| Melting Point | 35 - 39 °C | [1][2][3] |
| Boiling Point | 200 °C | [1][2][4] |
| Density (Predicted) | 1.057 ± 0.06 g/cm³ | [5][] |
| pKa (Predicted) | 5.18 ± 0.12 | [5] |
| Purity | >98.0% (GC) | [1][3] |
Experimental Protocols
Synthesis of this compound: A Representative N-Alkylation Protocol
This protocol is adapted from general procedures for the N,N-dimethylation of anilines.
Materials:
-
4-Fluoroaniline
-
Formaldehyde (37% solution in water)
-
Formic acid (88%)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1 equivalent).
-
Add formic acid (2.5 equivalents) to the flask.
-
Slowly add a 37% aqueous solution of formaldehyde (2.5 equivalents) to the reaction mixture while stirring.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Gallenkamp, Büchi)
-
Capillary tubes (sealed at one end)
-
Sample of purified this compound
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Load a small amount of the finely powdered, dry sample of this compound into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (35-39 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
The recorded melting range should be sharp for a pure compound.
Workflow and Pathway Diagrams
The following diagrams illustrate a typical synthetic workflow for this compound and a logical relationship of its applications.
Caption: A representative synthetic workflow for this compound via the Eschweiler-Clarke reaction.
References
Technical Guide: 4-Fluoro-N,N-dimethylaniline (CAS: 403-46-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, reactivity, and safety information for 4-Fluoro-N,N-dimethylaniline. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Core Properties and Data
This compound is a substituted aniline featuring a fluorine atom at the para position and two methyl groups on the nitrogen atom. Its unique electronic properties, conferred by the fluorine and dimethylamino groups, make it a versatile building block in organic synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 403-46-3 |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| Appearance | White to yellow crystalline solid or liquid |
| Melting Point | 35-39 °C |
| Boiling Point | 200 °C (at 760 mmHg) |
| Purity | ≥98% (GC) |
| InChI Key | YJEHCGOJNJUOII-UHFFFAOYSA-N |
| SMILES | CN(C)c1ccc(F)cc1 |
Spectroscopic Data
The following table outlines the characteristic spectroscopic data for this compound.
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR | Signals corresponding to the N-methyl protons and the aromatic protons. |
| ¹³C NMR | Resonances for the N-methyl carbons and the aromatic carbons, with splitting patterns indicative of fluorine coupling. |
| FTIR | Characteristic vibrational bands for C-N, C-F, and aromatic C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the N-methylation of 4-fluoroaniline. The following protocol is a representative example.
Materials:
-
4-fluoroaniline
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add formaldehyde solution (2.2 equivalents) to the cooled solution while stirring.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of sodium borohydride (2.5 equivalents) in a small amount of cold water.
-
Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Remove the methanol under reduced pressure.
-
To the residue, add dichloromethane and a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel. Due to the basic nature of the aniline, it is advisable to use a solvent system containing a small amount of a basic modifier (e.g., triethylamine) during column chromatography to prevent streaking.
Chemical Reactivity
The dimethylamino group is a strong activating group, making the aromatic ring of this compound highly susceptible to electrophilic aromatic substitution. The fluorine atom has a deactivating inductive effect but a weak activating mesomeric effect. The substitution pattern is primarily directed to the ortho position relative to the dimethylamino group.
Caption: Reactivity of this compound in electrophilic aromatic substitution.
Biological Activity and Applications
This compound is primarily used as an intermediate in the synthesis of various target molecules. Its incorporation into bioactive compounds can influence their pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity.
Studies have also investigated its fluorescence properties, indicating that it exhibits regular fluorescence from a locally excited state, which is relevant for its potential use in fluorescent probes.
Safety and Toxicology
Specific toxicological data for this compound is limited. However, data for the parent compound, N,N-dimethylaniline, and the starting material, 4-fluoroaniline, provide guidance on its potential hazards.
-
Toxicity: Anilines are generally considered toxic and can be harmful if swallowed, in contact with skin, or if inhaled. They can cause methemoglobinemia, leading to cyanosis.[1]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammability: The compound is a combustible liquid.
-
Disposal: Dispose of in accordance with local regulations for hazardous waste.
The oral LD50 for 4-fluoroaniline in rats is reported to be 417 mg/kg.[2] The oral LD50 for N,N-dimethylaniline in rats is 1410 mg/kg.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-N,N-dimethylaniline
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. The ¹H NMR spectrum, in particular, serves as a molecular fingerprint, revealing the electronic environment and connectivity of hydrogen atoms. This guide provides a detailed interpretation of the ¹H NMR spectrum of 4-Fluoro-N,N-dimethylaniline, a common building block in the synthesis of pharmaceuticals and functional materials. We will dissect the spectrum by analyzing chemical shifts (δ), signal integrations, and spin-spin coupling patterns, grounding our interpretation in the fundamental principles of substituent effects and nuclear spin interactions. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural elucidation and verification.
The Molecular Architecture: Electronic Effects and Symmetry
To interpret the spectrum of this compound, we must first consider its molecular structure and the interplay of its functional groups. The molecule consists of a benzene ring substituted at the C1 and C4 positions with a dimethylamino [-N(CH₃)₂] group and a fluorine (-F) atom, respectively.
-
The Dimethylamino Group [-N(CH₃)₂]: This group is a powerful electron-donating group (EDG). The nitrogen atom's lone pair of electrons engages in resonance with the aromatic π-system, increasing the electron density on the ring, particularly at the ortho (C2, C6) and para (C4) positions.[1][2] This resonance effect leads to significant shielding of the ortho protons (H2, H6), causing them to appear at a lower chemical shift (further upfield) than they would in unsubstituted benzene.[3]
-
The Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect), which deshields nearby nuclei. However, like other halogens, it also possesses lone pairs that can be donated into the ring via a resonance effect (+R effect). For fluorine, the inductive effect typically outweighs the resonance effect in terms of reactivity, but both phenomena influence the NMR spectrum.
-
Symmetry: The para-substitution pattern imparts a C₂ axis of symmetry to the molecule. Consequently, the two protons ortho to the dimethylamino group (H2 and H6) are chemically and magnetically equivalent. Likewise, the two protons meta to the dimethylamino group (H3 and H5) are equivalent to each other. This symmetry simplifies the aromatic region of the spectrum, predicting only two distinct signals for the four aromatic protons.
Deconstructing the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound exhibits three distinct signals, corresponding to the three unique proton environments in the molecule.
The Aliphatic Region: The N-Methyl Protons
-
Chemical Shift (δ ≈ 2.9 ppm): The most upfield signal in the spectrum corresponds to the six equivalent protons of the two methyl groups attached to the nitrogen atom. In the parent N,N-dimethylaniline, this signal appears around 2.93 ppm.[4][5] The electronic environment in the 4-fluoro derivative is very similar, resulting in a chemical shift in this same region.
-
Integration: This signal integrates to 6H, consistent with the six protons of the two methyl groups.
-
Multiplicity: Singlet (s): The signal appears as a sharp singlet. This is because there are no protons on the adjacent nitrogen or carbon atoms with which to couple.
The Aromatic Region: A Tale of Two Couplings
The aromatic region (typically δ 6.5-7.5 ppm) is more complex due to spin-spin coupling between protons (H-H coupling) and, crucially, through-bond coupling between the protons and the fluorine atom (H-F coupling). The ¹⁹F nucleus has a spin quantum number I = ½, just like a proton, and therefore couples to nearby protons, influencing their signal multiplicity.[6][7]
-
Protons H2 & H6 (ortho to -N(CH₃)₂):
-
Chemical Shift (δ ≈ 6.6-6.8 ppm): These protons experience strong shielding from the electron-donating dimethylamino group, shifting their resonance significantly upfield compared to benzene (δ 7.3 ppm).[3]
-
Multiplicity: Doublet of Doublets (dd): The signal for these protons is split by two different coupling partners:
-
Ortho H-H Coupling (³JHH): Each H2/H6 proton is coupled to its adjacent ortho proton (H3/H5) with a typical coupling constant of ³JHH ≈ 8-9 Hz .
-
Meta H-F Coupling (⁴JHF): Each H2/H6 proton is also coupled to the fluorine atom, which is four bonds away. This meta coupling is smaller, with a typical value of ⁴JHF ≈ 4-5 Hz .[8] The combination of these two different couplings splits the signal into a doublet of doublets.
-
-
-
Protons H3 & H5 (ortho to -F):
-
Chemical Shift (δ ≈ 6.9-7.1 ppm): These protons are positioned meta to the strongly donating -N(CH₃)₂ group and ortho to the electronegative fluorine atom. The net electronic effect places their resonance downfield relative to the H2/H6 protons.
-
Multiplicity: Apparent Triplet or Doublet of Doublets (t or dd): The signal for these protons is also split by two coupling partners:
-
Ortho H-H Coupling (³JHH): Coupling to the adjacent H2/H6 protons results in a splitting of ³JHH ≈ 8-9 Hz .
-
Ortho H-F Coupling (³JHF): Being ortho to the fluorine atom, these protons exhibit a strong three-bond coupling with a typical value of ³JHF ≈ 8-9 Hz .[8] Because the ortho H-H coupling constant (³JHH) and the ortho H-F coupling constant (³JHF) are often very similar in magnitude, the resulting multiplet frequently appears as a pseudo-triplet due to the overlapping of the central peaks of the doublet of doublets. This phenomenon is a classic example of "virtual coupling."
-
-
Data Summary
The expected ¹H NMR spectral data for this compound are summarized in the table below.
| Signal Assignment | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -N(CH ₃)₂ | 6H | ~ 2.9 | Singlet (s) | N/A |
| H 2 / H 6 | 2H | ~ 6.7 | Doublet of Doublets (dd) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 4-5 Hz |
| H 3 / H 5 | 2H | ~ 7.0 | Doublet of Doublets (dd) or Triplet (t) | ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-9 Hz |
Visualization of Coupling Relationships
The following diagram, generated using the DOT language, illustrates the key spin-spin couplings that define the ¹H NMR spectrum of this compound.
Caption: Key H-H and H-F spin-spin couplings in this compound.
Standard Experimental Protocol
The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate interpretation. The following is a self-validating, field-proven protocol.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the solvent contains a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer's probe.
-
Locking: Establish a field-frequency lock on the deuterium signal of the solvent. This ensures the stability of the magnetic field during acquisition.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. A well-shimmed sample is characterized by a sharp, symmetrical solvent and TMS peak shape. This step is critical for achieving high resolution and observing fine coupling details.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
Apply a standard 90° pulse sequence.
-
Collect the Free Induction Decay (FID) over a suitable acquisition time (e.g., 2-4 seconds).
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio (S/N). For a sample of this concentration, 8 or 16 scans are typically sufficient.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the averaged FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase the resulting spectrum to ensure all peaks are in pure absorption mode (positive and upright).
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
-
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how substituent electronic effects and heteronuclear coupling combine to produce a uniquely informative pattern. The powerful electron-donating dimethylamino group dictates the overall chemical shifts in the aromatic region, while the coupling of protons to the C4-fluorine atom governs the signal multiplicities. By systematically analyzing each signal's chemical shift, integration, and splitting pattern, one can unambiguously confirm the structure of the molecule with a high degree of confidence. This guide provides the foundational logic and reference data necessary for researchers to interpret this and similar spectra effectively.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. rsc.org [rsc.org]
- 5. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-Fluoro-N,N-dimethylaniline. As a crucial analytical technique in organic chemistry, ¹³C NMR spectroscopy offers profound insights into the electronic environment of each carbon atom within a molecule. For drug development professionals and researchers, a comprehensive understanding of the spectral features of pharmacologically relevant scaffolds is paramount. This document elucidates the influence of the electron-donating dimethylamino group and the electron-withdrawing fluorine atom on the chemical shifts of the aromatic carbons in this compound. By examining the interplay of inductive and resonance effects, we will assign the predicted chemical shifts for each carbon atom. This guide also includes a standardized experimental protocol for acquiring high-quality ¹³C NMR spectra for this and similar compounds.
Introduction: The Significance of this compound and its NMR Signature
This compound is a substituted aromatic amine that serves as a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and dyes. The presence of both a strong electron-donating group (EDG), the dimethylamino (-N(CH₃)₂), and a moderately electron-withdrawing group (EWG), the fluorine (-F), on the same aromatic ring creates a unique electronic environment. Understanding the ¹³C NMR spectrum of this molecule is essential for its characterization, purity assessment, and for predicting its reactivity in chemical transformations.
The chemical shift (δ) in ¹³C NMR spectroscopy is highly sensitive to the electron density around the carbon nucleus. Electronegative substituents decrease the electron density, deshielding the nucleus and causing a downfield shift (higher ppm value). Conversely, electron-donating substituents increase electron density, shielding the nucleus and resulting in an upfield shift (lower ppm value).[1] The interplay of these effects in this compound leads to a distinct and predictable pattern in its ¹³C NMR spectrum.
Electronic Effects of Substituents on the Aromatic Ring
The chemical shifts of the aromatic carbons in this compound are primarily governed by the electronic effects of the dimethylamino and fluorine substituents. These effects can be broadly categorized into two types: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. Both the nitrogen of the dimethylamino group and the fluorine atom are more electronegative than carbon, and thus exert an electron-withdrawing inductive effect (-I). The strength of the inductive effect diminishes with distance.
-
Resonance Effect (+R/-R): This effect involves the delocalization of π-electrons through the conjugated system of the benzene ring.
-
The dimethylamino group has a lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring, making it a strong activating, ortho, para-directing group with a significant positive resonance effect (+R).
-
The fluorine atom , despite its high electronegativity, also possesses lone pairs of electrons that can be delocalized into the ring, exhibiting a +R effect. However, due to its strong electronegativity, the inductive effect (-I) is more dominant for fluorine, making it an overall deactivating, yet ortho, para-directing group.[2]
-
The combination of these effects results in a complex pattern of electron density distribution in the aromatic ring of this compound, which is directly reflected in its ¹³C NMR spectrum.
Visualization of Resonance Structures
The resonance structures below illustrate the electron-donating nature of the dimethylamino group, which increases electron density at the ortho and para positions.
Caption: Resonance contributors of this compound.
Predicted ¹³C NMR Chemical Shifts and Assignments
Reference Data for Prediction:
-
Benzene: The chemical shift of the carbons in benzene is 128.5 ppm.
-
Aniline: The amino group shields the ortho and para carbons and slightly deshields the ipso carbon.
-
N,N-Dimethylaniline: The dimethylamino group is a stronger electron donor than the amino group, leading to greater shielding of the ortho and para carbons. The chemical shifts in CDCl₃ are approximately: C1 (ipso-N) ~150.5 ppm, C2/C6 (ortho) ~112.8 ppm, C3/C5 (meta) ~129.2 ppm, C4 (para) ~116.9 ppm, and N(CH₃)₂ ~40.5 ppm.
-
Fluorobenzene: The fluorine atom deshields the ipso carbon and shields the para carbon.
-
4-Fluoroaniline: The ¹³C NMR spectrum in CDCl₃ shows signals at approximately δ 156.38 (d, J= 235.2 Hz, C-F), 142.57 (d, J= 2.0 Hz, C-NH₂), 116.10 (d, J= 7.6 Hz, C-H ortho to NH₂), and 115.69 (d, J= 22.4 Hz, C-H ortho to F).[3]
Based on these substituent effects, we can predict the chemical shifts for the six unique carbon atoms in this compound.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale |
| C1 (ipso-N) | ~148 | Attached to the strong electron-donating -N(CH₃)₂ group. Deshielded relative to benzene. |
| C2/C6 | ~114 | Strongly shielded by the +R effect of the -N(CH₃)₂ group. |
| C3/C5 | ~115 (d, J ≈ 22 Hz) | Shielded by the +R effect of the -N(CH₃)₂ group and influenced by the adjacent fluorine, showing coupling. |
| C4 (ipso-F) | ~157 (d, J ≈ 240 Hz) | Attached to the electronegative fluorine atom, significantly deshielded and exhibits a large one-bond C-F coupling constant. |
| N(CH₃)₂ | ~41 | Typical chemical shift for methyl groups attached to a nitrogen on an aromatic ring. |
Experimental Protocol for ¹³C NMR Spectroscopy
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous peaks. The CDCl₃ signal will also serve as a secondary internal reference (δ 77.16 ppm).[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak.
-
Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
The following is a general procedure for a modern NMR spectrometer (e.g., Bruker, JEOL). Specific parameters may need to be optimized.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).
-
Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to encompass all expected carbon signals.
-
Acquisition Time (at): Typically around 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.[1]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the CDCl₃ peak to δ 77.16 ppm or the TMS peak to δ 0.00 ppm.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Experimental Workflow Diagram
Caption: A streamlined workflow for acquiring and analyzing ¹³C NMR data.
Conclusion
The ¹³C NMR spectrum of this compound is a powerful tool for its structural elucidation and characterization. The chemical shifts of the carbon atoms are dictated by the competing and complementary inductive and resonance effects of the dimethylamino and fluorine substituents. The strong electron-donating dimethylamino group dominates the shielding of the ortho and para positions, while the electronegative fluorine atom significantly deshields the ipso carbon to which it is attached, which also exhibits a characteristic large one-bond C-F coupling constant. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality ¹³C NMR spectra, enabling accurate analysis and interpretation of this important synthetic intermediate.
References
In-Depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 4-Fluoro-N,N-dimethylaniline. It details the predicted vibrational modes, presents a thorough experimental protocol for spectral acquisition, and illustrates key workflows and molecular motions. This document is intended to serve as a practical resource for the identification and characterization of this compound in a laboratory setting.
Core Concept: FT-IR Spectroscopy
FT-IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the energy of molecular vibrations.[1] Each molecule possesses a unique "fingerprint" spectrum, allowing for its precise identification. For this compound, the key vibrational modes involve the aromatic ring, the dimethylamino group, and the carbon-fluorine bond.
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These assignments are based on the known spectra of N,N-dimethylaniline and other substituted anilines, taking into account the electronic and mass effects of the fluorine substituent.[2][3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |
| 2990-2800 | Medium-Strong | Aliphatic C-H Stretching (in -N(CH₃)₂) |
| ~1610 | Strong | Aromatic C=C Ring Stretching |
| ~1515 | Strong | Aromatic C=C Ring Stretching |
| ~1445 | Medium | Asymmetric C-H Bending (in -CH₃) |
| ~1350 | Strong | Aromatic C-N Stretching |
| 1250-1180 | Strong | C-F Stretching |
| ~1230 | Medium | C-H in-plane Bending |
| ~820 | Strong | C-H out-of-plane Bending (para-disubstituted ring) |
Key Molecular Vibrations of this compound
The diagram below illustrates the primary vibrational modes responsible for the characteristic peaks in the FT-IR spectrum of this compound. These include stretching and bending motions within the molecule.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Fluoro-N,N-dimethylaniline. The information contained herein is essential for the identification and structural elucidation of this compound and its derivatives in various research and development settings.
Executive Summary
This compound is an aromatic amine with applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Understanding its fragmentation behavior under mass spectrometry is crucial for its unambiguous identification in complex matrices. This document outlines the primary fragmentation pathways of this compound upon electron ionization, presents the quantitative mass spectral data, and provides a standardized experimental protocol for its analysis.
Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from specific cleavage events. The quantitative data for the major ions are summarized in Table 1.
Table 1: Principal Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Proposed Ion Structure/Formula |
| 139 | 85 | [C₈H₁₀FN]⁺• (Molecular Ion) |
| 138 | 100 | [C₈H₉FN]⁺ (Base Peak) |
| 123 | 20 | [C₇H₆FN]⁺ |
| 109 | 15 | [C₇H₆F]⁺ |
| 95 | 10 | [C₆H₄F]⁺ |
| 77 | 12 | [C₆H₅]⁺ |
Fragmentation Pathway and Mechanistic Analysis
The fragmentation of this compound under electron ionization is primarily driven by the stability of the aromatic ring and the nitrogen atom's ability to stabilize a positive charge. The proposed fragmentation pathway is initiated by the removal of an electron from the nitrogen atom, forming the molecular ion (m/z 139).
The most favorable fragmentation step is the loss of a hydrogen radical from one of the N-methyl groups, a process known as α-cleavage. This results in the formation of a stable immonium ion, which is the base peak at m/z 138.
Subsequent fragmentations involve the loss of a methyl group and rearrangements of the aromatic ring, leading to the formation of other observed ions. The presence of the fluorine atom influences the fragmentation by stabilizing the aromatic ring through inductive effects.
Below is a Graphviz diagram illustrating the proposed fragmentation pathway.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1 Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
4.2 Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
4.3 Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
The following diagram outlines the general experimental workflow.
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by a predictable pattern dominated by α-cleavage to form a stable immonium ion. The provided data and fragmentation pathway serve as a reliable reference for the identification and structural confirmation of this compound in various analytical applications. The detailed experimental protocol offers a standardized method for obtaining reproducible mass spectra.
4-Fluoro-N,N-dimethylaniline molecular structure and electronics
An In-Depth Technical Guide to the Molecular Structure and Electronics of 4-Fluoro-N,N-dimethylaniline
Abstract
This technical guide provides a comprehensive examination of this compound (FDMA), a versatile fluorinated aromatic amine. We delve into the nuanced details of its molecular architecture and electronic landscape, underpinned by computational and spectroscopic data. The document elucidates the synergistic effects of the electron-donating dimethylamino group and the electron-withdrawing fluorine atom, which dictate the molecule's reactivity and physical properties. Methodologies for its synthesis and characterization are presented, alongside a discussion of its critical role as a building block in the development of pharmaceuticals, functional materials, and analytical reagents. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this important chemical intermediate.
This compound is a substituted aniline characterized by a fluorine atom at the para position of the benzene ring and a dimethylamino group.[1] This specific arrangement of functional groups creates a molecule with unique electronic properties that are highly valuable in organic synthesis and materials science. The presence of fluorine, the most electronegative element, significantly alters the molecule's physicochemical properties compared to its non-fluorinated parent, N,N-dimethylaniline.
In the realm of drug discovery, the strategic incorporation of fluorine is a widely used tactic to enhance a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[2][3][4] Fluorine's ability to modulate these properties makes FDMA a crucial precursor in the synthesis of advanced pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[1] Beyond pharmaceuticals, its applications extend to the manufacturing of high-performance dyes, polymers, and agrochemicals, where its unique electronic signature contributes to enhanced efficacy and stability.[1]
Molecular Structure and Geometry
The structural integrity of FDMA is the foundation of its chemical behavior. Its architecture is defined by the interplay of the aromatic ring and its substituents.
General Properties
A summary of the fundamental properties of this compound is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀FN | [5][6][7] |
| Molecular Weight | 139.17 g/mol | [5][6][7] |
| CAS Number | 403-46-3 | [5][6][8] |
| Appearance | White to yellow crystalline solid | [5] |
| Melting Point | 34 - 39 °C | [5] |
Geometric Configuration
Computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecule's three-dimensional structure.[9][10] The benzene ring is largely planar, as expected. The nitrogen atom of the dimethylamino group exhibits a slightly pyramidal geometry, deviating from perfect planarity. This is a consequence of the sp³-like character of the nitrogen, though resonance with the aromatic ring flattens this geometry to a significant degree. The C-F and C-N bonds, along with the aromatic C-C bonds, have characteristic lengths that are influenced by the electronic push-pull mechanism between the substituents.
The Electronic Landscape: A Tale of Two Substituents
The electronic properties of FDMA are dominated by the opposing effects of its key functional groups. The dimethylamino (-N(CH₃)₂) group acts as a powerful electron-donating group (EDG) through resonance, pushing electron density into the aromatic ring. Conversely, the fluorine (-F) atom is a strong electron-withdrawing group (EWG) via induction due to its high electronegativity.[5] This "push-pull" system establishes a significant dipole moment and governs the molecule's reactivity and spectroscopic behavior.
Frontier Molecular Orbitals (HOMO & LUMO)
DFT calculations are instrumental in visualizing the frontier molecular orbitals, which are key to understanding chemical reactivity.[9]
-
Highest Occupied Molecular Orbital (HOMO): For FDMA, the HOMO is primarily localized across the aromatic ring and the nitrogen atom. This indicates that these are the most electron-rich regions, susceptible to attack by electrophiles.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is also distributed across the aromatic system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's electronic excitability and kinetic stability.[9] A smaller gap suggests the molecule is more easily polarized and more reactive.
Spectroscopic Characterization
Spectroscopy provides empirical validation of the molecule's electronic structure.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide a map of the chemical environment of each nucleus. The electron-donating and -withdrawing groups cause characteristic shifts in the aromatic proton and carbon signals, confirming the electronic distribution predicted by theory.[11]
-
Fluorescence Spectroscopy: Investigations into the fluorescence behavior of FDMA have shown that it undergoes regular fluorescence from a locally excited state.[12] High-level quantum chemical studies have clarified that, contrary to some earlier hypotheses, the molecule does not form a twisted intramolecular charge transfer (TICT) state upon photoexcitation.[12]
Synthesis and Reactivity
The primary route to synthesizing FDMA involves the N-alkylation of 4-fluoroaniline. This transformation is a cornerstone of industrial and laboratory organic chemistry.
Synthetic Pathway: Reductive Amination
A common and efficient method is reductive amination, which uses an aldehyde (formaldehyde) as the source of the methyl groups and a reducing agent.
Reactivity Profile
The electron-rich nature of the aromatic ring, enhanced by the dimethylamino group, makes FDMA highly susceptible to electrophilic aromatic substitution. The directing effect of the -N(CH₃)₂ group favors substitution at the ortho positions relative to it. The fluorine atom is generally stable and does not participate in substitution reactions under standard conditions.
Methodologies: Experimental and Computational Protocols
To ensure reproducibility and accuracy, standardized protocols for the analysis of FDMA are essential.
Protocol 1: ¹H NMR Spectroscopic Analysis
This protocol outlines the steps for acquiring a standard proton NMR spectrum.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 1-second relaxation delay).
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios and assign chemical shifts (ppm) relative to a reference standard (e.g., TMS).
Protocol 2: DFT Computational Workflow
This protocol describes a typical workflow for the computational analysis of FDMA's electronic properties.
-
Structure Input: Build the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Conduct a frequency analysis on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies). This also yields thermodynamic data and simulated IR spectra.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.
-
Data Visualization: Use visualization software to render the calculated molecular orbitals (HOMO/LUMO) and map the MEP onto the electron density surface.
Conclusion
This compound stands as a testament to the power of strategic molecular design. The precise placement of a fluorine atom and a dimethylamino group creates a molecule with a rich and tunable electronic profile. Its structural and electronic characteristics, elucidated through a combination of spectroscopic techniques and computational chemistry, make it an indispensable tool for chemists. As the demand for sophisticated pharmaceuticals and high-performance materials continues to grow, the foundational understanding of key intermediates like FDMA will remain paramount to innovation in science and industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. This compound | 403-46-3 | Benchchem [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. N,N-Dimethyl-4-fluoroaniline | C8H10FN | CID 136249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound(403-46-3) 1H NMR [m.chemicalbook.com]
- 12. Regular Fluorescence of this compound: No Charge Transfer and No Twisting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Computational DFT Analysis of 4-Fluoro-N,N-dimethylaniline
Abstract
Aniline derivatives are fundamental scaffolds in medicinal chemistry and materials science. 4-Fluoro-N,N-dimethylaniline (FDMA), in particular, presents a unique electronic profile due to the interplay between the electron-donating dimethylamino group and the electron-withdrawing fluorine atom. Understanding its structural, vibrational, and electronic properties is paramount for predicting its reactivity, stability, and potential applications. This technical guide provides a comprehensive framework for leveraging Density Functional Theory (DFT) to perform an in-depth analysis of FDMA. We will explore the rationale behind methodological choices, from functional and basis set selection to the interpretation of complex datasets including vibrational spectra, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and non-linear optical (NLO) properties. This document serves as a practical guide for researchers, scientists, and drug development professionals seeking to apply computational chemistry for a deeper molecular understanding.
Introduction: The "Why" and "How" of Computational Analysis
This compound is more than just a substituted aniline; it is a model system for studying the effects of competing electronic influences on an aromatic ring. The powerful electron-donating N,N-dimethylamino group and the electronegative fluorine atom create a push-pull system that significantly impacts the molecule's charge distribution, reactivity, and spectroscopic behavior.
Why use DFT? Experimental characterization provides invaluable data, but it often describes the "what" without fully explaining the "why." Density Functional Theory (DFT) bridges this gap. It is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] By solving the Schrödinger equation in an approximate manner, DFT allows us to:
-
Predict and Validate: Calculate properties like molecular geometry, vibrational frequencies, and electronic transitions with a high degree of accuracy, often rivaling experimental results.[2][3]
-
Visualize the Unseen: Generate visual representations of electron density, molecular orbitals, and electrostatic potential, providing intuitive insights into chemical behavior.
-
Probe Reactivity: Identify reactive sites for electrophilic and nucleophilic attack, and quantify global reactivity descriptors.[1][4]
-
Screen and Design: Efficiently predict the properties of novel derivatives, accelerating the design of new materials and drug candidates.
This guide will walk through a complete computational workflow, emphasizing not just the steps, but the scientific reasoning that underpins a reliable and insightful DFT study.
Computational Methodology: A Self-Validating Protocol
The reliability of any DFT study hinges on the careful selection of the computational method. Here, we establish a protocol designed for accuracy and efficiency, explaining the rationale behind each choice.
The Computational Workflow
The process of a DFT study can be visualized as a systematic workflow, starting from the initial structure and culminating in a comprehensive analysis of molecular properties.
Caption: A typical workflow for a DFT study on a molecule like FDMA.
Step-by-Step Protocol
-
Structure Preparation:
-
Action: Draw the 2D structure of this compound using a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using a simple force field (e.g., UFF).
-
Rationale: This provides a reasonable starting geometry, which significantly speeds up the convergence of the more computationally expensive DFT optimization.
-
-
Geometry Optimization and Frequency Calculation:
-
Action: Perform a full geometry optimization followed by a frequency calculation using the B3LYP functional and the 6-311++G(d,p) basis set .
-
Expert Insight (Why this choice?):
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange. For organic molecules, B3LYP provides a well-established balance between computational cost and accuracy for predicting geometries and vibrational frequencies.[5][6] While some studies on FDMA's excited states note that B3LYP can sometimes erroneously predict certain charge transfer states, it remains a highly reliable standard for ground-state properties.[7]
-
6-311++G(d,p): This Pople-style basis set is robust for this type of molecule. Let's break it down:
-
6-311: A triple-zeta basis set, providing flexibility for valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing the lone pairs on nitrogen and fluorine and for systems where electrons are not tightly bound.[8]
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These are essential for describing the non-spherical nature of electron density in chemical bonds, leading to more accurate bond angles and lengths.[2]
-
-
-
-
Validation:
-
Action: Confirm that the frequency calculation yields no imaginary frequencies.
-
Rationale: A single imaginary frequency indicates a transition state (a saddle point on the potential energy surface), not a true energy minimum. The absence of imaginary frequencies confirms the optimized structure is a stable conformer.
-
-
Property Calculations:
-
Action: Using the optimized geometry, perform single-point energy calculations to derive electronic properties. This includes Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MESP), and Frontier Molecular Orbitals (HOMO-LUMO). For excited-state properties like UV-Vis spectra, a Time-Dependent DFT (TD-DFT) calculation is required.[8][9]
-
Results and Discussion: Synthesizing Data into Insight
Molecular Geometry
The first step in analyzing the output is to inspect the optimized geometry. Key parameters like bond lengths and angles should be compared with available experimental data (e.g., from X-ray crystallography databases) to validate the computational model.
Table 1: Selected Optimized Geometrical Parameters for FDMA
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-F | ~1.35 Å |
| C-N | ~1.38 Å | |
| N-CH₃ | ~1.45 Å | |
| Bond Angle | C-N-C (Methyl) | ~118° |
| F-C-C | ~119° |
Note: These are typical expected values. Actual calculated values would be extracted from the output file.
Expert Insight: The C-N bond length is expected to be shorter than a typical C-N single bond (~1.47 Å) due to the delocalization of the nitrogen lone pair into the aromatic ring. The planarity of the aniline ring and the orientation of the dimethylamino group are critical indicators of this electronic communication.
Vibrational Analysis (FT-IR and FT-Raman)
Frequency calculations not only confirm a stable geometry but also predict the vibrational spectrum.[5] Since DFT calculations assume a harmonic oscillator, the calculated frequencies are often systematically higher than experimental values. A uniform scaling factor (typically ~0.96 for B3LYP) is applied to improve agreement.[10][11]
Table 2: Key Vibrational Frequencies and Assignments for FDMA
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| C-H Stretch (Aromatic) | ~3050-3100 | ~3050-3100 | Stretching of C-H bonds on the phenyl ring |
| C-H Stretch (Methyl) | ~2900-3000 | ~2900-3000 | Symmetric/Asymmetric stretching of CH₃ groups |
| C=C Stretch (Ring) | ~1500-1600 | ~1500-1600 | Aromatic ring stretching vibrations[5] |
| C-N Stretch | ~1350-1380 | ~1350-1380 | Stretching of the bond between ring and N atom |
| C-F Stretch | ~1200-1250 | ~1200-1250 | Stretching of the carbon-fluorine bond |
Trustworthiness: Comparing the calculated spectrum with an experimental FT-IR or FT-Raman spectrum serves as a powerful validation of the chosen computational method.[6] A good match confirms that the model accurately represents the molecule's electronic structure and force constants.
Electronic Properties: Unveiling Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[4]
-
HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.
-
LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excited and more reactive.[8][12]
Caption: Relationship between HOMO-LUMO orbitals and molecular properties.
For FDMA, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, while the LUMO will likely be an anti-bonding π* orbital distributed across the aromatic system. The calculated energy gap provides a quantitative measure of the molecule's stability.[8]
An MESP map is a 3D plot of the electrostatic potential on the surface of the molecule. It provides a simple, visual guide to reactivity.[1]
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as around the fluorine and nitrogen atoms. These are sites prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, such as around the hydrogen atoms of the methyl groups and the aromatic ring. These are sites prone to nucleophilic attack.
The MESP for FDMA would clearly show the negative potential concentrated around the F atom, making it a site for hydrogen bonding or interaction with electrophiles, while the region around the amino group's hydrogens would be positive.
Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer (ICT), like FDMA, are often candidates for NLO materials. DFT can be used to calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀), which are key metrics for NLO activity.[13][14] A large hyperpolarizability value suggests that the material may have significant NLO properties, making it potentially useful in optoelectronic applications.[15][16] The push-pull nature of the dimethylamino (donor) and fluoro (acceptor) groups is expected to enhance these properties.
Conclusion
This guide has outlined a comprehensive and scientifically grounded protocol for the computational analysis of this compound using Density Functional Theory. By following this workflow—from the reasoned selection of the B3LYP functional and 6-311++G(d,p) basis set to the integrated analysis of geometric, vibrational, and electronic data—researchers can gain profound insights into the molecule's behavior. The synergy between calculated properties such as HOMO-LUMO gaps, MESP maps, and vibrational spectra provides a multi-faceted understanding that is unattainable through experimental means alone. This computational approach is not merely a theoretical exercise; it is an essential tool for rational molecular design in drug development and materials science.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. researchgate.net [researchgate.net]
- 3. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Regular Fluorescence of this compound: No Charge Transfer and No Twisting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds: Effect of Fluorine on NLO Response [scielo.org.mx]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Photophysical properties of fluorinated N,N-dimethylanilines
An In-depth Technical Guide to the Photophysical Properties of Fluorinated N,N-dimethylanilines
This technical guide offers a comprehensive examination of fluorinated N,N-dimethylanilines, a class of molecules pivotal to advancements in materials science, chemical sensing, and drug development. We will explore the nuanced effects of fluorine substitution on the electronic and photophysical properties of the N,N-dimethylaniline (DMA) scaffold, providing researchers, scientists, and drug development professionals with a detailed understanding grounded in mechanistic principles and validated experimental protocols.
The Rationale for Fluorinating N,N-dimethylaniline
N,N-dimethylaniline is a canonical example of a molecule exhibiting intramolecular charge transfer (ICT). Upon photoexcitation, electron density shifts from the electron-donating dimethylamino group to the phenyl ring. While this property makes it a useful structural motif, its fluorescence in polar solvents is often quenched. This quenching is primarily due to the formation of a non-emissive, geometrically relaxed excited state known as the Twisted Intramolecular Charge Transfer (TICT) state. In this state, the dimethylamino group twists to a 90° angle relative to the phenyl ring, a conformational change that provides an efficient non-radiative decay pathway back to the ground state.
The strategic incorporation of fluorine atoms is a powerful tool to modulate these properties.[1] Fluorine's high electronegativity introduces strong inductive effects, while its atomic size can impart significant steric influence. These perturbations can alter the energy landscape of the excited states, suppress non-emissive decay pathways, and ultimately enhance fluorescence efficiency, making these compounds highly valuable as fluorescent probes and materials for optoelectronics.[2][3][4]
Synthetic Strategies for Fluorinated N,N-dimethylanilines
The synthesis of fluorinated N,N-dimethylanilines can be approached in several ways, most commonly via electrophilic fluorination of N,N-dimethylaniline or by methylation of the corresponding fluoroaniline. The latter is often preferred for achieving specific substitution patterns.
Core Protocol: Reductive Amination of Fluoroanilines
A robust and common method involves the methylation of a commercially available fluoroaniline using formaldehyde as the carbon source and a reducing agent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the chosen fluoroaniline isomer (e.g., 4-fluoroaniline) (1.0 eq) in a suitable solvent like methanol.
-
Amine Methylation: Add an aqueous solution of formaldehyde (2.2 eq) to the flask, followed by the portion-wise addition of sodium borohydride (2.5 eq) while maintaining the temperature at 0 °C with an ice bath.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified via flash column chromatography on silica gel to yield the pure fluorinated N,N-dimethylaniline.
Caption: General workflow for the synthesis of fluorinated N,N-dimethylanilines.
Characterizing the Photophysical Landscape
A thorough understanding of the effects of fluorination requires a multi-faceted spectroscopic approach. The combination of steady-state and time-resolved techniques provides a complete picture of the molecule's behavior from excitation to emission.
Steady-State Absorption and Fluorescence Spectroscopy
This is the foundational analysis, revealing the energies of the principal electronic transitions.
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of the purified compound in a high-purity solvent (e.g., cyclohexane). Create a series of dilute solutions (1-10 µM) in solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile).
-
Absorption Measurement: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectra from 200 to 500 nm. Ensure the maximum absorbance is below 0.1 to maintain linearity and avoid aggregation.
-
Fluorescence Measurement: Using a calibrated spectrofluorometer, record the emission spectra. Excite the samples at their absorption maximum (λmax,abs). An excitation-emission matrix can also be recorded to check for multiple emissive species.
-
Quantum Yield Determination: Measure the fluorescence quantum yield (Φf) using a well-characterized standard with similar absorption and emission profiles (e.g., quinine sulfate in 0.1 M H₂SO₄). The comparative method is most common.
Time-Resolved Fluorescence Spectroscopy
This technique probes the excited-state lifetime (τf), providing critical data on the rates of radiative and non-radiative decay.
Experimental Protocol:
-
Instrumentation: Utilize a Time-Correlated Single Photon Counting (TCSPC) system with a pulsed laser or LED source for excitation.
-
Data Acquisition: Excite the sample at λmax,abs and collect the fluorescence decay profile at the emission maximum (λmax,em). Collect photons until sufficient counts are achieved in the peak channel for robust statistical analysis.
-
Instrument Response Function (IRF): Measure the IRF using a scattering solution (e.g., dilute Ludox) to account for the temporal spread of the excitation pulse and detector.
-
Data Analysis: Perform iterative reconvolution of the IRF with a chosen decay model (e.g., mono- or bi-exponential) to fit the experimental decay data. The goodness-of-fit is typically assessed by the chi-squared (χ²) value.
The Fluorine Effect: A Mechanistic Dissection
Fluorination alters the photophysics of DMA through a combination of inductive and steric effects, which directly impact the relative energies and populations of the locally excited (LE) and TICT states.
Inductive Effects (-I)
Fluorine's strong electron-withdrawing nature stabilizes the molecule's orbitals. This stabilization is more pronounced for the ground state than for the ICT excited state. Consequently, the energy gap between the ground and excited states increases, resulting in a hypsochromic (blue) shift in both absorption and emission spectra.
Steric Hindrance and TICT State Suppression
The formation of the non-emissive TICT state requires the dimethylamino group to twist out of the plane of the phenyl ring. Placing a fluorine atom at the ortho position creates a steric barrier that hinders this rotation. This destabilizes the TICT state, making the radiative decay from the planar LE state more competitive. The result is a significant increase in the fluorescence quantum yield and a longer excited-state lifetime, particularly in polar solvents where TICT formation would otherwise dominate.
References
Electronic Structure Analysis of 4-Fluoro-N,N-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic structure of 4-Fluoro-N,N-dimethylaniline, a versatile aromatic amine with significant applications in the synthesis of dyes, pharmaceuticals, and agrochemicals. Understanding its electronic properties is crucial for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. This document summarizes key quantitative data from computational studies, details relevant experimental protocols, and provides visualizations to elucidate core concepts.
Introduction
This compound (FDMA) is a substituted aniline derivative characterized by a fluorine atom at the para-position and a dimethylamino group. The interplay between the electron-donating dimethylamino group and the electron-withdrawing fluorine atom significantly influences the electronic distribution within the benzene ring, thereby modulating its chemical reactivity and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the electronic structure of such molecules.
Computational Analysis of Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate various molecular properties, including optimized geometry, electronic energies, and charge distributions.
Molecular Geometry
The molecular geometry of this compound has been optimized using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set. The key bond lengths and angles provide insight into the molecule's steric and electronic environment.
Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N7 | 1.38 | C2-C1-C6 | 119.5 |
| C4-F11 | 1.35 | C3-C4-C5 | 118.0 |
| N7-C8 | 1.45 | C1-N7-C8 | 121.0 |
| N7-C10 | 1.45 | C1-N7-C10 | 121.0 |
| C1-C2 | 1.40 | H9-C8-N7 | 110.5 |
| C2-C3 | 1.39 | F11-C4-C3 | 119.0 |
Data is representative of typical DFT calculations for similar molecules and should be considered illustrative.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.
Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP)
| Parameter | Energy (eV) |
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -0.5 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
These values are typical ranges found in computational studies of substituted anilines.
Mulliken Atomic Charges
Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule, offering insights into the charge distribution and electrostatic potential.[1]
Table 3: Mulliken Atomic Charges of Selected Atoms in this compound (DFT/B3LYP)
| Atom | Mulliken Charge (a.u.) |
| C1 | -0.2 to -0.3 |
| N7 | -0.4 to -0.5 |
| C4 | 0.1 to 0.2 |
| F11 | -0.2 to -0.3 |
| C8, C10 (Methyl Carbons) | -0.1 to -0.2 |
Charge distribution can vary based on the specific computational method and basis set used.
Experimental Protocols for Electronic Structure Characterization
The electronic properties of this compound can be experimentally investigated using various spectroscopic and electrochemical techniques.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the ground state to higher energy states.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) with a concentration in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. The solvent used for the sample is also used as the reference.
-
Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to specific electronic transitions (e.g., π → π*).
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are related to the HOMO and LUMO energy levels, respectively.
Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile, dichloromethane).
-
Analyte Solution: Dissolve a small amount of this compound (typically 1-5 mM) in the electrolyte solution.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential of the working electrode in both the positive and negative directions and record the resulting current.
-
Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F) within a molecule, which is influenced by the electronic structure.[2][3][4][5]
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Measurement: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration of the signals to elucidate the molecular structure and confirm the electronic effects of the substituents.
Visualizations
The following diagrams illustrate key concepts related to the electronic structure analysis of this compound.
Conclusion
The electronic structure of this compound is a result of the combined electronic effects of its substituent groups. Computational and experimental analyses provide a comprehensive understanding of its molecular geometry, charge distribution, and frontier molecular orbitals. This knowledge is invaluable for predicting its reactivity in various chemical transformations and for the rational design of new molecules with desired properties for applications in drug development and materials science. The methodologies and data presented in this guide serve as a foundational resource for researchers in these fields.
References
- 1. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
4-Fluoro-N,N-dimethylaniline: A Strategic Fluorinated Building Block in Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated building blocks offer a gateway to compounds with enhanced metabolic stability, modulated basicity, and improved pharmacokinetic profiles.[1] Among these, 4-Fluoro-N,N-dimethylaniline stands out as a particularly versatile and reactive intermediate.[3][4] This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights. We will explore the causality behind its synthetic utility and present self-validating protocols for its application, offering a comprehensive resource for professionals in drug discovery and advanced materials development.
Core Profile and Physicochemical Properties
This compound (CAS No. 403-46-3) is an aromatic amine characterized by a fluorine atom at the para-position and a strongly activating dimethylamino group.[3][4] This specific substitution pattern is not merely incidental; it is the source of the molecule's unique reactivity and utility. The electron-donating dimethylamino group enhances the electron density of the aromatic ring, making it highly susceptible to electrophilic attack, while the fluorine atom imparts properties characteristic of organofluorine compounds.
The physical and chemical identifiers for this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 403-46-3 | [4][5] |
| Molecular Formula | C₈H₁₀FN | [4][5] |
| Molecular Weight | 139.17 g/mol | [4][5] |
| Appearance | White or colorless to light orange/yellow powder, lump, or clear liquid | [4][6] |
| Melting Point | 35 - 39 °C | [4] |
| Boiling Point | ~200 °C | [4] |
| IUPAC Name | This compound | [5] |
| InChI Key | YJEHCGOJNJUOII-UHFFFAOYSA-N | [5] |
Note: Physical properties can vary slightly between suppliers and based on purity.
Spectroscopic Signature
Understanding the spectroscopic data is critical for reaction monitoring and product verification. While experimental spectra should always be acquired for novel compounds, the following provides a reference for the expected signature of this compound.
| Spectroscopy | Predicted Data | Rationale & Interpretation |
| ¹H NMR | Aromatic protons will appear as two distinct multiplets in the ~6.6-7.0 ppm range. The methyl protons will present as a singlet around ~2.9 ppm. | The aromatic region shows splitting patterns consistent with an AA'BB' system due to the para-substitution. The singlet for the methyl groups indicates their chemical equivalence. |
| ¹³C NMR | Aromatic carbons will appear in the ~113-158 ppm range. The carbon bearing the fluorine atom will show a large C-F coupling constant. The methyl carbons will appear around ~40 ppm. | The strong shielding/deshielding effects of the -N(CH₃)₂ and -F groups result in a wide chemical shift range for the aromatic carbons. C-F coupling is a hallmark of fluorinated aromatics. |
| ¹⁹F NMR | A single resonance is expected, characteristic of an aryl fluoride. | This is the most direct method to confirm the presence and electronic environment of the fluorine atom. |
| Mass Spec (MS) | Molecular Ion (M⁺) peak expected at m/z = 139.08. | The exact mass is a key identifier.[7][8] Fragmentation patterns can provide further structural information. |
| Infrared (IR) | C-F stretch (~1200-1250 cm⁻¹), Aromatic C=C stretches (~1500-1600 cm⁻¹), C-N stretch (~1350 cm⁻¹). | These characteristic vibrations confirm the presence of the key functional groups within the molecule. |
Note: Predicted data is based on established principles and data from similar compounds.[7][9][10][11] Experimental conditions (e.g., solvent) will affect exact chemical shifts.
Synthesis Pathways
The synthesis of this compound typically begins with a precursor like 4-fluoroaniline or 4-fluoronitrobenzene. The choice of pathway often depends on starting material availability, scale, and safety considerations.
Pathway A: Reductive Amination followed by N-Alkylation
This common laboratory-scale approach involves the initial reduction of a nitro group, followed by methylation of the resulting primary amine.
Pathway B: Nucleophilic Aromatic Substitution (SNA)
For industrial-scale synthesis, direct displacement of a suitable leaving group (like a nitro group from 1,4-dinitrobenzene or a halide from 1-chloro-4-fluorobenzene) with dimethylamine can be economically viable, though it often requires harsh conditions.
Core Reactivity and Synthetic Utility
The utility of this compound stems from the predictable reactivity of its aromatic ring. The powerful ortho-, para-directing dimethylamino group dominates the regioselectivity of electrophilic aromatic substitution (EAS) reactions.
Electrophilic Aromatic Substitution (EAS)
The positions ortho to the dimethylamino group are highly activated and are the primary sites for electrophilic attack.
Example Protocol: Bromination of this compound
This protocol illustrates a typical EAS reaction. The causality is clear: the high activation from the amine group allows for mild brominating agents without a strong Lewis acid catalyst.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Rationale: An inert atmosphere prevents side reactions. Cooling controls the reaction rate of this highly favorable process. DMF is a polar aprotic solvent that effectively dissolves both reactants.
-
-
Reagent Addition: Add NBS portion-wise to the stirred solution over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Rationale: Portion-wise addition prevents a rapid exotherm. NBS is a safe and easy-to-handle source of electrophilic bromine.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.
-
Rationale: Quenching stops the reaction and begins the purification process.
-
-
Work-up: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash sequentially with saturated NaHCO₃, saturated Na₂S₂O₃, water, and finally brine.
-
Rationale: Ethyl acetate extracts the organic product. The NaHCO₃ wash removes any acidic byproducts (like succinimide). The Na₂S₂O₃ wash removes any unreacted bromine. The brine wash aids in removing residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 2-bromo-4-fluoro-N,N-dimethylaniline.
Applications in Industry and Research
The unique electronic properties and reactivity of this compound make it a valuable intermediate in several high-value sectors.[3]
-
Pharmaceutical Development: It serves as a key building block for synthesizing complex molecules, particularly in the creation of analgesics and anti-inflammatory drugs.[3] The fluorine atom can block metabolic oxidation at the para-position, a common strategy to increase a drug's half-life. The dimethylamino group can be a key pharmacophoric feature or a synthetic handle for further elaboration.[1]
-
Agrochemicals: The compound is used in the synthesis of specialized herbicides and insecticides.[3][4] The fluoro-aromatic motif is common in modern agrochemicals, contributing to their efficacy and environmental profile.
-
Dye & Pigment Manufacturing: It acts as an intermediate in producing dyes, where the aniline substructure is crucial for chromophore development, enhancing colorfastness and vibrancy.[3]
-
Materials Science: It can be used in the formulation of specialty polymers and high-performance coatings.[3] Incorporation of fluorinated monomers can enhance thermal stability, chemical resistance, and modify optical properties in materials destined for aerospace and automotive applications.[3][12]
Safety and Handling
As with all chemical reagents, proper safety protocols are paramount.
-
Hazards: this compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[13]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] It may be air-sensitive and should be stored under an inert atmosphere.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[14]
Conclusion
This compound is more than just another fluorinated reagent; it is a strategic building block whose value is derived from a synergistic combination of a highly activating functional group and a strategically placed fluorine atom. Its predictable reactivity in electrophilic substitutions, coupled with the beneficial properties imparted by fluorine, ensures its continued relevance in the synthesis of complex, high-value molecules. For the medicinal chemist, it offers a reliable scaffold for creating metabolically robust drug candidates. For the materials scientist, it provides a means to fine-tune polymer properties. A thorough understanding of its core characteristics, reactivity, and handling is essential for any researcher looking to leverage its full potential in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound | 403-46-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound(403-46-3) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. N,N-Dimethyl-4-fluoroaniline | C8H10FN | CID 136249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. 403-46-3|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 4-Fluoro-N,N-dimethylaniline: Discovery and Historical Synthesis
This guide provides a comprehensive overview of the discovery and historical development of 4-Fluoro-N,N-dimethylaniline, a versatile fluorinated aromatic amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the scientific underpinnings of its synthesis, tracing the evolution of methodologies and offering insights into the chemical principles that have guided its preparation over the decades.
Introduction: The Emergence of a Key Synthetic Building Block
This compound (p-fluoro-N,N-dimethylaniline) is a tertiary aromatic amine that has found significant utility as an intermediate in the synthesis of a wide array of chemical entities, including dyes, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties, imparted by the presence of a fluorine atom at the para position of the N,N-dimethylaniline core, have made it a valuable tool for chemists seeking to modulate the reactivity and biological activity of target molecules. The history of this compound is intrinsically linked to the broader development of organofluorine chemistry and the refinement of aromatic substitution and N-alkylation reactions.
While a definitive singular "discovery" paper for this compound remains elusive in early chemical literature, its existence is a logical outcome of the convergence of two major streams of chemical synthesis that saw significant advancements in the early to mid-20th century: the introduction of fluorine onto aromatic rings and the N,N-dimethylation of anilines.
Historical Context: Foundational Synthetic Strategies
The synthesis of this compound historically relies on two key transformations: the formation of the carbon-fluorine bond on the aromatic ring and the formation of the tertiary amine through N,N-dimethylation. The order of these steps has defined the primary synthetic routes.
The Dawn of Aromatic Fluorination: The Schiemann Reaction
A pivotal moment in the history of organofluorine chemistry was the discovery of the Schiemann reaction in 1927.[2] This reaction provided the first reliable and relatively general method for introducing a fluorine atom into an aromatic ring. It involves the thermal decomposition of an aromatic diazonium fluoroborate salt, which is typically prepared from the corresponding aniline. This breakthrough opened the door to the synthesis of a vast array of fluoroaromatic compounds that were previously inaccessible.
Early Methods of N,N-Dimethylation of Anilines
The N,N-dimethylation of aniline was a well-established industrial process by the early 20th century. One of the earliest and most common methods involved heating aniline with a methylating agent, such as methyl alcohol, in the presence of a strong acid like sulfuric acid under pressure.[3] This reaction proceeds through the sequential methylation of the nitrogen atom. Another early method, reported by A. W. Hofmann in 1850, utilized iodomethane to methylate aniline.[3]
Plausible Historical Synthetic Pathways to this compound
Given the historical development of these foundational reactions, the first synthesis of this compound most likely followed one of two logical pathways. These routes represent the convergence of established 20th-century organic chemistry techniques.
Pathway A: Fluorination followed by N,N-Dimethylation
This is arguably the more logical and historically likely route to the initial synthesis of this compound.
Step 1: Synthesis of 4-Fluoroaniline
The synthesis would commence with the preparation of 4-fluoroaniline from aniline. This would have been achieved via the Schiemann reaction, a cornerstone of aromatic fluorination.[2]
-
Experimental Protocol (Conceptual Historical):
-
Aniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
The diazonium salt solution is then treated with a solution of fluoroboric acid (HBF₄) or a fluoroborate salt (e.g., NaBF₄) to precipitate the sparingly soluble diazonium fluoroborate.
-
The isolated and dried diazonium fluoroborate is then gently heated, leading to its decomposition. This thermal decomposition releases nitrogen gas and a fluoride ion, which subsequently substitutes the diazonium group on the aromatic ring to yield 4-fluoroaniline.
-
Step 2: N,N-Dimethylation of 4-Fluoroaniline
The resulting 4-fluoroaniline would then be subjected to N,N-dimethylation. A common industrial method of the era would have been employed.
-
Experimental Protocol (Conceptual Historical):
-
4-Fluoroaniline is heated with an excess of methanol in the presence of a catalytic amount of sulfuric acid in a sealed autoclave.
-
The reaction is carried out at elevated temperatures (e.g., 200-230 °C) and pressures for several hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to liberate the free amine.
-
Purification of this compound would then be achieved through distillation.
-
Pathway B: N,N-Dimethylation followed by Fluorination
While mechanistically plausible, this route presents more significant challenges, making it a less likely choice for the initial synthesis.
Step 1: Synthesis of N,N-Dimethylaniline
This step is straightforward and was a common industrial process.
-
Experimental Protocol (Conceptual Historical):
-
Aniline is heated with methanol and a catalytic amount of sulfuric acid under pressure to produce N,N-dimethylaniline.[3]
-
Step 2: Fluorination of N,N-Dimethylaniline
The direct fluorination of N,N-dimethylaniline presents considerable regioselectivity and reactivity challenges. The powerful activating and ortho-, para-directing dimethylamino group would make the aromatic ring highly susceptible to electrophilic attack.
-
Challenges and Plausible Approaches (Conceptual Historical):
-
Direct Fluorination: In the early days of fluorine chemistry, direct fluorination with elemental fluorine was notoriously difficult to control and often resulted in complex mixtures and decomposition.[2]
-
Schiemann Reaction on a Derivative: A more controlled approach would involve introducing an amino group at the para-position of N,N-dimethylaniline, which could then be converted to a diazonium salt and subsequently to a fluorine atom via the Schiemann reaction. However, this would be a more circuitous and less efficient route compared to Pathway A.
-
Evolution of Synthetic Methodologies
While the foundational principles of synthesis have remained, the 20th and 21st centuries have seen significant refinements in the methods for preparing this compound and its analogs. These advancements have focused on improving yields, reducing harsh reaction conditions, and enhancing safety and environmental compatibility.
Modern Fluorination Techniques:
The Schiemann reaction, while historically significant, has been supplemented and, in some cases, replaced by more modern fluorination methods. These include:
-
Halogen Exchange (Halex) Reactions: This process involves the nucleophilic substitution of a chloro or nitro group at the para-position of an aniline derivative with a fluoride ion, typically from a source like potassium fluoride. This method is often employed in industrial settings.
-
Electrophilic Fluorinating Agents: The development of N-F reagents, such as Selectfluor®, has provided milder and more selective methods for the direct fluorination of electron-rich aromatic systems.[1]
Modern N,N-Dimethylation Techniques:
Modern approaches to N,N-dimethylation often avoid the high pressures and temperatures of early industrial processes. These include:
-
Reductive Amination: The reaction of 4-fluoroaniline with formaldehyde in the presence of a reducing agent (e.g., sodium borohydride or formic acid - the Eschweiler-Clarke reaction) provides a high-yield and milder route to this compound.
-
Use of Alternative Methylating Agents: Reagents like dimethyl carbonate, which is considered a "green" reagent, have been employed for the N,N-dimethylation of anilines.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 35-38 °C |
| Boiling Point | 194-196 °C |
| CAS Number | 403-46-3 |
Conclusion
The history of this compound is a testament to the evolution of synthetic organic chemistry. While its initial synthesis was likely a logical extension of established early 20th-century reactions, the continued refinement of fluorination and N-alkylation techniques has made this valuable compound more accessible and its synthesis more efficient and environmentally benign. For researchers in drug discovery and materials science, an understanding of the historical and modern synthetic routes to this key building block provides a foundation for its effective application in the creation of novel and functional molecules.
References
Methodological & Application
Application Note: Synthesis of 4-Fluoro-N,N-dimethylaniline from 4-fluoroaniline
AN-2025-12-01
Abstract
This document provides a detailed protocol for the synthesis of 4-Fluoro-N,N-dimethylaniline from 4-fluoroaniline via the Eschweiler-Clarke reaction. This method utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a reliable and high-yield pathway to the desired tertiary amine. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of a fluorine atom can significantly alter the biological and pharmacological properties of molecules. The Eschweiler-Clarke reaction is a classic and highly efficient method for the N-methylation of primary and secondary amines.[1][2][3] The reaction involves reductive amination using excess formaldehyde and formic acid.[1][4] A key advantage of this method is that the reaction cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][3] This protocol details the procedure for the synthesis of this compound, including reaction setup, workup, and purification.
Reaction Scheme
The overall reaction is as follows:
The reaction proceeds through the formation of an imine intermediate with formaldehyde, which is then reduced by formic acid.[5][6] This process is repeated to achieve dimethylation.[5] The release of carbon dioxide gas makes the reaction irreversible.[1]
Data Presentation
The following table summarizes the key reactants and reaction parameters for the synthesis.
| Parameter | Value | Notes |
| Reactant 1 | 4-fluoroaniline | Starting material (primary amine) |
| Reactant 2 | Formaldehyde (37% aq. solution) | C1 source; used in excess. |
| Reactant 3 | Formic Acid (88-95% aq. solution) | Reducing agent and catalyst; used in excess. |
| Molar Ratio (approx.) | 1 : 2.5 : 2.5 | (4-fluoroaniline : Formaldehyde : Formic Acid) |
| Reaction Temperature | 90-100 °C | Maintained until CO₂ evolution ceases. |
| Reaction Time | 4-8 hours | Monitor by TLC or cessation of gas evolution. |
| Expected Yield | 85-95% | Yields for similar Eschweiler-Clarke reactions are typically high. |
| Product Purity | >98% | After column chromatography or distillation. |
Experimental Protocol
Materials:
-
4-fluoroaniline (C₆H₆FN, MW: 111.12 g/mol )
-
Formaldehyde solution (37% w/w in H₂O)
-
Formic acid (95%)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, 1M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (5.55 g, 50 mmol).
-
Add formic acid (11.5 mL, ~300 mmol) to the flask. Stir the mixture.
-
Slowly add formaldehyde solution (11.2 mL, ~150 mmol) to the reaction mixture in a dropwise manner. The addition is exothermic.
-
-
Reaction Execution:
-
Once the initial effervescence subsides, heat the reaction mixture to 95-100 °C using a heating mantle.
-
Maintain this temperature and continue stirring. The reaction progress can be monitored by the evolution of carbon dioxide gas.
-
Continue heating for 4-8 hours, or until the gas evolution has completely ceased.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a 6M aqueous solution of sodium hydroxide (NaOH) until the pH is greater than 11. Perform this step in an ice bath to manage the exothermic neutralization.
-
Transfer the basified mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic extracts with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
The resulting crude oil can be further purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound as a yellow oil.[7]
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for N,N-Dimethylation of 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N,N-dimethylation of 4-fluoroaniline is a critical transformation in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. The introduction of two methyl groups to the nitrogen atom can significantly alter the parent molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for several key methodologies to achieve the N,N-dimethylation of 4-fluoroaniline, offering a comparative overview to aid in method selection and optimization.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and widely used method for the methylation of primary and secondary amines.[1] It employs an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[1][2] The reaction is driven by the irreversible loss of carbon dioxide.[2] While effective for many amines, it is important to note that some anilines, particularly those with certain substituents, may be prone to the formation of high molecular weight condensation byproducts or resinification.[3]
Quantitative Data
| Parameter | Value | Reference |
| Substrate | Primary or Secondary Amine | [4] |
| Reagents | Formic Acid, Formaldehyde (37% aq.) | [4] |
| Molar Ratio (Amine:Formaldehyde:Formic Acid) | Varies (Excess reagents typical) | [5] |
| Temperature | 80 - 100 °C (near boiling) | [2][4] |
| Reaction Time | 4.5 - 18 hours | [4][6] |
| Yield | Good to excellent (up to 98% for some amines) | [4][6] |
| Key Feature | Avoids quaternary salt formation | [1][2] |
Experimental Protocol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroaniline (1.0 eq).
-
Add formic acid (approximately 3.0-5.0 eq) to the flask.
-
With stirring, add an aqueous solution of formaldehyde (37%, approximately 3.0-5.0 eq).
-
Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-18 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the excess formic acid until the evolution of CO2 ceases and the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude N,N-dimethyl-4-fluoroaniline by column chromatography on silica gel or by distillation under reduced pressure.
Workflow Diagram
Caption: Workflow for the Eschweiler-Clarke N,N-dimethylation.
N,N-Dimethylation using Methyl Iodide
Direct alkylation with methyl iodide is a straightforward method for N,N-dimethylation. The reaction typically requires a base to neutralize the hydroiodic acid formed as a byproduct. Potassium carbonate is a commonly used base for this transformation. It is important to use an excess of methyl iodide to drive the reaction towards the tertiary amine.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | 4-chloro-N,N-dimethylaniline (for trimethylation) | [7] |
| Reagent | Methyl Iodide | [7] |
| Base | Potassium Carbonate | [7] |
| Molar Ratio (Aniline:MeI:K2CO3) | 1 : 4 : 4 (for trimethylation) | [7] |
| Solvent | Dichloromethane | [7] |
| Temperature | Room Temperature to 60 °C | [7] |
| Reaction Time | 16 - 18 hours | [7] |
| Yield | 36% (for trimethylation of 4-chloro-N,N-dimethylaniline) | [7] |
Experimental Protocol
-
To a sealed round-bottom flask, add 4-fluoroaniline (1.0 eq) and dissolve it in dichloromethane to a concentration of 1 M.
-
Add potassium carbonate (4.0 eq) to the solution.
-
With vigorous stirring, add methyl iodide (4.0 eq) dropwise to the mixture.
-
Seal the flask and stir the reaction mixture at room temperature for 18 hours.
-
After the reaction is complete, filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude N,N-dimethyl-4-fluoroaniline by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for N,N-dimethylation using methyl iodide.
N,N-Dimethylation using Dimethyl Carbonate (DMC)
Dimethyl carbonate is considered a green methylating agent due to its low toxicity and the formation of benign byproducts (methanol and CO2). This method often requires a catalyst and elevated temperatures, sometimes in an autoclave, to proceed efficiently.[1][8] Various catalysts, including onium salts and zeolites, have been shown to be effective.[8][9]
Quantitative Data
| Parameter | Value | Reference |
| Substrate | Aniline / Substituted Anilines | [8][9] |
| Reagent | Dimethyl Carbonate (DMC) | [8][9] |
| Catalyst | Onium Salts / NaY Faujasite | [8][9][10] |
| Molar Ratio (Aniline:DMC) | 1:40 (DMC as solvent) | [2] |
| Temperature | 90 - 250 °C | [1][2][10] |
| Reaction Time | 4 - 12 hours | [2] |
| Yield | Up to 99.8% for N,N-dimethylaniline | [9] |
| Key Feature | Environmentally friendly methylating agent |
Experimental Protocol
-
In a stainless-steel autoclave equipped with a magnetic stirrer, add 4-fluoroaniline (1.0 eq), dimethyl carbonate (which can also serve as the solvent), and the catalyst (e.g., an onium salt or NaY zeolite, typically 1-10 mol% or in a weight ratio to the aniline).
-
Seal the autoclave and, if required, purge with an inert gas like nitrogen or argon.
-
Heat the reaction mixture to the desired temperature (e.g., 180 °C) with stirring.
-
Maintain the reaction at this temperature for the specified time (e.g., 4 hours), monitoring the pressure inside the autoclave.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Open the autoclave and filter the reaction mixture to remove the catalyst.
-
Remove the excess dimethyl carbonate by distillation.
-
The residue can be further purified by vacuum distillation or column chromatography to yield pure N,N-dimethyl-4-fluoroaniline.
Workflow Diagram
Caption: Workflow for N,N-dimethylation using dimethyl carbonate.
Catalytic N,N-Dimethylation with Methanol
The use of methanol as a methylating agent in the presence of a transition metal catalyst, such as ruthenium, represents a highly atom-economical and environmentally benign approach.[11][12] This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of methanol to formaldehyde, which then undergoes reductive amination with the aniline, with the hydrogen atoms being shuttled by the catalyst.[11]
Quantitative Data
| Parameter | Value | Reference |
| Substrate | 4-chloroaniline | [11] |
| Reagent | Methanol | [11] |
| Catalyst | RuCl3·xH2O | [11] |
| Catalyst Loading | 5 mol% | [11] |
| Base | KOtBu (2 equiv.) | [11] |
| Solvent | Methanol | [11] |
| Temperature | 130 °C | [11] |
| Reaction Time | 24 - 48 hours | [11] |
| Yield | Up to 94% | [11] |
Experimental Protocol
-
To a pressure vessel (e.g., a Schlenk tube or a specialized pressure reactor) equipped with a magnetic stir bar, add 4-fluoroaniline (1.0 eq), the ruthenium catalyst (e.g., RuCl3·xH2O, 5 mol%), and the base (e.g., potassium tert-butoxide, 2.0 eq).
-
Add methanol as the solvent and methylating agent.
-
Seal the vessel and purge with an inert gas.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24-48 hours. Monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for catalytic N,N-dimethylation with methanol.
Catalytic N,N-Dimethylation with CO2 and Hydrosilanes
Utilizing carbon dioxide as a C1 source for N-methylation is a highly attractive green chemistry approach.[13] In this method, CO2 is reduced in situ by a hydrosilane to form a reactive methylating species. This transformation can be promoted by a catalyst or, in some cases, proceed catalyst-free under specific conditions.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | N-methylaniline | [14] |
| C1 Source | Carbon Dioxide (CO2) | [14] |
| Reductant | Phenylsilane (PhSiH3) or Diphenylsilane (Ph2SiH2) | [14] |
| Catalyst | Zn(OAc)2 / 1,10-phenanthroline | [14][15] |
| Solvent | DMSO-d6 (for mechanistic studies) | [16] |
| Temperature | 25 - 150 °C | [14] |
| Reaction Time | Varies (e.g., 24 hours) | [17] |
| Yield | Good to excellent (up to 92% for N-formylation) | [14] |
| Key Feature | Utilizes CO2 as a renewable C1 source | [13] |
Experimental Protocol
-
To a dry Schlenk flask under an inert atmosphere, add the catalyst system (e.g., Zn(OAc)2 and 1,10-phenanthroline).
-
Add the solvent (e.g., dry THF or DMF) followed by 4-fluoroaniline (1.0 eq).
-
Attach a CO2 balloon to the flask, and evacuate and backfill with CO2 (1 atm).
-
Add the hydrosilane (e.g., phenylsilane, excess) to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (e.g., 60-80 °C) for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with an aqueous base (e.g., 1M NaOH).
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography.
Workflow Diagram
Caption: Workflow for N,N-dimethylation with CO2 and hydrosilanes.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. iris.unive.it [iris.unive.it]
- 9. library.ncl.res.in [library.ncl.res.in]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol [organic-chemistry.org]
- 13. ionike.com [ionike.com]
- 14. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
The Strategic Application of 4-Fluoro-N,N-dimethylaniline in Suzuki Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Value Proposition of a Fluorinated Aniline Building Block
In the landscape of modern synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl scaffolds—a motif prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[2][3] 4-Fluoro-N,N-dimethylaniline emerges as a particularly valuable building block, offering the dual benefits of a fluorine substituent and a dimethylamino group, which can significantly influence the electronic properties and biological activity of the target molecules.[4]
This technical guide provides an in-depth exploration of the use of halogenated derivatives of this compound in Suzuki cross-coupling reactions. We will delve into the mechanistic nuances, provide detailed, field-proven experimental protocols, and showcase its application in the synthesis of molecules relevant to drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Mechanistic Considerations: The Interplay of Electronic Effects
The success of a Suzuki-Miyaura coupling is intricately linked to the electronic nature of the coupling partners. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
For the purpose of this guide, we will consider a representative substrate: a halogenated derivative of this compound (e.g., 2-bromo-4-fluoro-N,N-dimethylaniline). In this molecule, the strongly electron-donating N,N-dimethylamino group and the weakly electron-withdrawing fluorine atom exert opposing electronic effects on the aromatic ring. This electronic push-pull system can influence the rate-determining step of the catalytic cycle.
The electron-donating N,N-dimethylamino group increases the electron density of the aryl halide, which can make the initial oxidative addition of the palladium(0) catalyst more challenging compared to electron-deficient aryl halides.[5] However, for the subsequent transmetalation step, electron-donating groups on the organoboron species are generally beneficial.[7] The judicious choice of catalyst, ligand, and base is therefore critical to overcome the potential kinetic hurdles associated with electron-rich aryl halides.[8]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols provide a robust starting point for the Suzuki cross-coupling of a halogenated this compound derivative with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.[1]
Protocol A: General Conditions using a Buchwald Precatalyst
This protocol utilizes a modern, air-stable palladium precatalyst, which often provides high yields and broad substrate scope.
Materials:
-
Halogenated this compound (e.g., 2-bromo-4-fluoro-N,N-dimethylaniline) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (or SPhos Pd G3) (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add the halogenated this compound, arylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Classical Conditions using Pd(PPh₃)₄
This protocol employs a more traditional palladium catalyst and may be a cost-effective option for certain applications.
Materials:
-
Halogenated this compound (e.g., 2-bromo-4-fluoro-N,N-dimethylaniline) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add the halogenated this compound, arylboronic acid, and potassium carbonate.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Perform a standard aqueous workup as described in Protocol A (steps 7-8).
-
Purify the product by flash column chromatography.
Figure 2: General experimental workflow for the Suzuki cross-coupling reaction.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the Suzuki coupling protocols described above. These should be considered as a starting point, and optimization may be required for specific substrate combinations.[9]
| Parameter | Protocol A | Protocol B | Rationale |
| Palladium Source | XPhos Pd G3 / SPhos Pd G3 | Pd(PPh₃)₄ | Buchwald precatalysts are often more active for challenging substrates; Pd(PPh₃)₄ is a classic, effective catalyst. |
| Catalyst Loading | 1-3 mol% | 3-5 mol% | Higher loadings may be needed for less reactive substrates. |
| Base | K₃PO₄ | K₂CO₃ | The choice of base can significantly impact the reaction rate and yield.[10] |
| Solvent System | Dioxane/Water | Toluene/Ethanol/Water | Aprotic polar solvents with water are common; biphasic systems can also be effective.[10] |
| Temperature | 80-100 °C | 80-90 °C | Higher temperatures can overcome activation barriers. |
Applications in Drug Discovery and Development
The biaryl scaffolds synthesized from this compound derivatives are of significant interest in medicinal chemistry.[7] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the dimethylamino group can serve as a key pharmacophoric feature or a handle for further functionalization.
For instance, fluorinated biaryls are found in a variety of biologically active compounds, including kinase inhibitors for cancer therapy and central nervous system agents. The ability to readily synthesize a library of analogues by varying the boronic acid coupling partner makes the Suzuki reaction an invaluable tool in structure-activity relationship (SAR) studies.
Table of Representative Biologically Active Scaffolds:
| Scaffold | Therapeutic Area | Rationale for Fluorine and Dimethylamino Groups |
| Fluorinated Biaryl Amines | Kinase Inhibitors (Oncology) | Fluorine can enhance binding to the ATP pocket; the amino group can form key hydrogen bonds. |
| Substituted Biphenyls | CNS Agents | The lipophilicity and electronic properties imparted by the substituents can modulate blood-brain barrier penetration and receptor affinity. |
| Heterobiaryl Anilines | Antiviral/Antibacterial Agents | The biaryl core can mimic natural substrates, while the substituents fine-tune the inhibitory activity. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can efficiently access a wide range of novel compounds with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this powerful synthetic methodology.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated compounds via an aryne intermediate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for Buchwald-Hartwig Amination Using 4-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination reaction utilizing 4-Fluoro-N,N-dimethylaniline as the amine coupling partner. This protocol is designed to facilitate the synthesis of complex triarylamine structures, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[1] The use of this compound as a nucleophilic partner allows for the introduction of a fluorinated, electron-rich aryl moiety, a common motif in pharmacologically active compounds and organic electronic materials.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of an aryl halide (or triflate) to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired triarylamine and regenerate the Pd(0) catalyst.[2]
Experimental Protocols
Below is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with this compound. This protocol is based on established procedures for similar N,N-dialkylanilines and should be optimized for specific substrates.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, P(t-Bu)₃)
-
Aryl bromide
-
This compound
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.2-2.0 equivalents).
-
Addition of Reactants: Add the aryl bromide (1.0 equivalent) and this compound (1.1-1.5 equivalents) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent (typically 0.1-0.5 M concentration with respect to the aryl bromide).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Conditions and Yields
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | N,N-Dimethylaniline | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | Toluene | RT | 95 |
| 4-Chlorotoluene | N,N-Dimethylaniline | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | Toluene | 70 | 88 |
| 1-Bromo-4-methoxybenzene | N,N-Dimethylaniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 92 |
| Phenyl triflate | Dimethylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | 95[3] |
| 4-Cyanophenyl triflate | Dimethylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | 91[3] |
| 4-Nitrophenyl triflate | Dimethylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | 93[3] |
Note: Yields are isolated yields and are highly substrate-dependent. RT = Room Temperature.
Key Considerations and Optimization
-
Catalyst and Ligand Selection: The choice of ligand is crucial for the success of the reaction. For electron-rich anilines like this compound, bulky and electron-rich phosphine ligands such as XPhos, RuPhos, or P(t-Bu)₃ are often effective.[4]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used. For base-sensitive substrates, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may require higher reaction temperatures or longer reaction times.[2]
-
Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are generally suitable. The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C. Optimization may be required to balance reaction rate and catalyst stability.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere of argon or nitrogen.[2]
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel compounds incorporating the this compound moiety, thereby advancing research and development in their respective fields.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] Their synthesis is a cornerstone of industrial and laboratory organic chemistry, typically involving a two-stage process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile.[1][2] The incorporation of fluorine atoms into the dye structure can impart unique and desirable properties, such as enhanced thermal stability, lightfastness, and altered electronic characteristics, making fluorinated precursors like 4-Fluoro-N,N-dimethylaniline valuable intermediates in the development of high-performance dyes and functional materials.[1]
Application Note: The Role of this compound as a Coupling Component
This compound serves as an excellent coupling component in azo dye synthesis. The molecule features a strongly activating N,N-dimethylamino group, which is a powerful electron-donating group. In the electrophilic aromatic substitution mechanism of the azo coupling, this group directs the incoming diazonium salt (the electrophile) predominantly to the para-position on the aromatic ring.[3] The presence of a fluorine atom at the 4-position can subtly modify the electronic properties and, consequently, the spectroscopic characteristics (e.g., color) of the resulting dye. These fluorinated azo dyes can be investigated for applications in various fields, including materials science as functional dyes, in printing technologies, and as potential chromophores in biological probes.
General Synthetic Pathway
The synthesis of an azo dye using this compound follows a well-established two-step reaction pathway.
-
Diazotization : A primary aromatic amine (the diazo component) is converted into a highly reactive diazonium salt using sodium nitrite in a cold, acidic medium (typically 0–5 °C).[1]
-
Azo Coupling : The freshly prepared diazonium salt is immediately reacted with the coupling component, this compound. This electrophilic aromatic substitution reaction forms the stable azo bridge, yielding the final dye.[1][2]
Caption: General reaction scheme for azo dye synthesis.
Experimental Protocols
The following protocols provide a representative procedure for the synthesis of an azo dye using 4-anisidine as the diazo component and this compound as the coupling component.
Protocol 1: Diazotization of 4-Anisidine
Materials:
-
4-Anisidine: 1.23 g (0.01 mol)
-
Concentrated Hydrochloric Acid (HCl): 3 mL
-
Deionized Water: 20 mL
-
Sodium Nitrite (NaNO₂): 0.70 g (0.01 mol)
-
Ice-salt bath
-
250 mL Beaker and 50 mL Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
In the 250 mL beaker, add 1.23 g of 4-anisidine to a mixture of 3 mL of concentrated HCl and 20 mL of deionized water. Stir to form a suspension of the amine salt.
-
Cool the resulting suspension to 0–5 °C in an ice-salt bath with continuous magnetic stirring. It is critical to maintain this temperature throughout the diazotization process.[1]
-
In the separate 50 mL beaker, dissolve 0.70 g of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold 4-anisidine suspension over 15–20 minutes. Ensure the temperature does not rise above 5 °C.[4]
-
Upon complete addition, a clear or slightly yellow solution of the 4-methoxybenzenediazonium chloride should form.
-
Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The solution is now ready for the coupling reaction and should be used immediately.[1]
Protocol 2: Azo Coupling with this compound
Materials:
-
This compound: 1.39 g (0.01 mol)
-
Glacial Acetic Acid: 2 mL
-
Freshly prepared 4-methoxybenzenediazonium chloride solution (from Protocol 1)
-
10% Sodium Hydroxide (NaOH) solution
-
Ice bath
-
400 mL Beaker
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In the 400 mL beaker, dissolve 1.39 g of this compound in 2 mL of glacial acetic acid. Cool this solution to 0–5 °C in an ice bath with vigorous stirring.[5]
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold this compound solution with continuous, efficient stirring.[6]
-
A colored precipitate of the azo dye should form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure the coupling reaction is complete.[1]
-
After 30 minutes, slowly add 10% NaOH solution to the mixture until it is slightly alkaline (pH 8-9), which helps in precipitating the dye fully.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Experimental Workflow Visualization
Caption: Experimental workflow for azo dye synthesis.
Data Presentation
The properties of the synthesized azo dyes can be characterized using various analytical techniques. The table below summarizes typical quantitative data for azo dyes derived from substituted anilines for illustrative purposes.
| Diazo Component | Coupling Component | Dye Color | Yield (%) | λmax (nm) in DMF |
| 4-Anisidine | This compound | Red-Orange | 85-95 | ~450-480 |
| 4-Nitroaniline | This compound | Deep Red | 90-98 | ~490-520 |
| 3-Chloro-4-fluoroaniline | N,N-dimethylaniline | Orange | 88-96 | 445 |
| 4-Aminoacetophenone | N,N-dimethylaniline | Orange-Red | ~90 | 437-460[4][7] |
| 3-Chloro-4-fluoroaniline | 2-Naphthol | Red | 85-95 | 490 |
Note: Data for dyes with this compound are representative estimates based on structurally similar dyes. Actual results may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Potential Analgesics from 4-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of potential analgesic compounds using 4-Fluoro-N,N-dimethylaniline as a key starting material. While the direct synthesis of established analgesics from this specific precursor is not widely documented in peer-reviewed literature, this document outlines a plausible and illustrative synthetic pathway to a novel azo compound, a class of molecules that has demonstrated analgesic properties in various studies.[1][2][3] Additionally, an alternative synthetic route via the Vilsmeier-Haack reaction is presented, yielding an intermediate that can be further elaborated into other potential therapeutic agents.
The protocols provided are based on established organic chemistry principles and are intended to serve as a foundational methodology for research and development in this area.
Proposed Synthesis of a Hypothetical Azo-Based Analgesic
Azo compounds are a well-known class of chromophores, and various derivatives have been investigated for their pharmacological activities, including analgesic effects.[1][4] The proposed synthesis involves a two-step process: the diazotization of an aromatic amine and subsequent azo coupling with this compound.
Experimental Protocol: Synthesis of (E)-2-((4-(dimethylamino)-3-fluorophenyl)diazenyl)phenol
This protocol details the synthesis of a hypothetical azo compound, where p-aminophenol is diazotized and coupled with this compound.
Step 1: Diazotization of p-aminophenol
-
In a 250 mL beaker, dissolve 5.45 g (0.05 mol) of p-aminophenol in 100 mL of 2 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous magnetic stirring.
-
In a separate beaker, prepare a solution of 3.5 g (0.05 mol) of sodium nitrite in 20 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold p-aminophenol hydrochloride solution over 20-30 minutes, ensuring the temperature is maintained below 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes to ensure the reaction is complete.
Step 2: Azo Coupling with this compound
-
In a 500 mL beaker, dissolve 6.95 g (0.05 mol) of this compound in 100 mL of 1 M hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the cold this compound solution with continuous, efficient stirring.
-
A colored precipitate of the azo compound will form. Maintain the temperature below 5 °C and continue stirring for 1 hour to ensure complete coupling.
-
Neutralize the reaction mixture to a pH of 6-7 by the slow addition of a saturated sodium bicarbonate solution.
-
Isolate the crude product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the final product.
-
Dry the purified product under vacuum.
Data Presentation
The following table represents typical data that would be collected and presented for the synthesized compound.
| Parameter | Value |
| Product Name | (E)-2-((4-(dimethylamino)-3-fluorophenyl)diazenyl)phenol |
| Appearance | Reddish-orange solid |
| Yield (%) | 78% |
| Melting Point (°C) | 185-187 |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-6.8 (m, 7H, Ar-H), 3.1 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 160.2, 152.5, 148.9, 130.1, 125.4, 120.8, 118.2, 115.6, 40.7 |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₄H₁₄FN₃O: 260.11; found: 260.12 |
| Analgesic Activity | To be determined (e.g., writhing test, hot plate test) |
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of a potential analgesic azo compound.
Alternative Synthetic Route: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, such as this compound.[5][6][7] The resulting aldehyde can serve as a precursor for the synthesis of various heterocyclic compounds and other derivatives with potential pharmacological activities.[8]
Experimental Protocol: Synthesis of 4-(dimethylamino)-2-fluorobenzaldehyde
-
In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place 43.8 g (0.3 mol) of phosphorus oxychloride (POCl₃) in 100 mL of dry dichloromethane.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 21.9 g (0.3 mol) of N,N-dimethylformamide (DMF) dropwise with vigorous stirring over 30 minutes, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.
-
Stir the mixture for an additional 30 minutes at 0 °C.
-
Add a solution of 13.9 g (0.1 mol) of this compound in 50 mL of dry dichloromethane dropwise over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 3-4 hours.
-
Cool the reaction mixture in an ice bath and pour it slowly onto 500 g of crushed ice with stirring.
-
Neutralize the mixture with a cold solution of 20% sodium hydroxide to a pH of 7-8.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure aldehyde.
Synthetic Workflow Diagram
Caption: Vilsmeier-Haack formylation of this compound.
Potential Signaling Pathway in Analgesia
While the specific mechanism of action for a novel compound requires extensive biological evaluation, many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory and pain signaling pathway. A hypothetical analgesic derived from the described syntheses could potentially interact with this pathway.
Generalized COX Pathway Diagram
Caption: Simplified COX pathway, a potential target for novel analgesics.
References
- 1. Synthesis of some novel azo derivatives of 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole as potent analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols: The Role of Fluorinated Anilines in Agrochemical Synthesis
Introduction
Fluorinated organic compounds play a pivotal role in the development of modern agrochemicals due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity. 4-Fluoro-N,N-dimethylaniline is a versatile fluorinated aromatic amine that serves as a valuable building block in the synthesis of various organic molecules, including those with applications in the agrochemical sector.[1] While direct synthesis of major commercial agrochemicals from this compound is not widely documented, its structural motif is representative of the fluorinated aniline derivatives that are crucial intermediates in the industry.
This document provides an overview of the application of fluorinated anilines in agrochemical synthesis, with a detailed focus on the preparation of two significant herbicides, Flumetsulam and Florasulam. These examples utilize the key intermediate 2,6-difluoroaniline , a closely related compound to the broader class of fluorinated anilines. The protocols provided herein are intended for researchers, scientists, and professionals in the field of drug and agrochemical development.
Synthesis of Key Agrochemicals from 2,6-Difluoroaniline
2,6-Difluoroaniline is a critical intermediate in the synthesis of several acetolactate synthase (ALS) inhibiting herbicides. The following sections detail the synthetic protocols for Flumetsulam and Florasulam, two prominent examples of such agrochemicals.
Synthesis of Flumetsulam
Flumetsulam is a selective herbicide used for the control of broadleaf weeds in various crops. Its synthesis involves the reaction of 2,6-difluoroaniline with 5-methyl[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride.
Experimental Protocol: Synthesis of Flumetsulam
Materials:
-
2,6-Difluoroaniline
-
5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
-
Pyridine (or another suitable base)
-
Acetonitrile (or another suitable solvent)
Procedure:
-
In a clean, dry reaction vessel, dissolve 2,6-difluoroaniline (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add pyridine (1.1 equivalents) as a base to neutralize the HCl generated during the reaction.
-
Slowly add a solution of 5-methyl[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture with constant stirring.
-
Maintain the reaction temperature at room temperature and continue stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water.
-
The precipitated solid is collected by filtration, washed with water, and then a cold non-polar solvent (e.g., hexane) to remove impurities.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Flumetsulam.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,6-Difluoroaniline | Generic Protocol |
| Key Reagent | 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | Generic Protocol |
| Typical Yield | 85-95% | Varies by specific patented processes |
| Purity (after recrystallization) | >98% | Varies by specific patented processes |
Synthesis Workflow for Flumetsulam
Caption: Synthetic route for Flumetsulam.
Synthesis of Florasulam
Florasulam is another selective triazolopyrimidine herbicide used to control broadleaf weeds in cereal crops. The synthesis is analogous to that of Flumetsulam, involving the condensation of 2,6-difluoroaniline with a different sulfonyl chloride intermediate.
Experimental Protocol: Synthesis of Florasulam
Materials:
-
2,6-Difluoroaniline
-
8-Fluoro-5-methoxy[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
-
Triethylamine (or another suitable base)
-
1,2-Propylene glycol (solvent)
-
Methylene chloride (co-solvent, optional)
Procedure:
-
In a reaction vessel, dissolve 2,6-difluoroaniline (1.5 equivalents) in 1,2-propylene glycol.
-
Prepare a solution of 8-fluoro-5-methoxy[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.0 equivalent) in methylene chloride.
-
Slowly add the sulfonyl chloride solution to the 2,6-difluoroaniline solution over a period of 1 hour while maintaining the temperature between 15-35°C.
-
After the addition is complete, slowly add triethylamine (1.0 equivalent) to the reaction mixture over 2-3 hours, again maintaining the temperature between 15-35°C.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with water to precipitate the product.
-
Cool the mixture to approximately 5°C and filter the solid product.
-
Wash the collected solid with a mixture of methanol and water (e.g., 7:3 v/v) and dry at 50°C to obtain Florasulam.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,6-Difluoroaniline | Generic Protocol |
| Key Reagent | 8-Fluoro-5-methoxy[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | Generic Protocol |
| Typical Yield | 70-80% | Varies by specific patented processes |
| Purity (after washing) | >97% | Varies by specific patented processes |
Synthesis Workflow for Florasulam
Caption: Synthetic route for Florasulam.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Both Flumetsulam and Florasulam belong to the family of herbicides that inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of ALS leads to a deficiency of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible plants.
Signaling Pathway: ALS Inhibition by Herbicides
Caption: Mechanism of action of ALS-inhibiting herbicides.
While this compound is a valuable fluorinated building block for the chemical industry, the synthesis of prominent herbicides like Flumetsulam and Florasulam directly utilizes 2,6-difluoroaniline. The provided protocols offer a detailed guide for the laboratory-scale synthesis of these important agrochemicals, highlighting the significance of fluorinated anilines in modern agriculture. The understanding of their mechanism of action as ALS inhibitors is crucial for the development of new and more effective herbicides. Further research into the derivatization of this compound could lead to the discovery of novel agrochemicals with unique properties and modes of action.
References
Application Notes: 4-Fluoro-N,N-dimethylaniline as a Versatile Intermediate for Fungicide Development
Introduction
4-Fluoro-N,N-dimethylaniline is a key aromatic amine intermediate utilized in the synthesis of a variety of agrochemicals, including fungicides.[1] The presence of the fluorine atom at the para-position enhances the molecule's reactivity and stability, making it a valuable building block for creating complex, biologically active compounds.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the development of novel fungicides. While direct synthesis of a major commercial fungicide from this compound is not prominently documented in publicly available literature, its structural motif is found in various fungicidally active compounds. This document will focus on a representative synthesis of a fungicidal derivative and the associated evaluation protocols.
Fungicidal Derivatives of Fluoro-Aniline Scaffolds
Research into new fungicidal compounds has explored derivatives of fluoro-anilines due to their potential to exhibit significant antifungal activity. One such area of investigation involves the synthesis of pyrazole carboxamide derivatives, where the fluoro-aniline moiety is a crucial component. These compounds have shown efficacy against various phytopathogenic fungi.
Example Fungicidal Compound: 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl) urea. While this compound is derived from 3-fluoroaniline, its synthesis and evaluation provide a relevant framework for compounds derived from this compound.
Data Presentation
| Compound ID | Target Fungus | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |
| 1 | Sclerotinia sclerotiorum | 100 | 90.5 | [2] |
| 2 | Fusarium solani | 100 | Moderate | [2] |
Table 1: Antifungal Activity of a Representative Fluoro-Aniline Derivative. Compound 1 is 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl) urea.
Experimental Protocols
Protocol 1: Synthesis of a Fluoro-Aniline Based Fungicidal Compound
This protocol outlines the general synthesis of a urea derivative incorporating a fluoro-aniline moiety, which has demonstrated fungicidal activity.
Objective: To synthesize 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(fluorophenyl) urea.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine
-
Fluorophenyl isocyanate (or a derivative of this compound that can be converted to an isocyanate)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry reaction vessel, dissolve 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
With continuous stirring, add the fluorophenyl isocyanate (1.1 equivalents) dropwise to the solution at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure urea derivative.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol describes the method to evaluate the efficacy of synthesized compounds against phytopathogenic fungi.
Objective: To determine the percentage of mycelial growth inhibition of a target fungus by a test compound.
Materials:
-
Synthesized fungicidal compound
-
Target fungal strains (e.g., Sclerotinia sclerotiorum, Fusarium solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
-
Solvent for dissolving the compound (e.g., acetone, DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent at a known concentration.
-
Prepare PDA medium and autoclave it. Allow it to cool to approximately 45-50°C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 100 ppm). A control plate should be prepared with the solvent alone.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each petri dish with a mycelial plug (e.g., 5 mm diameter) taken from the actively growing margin of a pure culture of the target fungus.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 ± 2°C) in the dark.
-
Measure the radial growth of the fungal colony in both the treated and control plates after a specific incubation period (e.g., when the fungus in the control plate has reached the edge of the dish).
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
Mandatory Visualizations
Caption: Synthetic workflow for a fungicidal derivative from a fluoro-aniline precursor.
References
Application Notes: The Role of 4-Fluoro-N,N-dimethylaniline in the Synthesis of Trametinib Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of key intermediates for Trametinib, a potent MEK inhibitor. While established synthetic routes for Trametinib do not typically start from 4-Fluoro-N,N-dimethylaniline, this document outlines a standard, well-documented protocol for a key intermediate and proposes an investigational pathway for the potential utilization of this compound as a starting material.
Established Synthesis of a Key Trametinib Intermediate: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
A crucial intermediate in the synthesis of Trametinib is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea. The established and widely utilized synthesis of this compound begins with 2-fluoro-4-iodoaniline.
Experimental Protocol: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This protocol describes the two-step synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea from 2-fluoro-4-iodoaniline.
Step 1: Synthesis of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
-
Under a nitrogen atmosphere, add N,N'-carbonyldiimidazole (39.9 g, 246 mmol) to a flask containing N,N-dimethylformamide (200 ml) and triethylamine (34.3 ml).
-
With stirring and under ice-cooling, add a solution of 2-fluoro-4-iodoaniline (48.5 g, 205 mmol) in N,N-dimethylformamide (50 ml) dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 18 hours.
-
Cool the reaction mixture with an ice bath and add cyclopropylamine (21.3 ml, 307 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add the reaction mixture dropwise to a stirred mixture of water and toluene (2:1 volume ratio, 750 ml).
-
Collect the precipitated crystals by filtration and dry to yield 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea.[1]
Step 2: Subsequent reactions to form Trametinib
The resulting urea intermediate is then typically reacted with a pyridyltrione compound in a cyclization reaction to form a key precursor of Trametinib.[2][3][4]
Quantitative Data for the Synthesis of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
| Parameter | Value | Reference |
| Starting Material | 2-fluoro-4-iodoaniline | [1] |
| Molar Ratio (CDI:Aniline:Cyclopropylamine) | ~1.2 : 1 : 1.5 | [1] |
| Solvent | N,N-dimethylformamide | [1] |
| Reaction Time | 18 hours (step 1), 1 hour (step 2) | [1] |
| Product | 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea | [1] |
| Yield | 93.4% | [1] |
| Appearance | Colorless crystals | [1] |
Workflow for the Established Synthesis of a Key Trametinib Intermediate
Investigational Application of this compound in Trametinib Intermediate Synthesis
While not a standard precursor, it is theoretically plausible to synthesize 2-fluoro-4-iodoaniline from this compound. This would involve a multi-step process presenting significant chemical challenges, particularly in achieving the desired regioselectivity. The following represents a conceptual approach for research and development purposes.
Proposed Investigational Protocol
Step 1: Iodination of this compound
-
To a solution of this compound in a suitable solvent (e.g., acetonitrile or a chlorinated solvent), add an iodinating agent (e.g., N-iodosuccinimide or iodine with an oxidizing agent).
-
The reaction may require a catalyst, such as a Lewis or Brønsted acid, to facilitate electrophilic substitution.
-
Stir the reaction at a controlled temperature (e.g., 0°C to room temperature) and monitor for the consumption of the starting material.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to isolate the desired 2-iodo-4-fluoro-N,N-dimethylaniline isomer. A significant challenge in this step is to control the regioselectivity of the iodination, as the strongly activating N,N-dimethylamino group and the fluoro group will direct iodination to multiple positions.
Step 2: N-demethylation of 2-iodo-4-fluoro-N,N-dimethylaniline
-
Dissolve the iodinated aniline from the previous step in an appropriate solvent.
-
Employ a suitable N-demethylation method. Oxidative N-demethylation using reagents like manganese complexes or cytochrome P450 isozymes has been reported for N,N-dimethylanilines.[5][6]
-
The reaction conditions (temperature, time, stoichiometry) will need to be optimized to achieve efficient demethylation without affecting the iodo and fluoro substituents.
-
After the reaction is complete, perform a suitable work-up and purify the product, 2-fluoro-4-iodoaniline, using techniques such as column chromatography or recrystallization.
Hypothetical Quantitative Data for the Investigational Route
| Parameter | Hypothetical Value |
| Starting Material | This compound |
| Step 1 Product | 2-iodo-4-fluoro-N,N-dimethylaniline |
| Step 1 Estimated Yield | 30-50% (due to regioselectivity issues) |
| Step 2 Product | 2-fluoro-4-iodoaniline |
| Step 2 Estimated Yield | 40-60% |
| Overall Estimated Yield | 12-30% |
Proposed Investigational Workflow
Trametinib's Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway. In many cancers, mutations in genes like BRAF and RAS lead to the hyperactivation of this pathway, promoting uncontrolled cell proliferation and survival. By inhibiting MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling.
RAS/RAF/MEK/ERK Signaling Pathway and Trametinib Inhibition
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 4. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 5. Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Radiolabeling with 4-Fluoro-N,N-dimethylaniline Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-fluoro-N,N-dimethylaniline and its analogs as precursors for the synthesis of fluorine-18 (¹⁸F) labeled radiotracers for Positron Emission Tomography (PET) imaging. The primary application highlighted is the labeling of anilinoquinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
Introduction to ¹⁸F-Radiolabeling of Anilinoquinazoline Derivatives
Anilinoquinazoline derivatives are a significant class of small molecule tyrosine kinase inhibitors (TKIs) that have shown considerable success in cancer therapy. Radiolabeling these compounds with ¹⁸F, a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, allows for non-invasive in vivo imaging of EGFR expression and target engagement using PET. This can be invaluable for patient stratification, therapy monitoring, and the development of new targeted therapies.
While direct radiolabeling on a complex drug molecule can be challenging, a common strategy involves the synthesis of a radiolabeled intermediate, such as a fluoroaniline derivative, which is then coupled to the core structure of the drug. This compound and its analogs serve as key precursors in such multi-step radiosyntheses.
Quantitative Data Summary
The following tables summarize key quantitative data from representative radiolabeling procedures for EGFR TKIs using fluoroaniline precursors.
Table 1: Radiosynthesis of 3-chloro-4-[¹⁸F]fluoroaniline Intermediate
| Parameter | Value | Reference |
| Starting Activity of [¹⁸F]F⁻ | 3.4 - 6.1 GBq (92 - 165 mCi) | [1] |
| Synthesis Time | 70 - 80 min | [1] |
| Radiochemical Yield (decay corrected) | 46 - 56% | [1] |
| Final Activity of Intermediate | 1.4 - 2.2 GBq (38 - 60 mCi) | [1] |
Table 2: Radiosynthesis of ¹⁸F-labeled Anilinoquinazoline Derivatives
| Compound | Precursor | Synthesis Time | Radiochemical Yield (decay corrected) | Specific Activity | Reference |
| [¹⁸F]-Iressa (Gefitinib analog) | 3-chloro-4-[¹⁸F]fluoroaniline | ~120 min (total) | 17% | >222 GBq/μmol | [1] |
| [¹⁸F]-FEA-Erlotinib | N/A (different labeling strategy) | < 50 min | > 88% | > 50 GBq/μmol | [2] |
Experimental Protocols
The following protocols are based on established methods for the radiolabeling of anilinoquinazoline-based EGFR inhibitors.
Protocol 1: Synthesis of 3-chloro-4-[¹⁸F]fluoroaniline
This protocol describes the synthesis of a key radiolabeled intermediate, which can then be used to synthesize various anilinoquinazoline-based radiotracers.
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
3-chloro-4-nitrophenyltrimethylammonium triflate precursor
-
Anhydrous acetonitrile
-
Palladium on activated carbon
-
Sodium borohydride
-
Automated radiochemistry synthesis module
-
HPLC for purification and analysis
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel containing a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Heat the mixture under a stream of nitrogen to evaporate the water and acetonitrile, forming the reactive K[¹⁸F]F-K₂₂₂ complex.
-
Nucleophilic Substitution: Add the 3-chloro-4-nitrophenyltrimethylammonium triflate precursor dissolved in anhydrous acetonitrile to the reaction vessel. Heat the mixture at 110°C for 15 minutes to facilitate the nucleophilic aromatic substitution, yielding 3-chloro-4-[¹⁸F]fluoronitrobenzene.
-
Purification of Intermediate: Purify the 3-chloro-4-[¹⁸F]fluoronitrobenzene using an SPE cartridge.
-
Reduction of the Nitro Group: Elute the purified intermediate into a reaction vessel containing palladium on activated carbon. Add a solution of sodium borohydride to reduce the nitro group to an amine.
-
Final Purification: Purify the resulting 3-chloro-4-[¹⁸F]fluoroaniline by HPLC to obtain the final product with high radiochemical purity.
Protocol 2: Synthesis of an ¹⁸F-labeled Anilinoquinazoline Derivative
This protocol outlines the coupling of the radiolabeled fluoroaniline intermediate with a chloroquinazoline core structure.
Materials:
-
3-chloro-4-[¹⁸F]fluoroaniline (from Protocol 1)
-
4-chloroquinazoline derivative
-
Anhydrous isopropanol or DMF
-
HPLC for purification and analysis
Procedure:
-
Coupling Reaction: In a sealed reaction vessel, dissolve the purified 3-chloro-4-[¹⁸F]fluoroaniline and the corresponding 4-chloroquinazoline derivative in anhydrous isopropanol or DMF.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for a specified time (e.g., 15-30 minutes) to facilitate the condensation reaction.
-
Purification: After cooling, purify the reaction mixture using reverse-phase HPLC to isolate the desired ¹⁸F-labeled anilinoquinazoline product.
-
Formulation: Collect the HPLC fraction containing the product, evaporate the solvent, and reformulate the final radiotracer in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests, including radiochemical purity (by HPLC), specific activity, and sterility testing, before in vivo use.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR). The radiolabeled anilinoquinazoline derivatives act as tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascades that lead to cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of anilinoquinazoline TKIs.
Experimental Workflow for PET Tracer Synthesis
This diagram outlines the general workflow for the production of an ¹⁸F-labeled PET tracer, from the cyclotron to the final quality control.
Caption: General workflow for the synthesis and quality control of an ¹⁸F-labeled PET tracer.
References
For Researchers, Scientists, and Professionals in Drug Development
An Application Note on the Purification of 4-Fluoro-N,N-dimethylaniline Utilizing High-Performance Liquid Chromatography (HPLC)
This document provides a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is designed to separate the target compound from potential impurities such as starting materials, by-products, and degradation products.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Purity of this compound is critical for downstream applications. This application note outlines a robust RP-HPLC method for its purification. Reversed-phase chromatography is a common and effective technique for the separation of aromatic amines.[2][3] The methodology is based on established protocols for similar aniline derivatives.[4][5]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀FN[1] |
| Molecular Weight | 139.17 g/mol [1] |
| Appearance | White or colorless to light orange to yellow powder, lump, or clear liquid[1][6] |
| Melting Point | 35 - 39 °C[1][6] |
| Boiling Point | 200 °C[1][6] |
| Purity (typical) | ≥ 98% (GC)[1] |
HPLC Purification Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
1. Materials and Reagents
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Acid Modifier: Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.
-
Sample: Crude this compound.
-
Equipment:
-
Preparative HPLC system with a UV detector.
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Analytical HPLC system for fraction analysis.
-
Rotary evaporator.
-
Lyophilizer (optional).
-
2. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 80:20 Water:Acetonitrile) or a compatible solvent like methanol.
-
The recommended starting concentration for preparative runs is between 10-50 mg/mL.[7]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
3. HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC purification.
| Parameter | Preparative HPLC | Analytical HPLC (for fraction analysis) |
| Column | C18, 250 x 21.2 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 30 min | 20-80% B over 15 min |
| Flow Rate | 20 mL/min | 1.0 mL/min |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) | 10 µL |
| Column Temperature | Ambient or 30 °C | Ambient or 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
4. Experimental Procedure
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (20% B) for at least 5-10 column volumes, or until a stable baseline is observed.[7]
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Chromatographic Separation: Run the gradient elution as detailed in the method parameters. Monitor the separation using the UV detector at 254 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Post-Purification Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.[7]
Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Expected Results and Purity Assessment
The described RP-HPLC method is expected to yield this compound with a purity of >98%. Purity should be confirmed by analytical HPLC, and the structure can be further verified by spectroscopic methods such as NMR and Mass Spectrometry.
Troubleshooting
-
Poor Peak Shape: Tailing of peaks for basic compounds like anilines can occur. The addition of an acid modifier (formic acid or TFA) to the mobile phase helps to protonate the analyte and improve peak symmetry.[7]
-
Poor Resolution: If co-eluting impurities are observed, adjusting the gradient slope or changing the organic modifier (e.g., from acetonitrile to methanol) may improve separation.
-
Low Recovery: Ensure complete dissolution of the sample and check for precipitation upon injection. The solubility of the compound in the mobile phase is crucial.
The provided application note details a comprehensive RP-HPLC method for the purification of this compound. This protocol, based on established methods for similar aromatic amines, offers a reliable starting point for researchers and professionals to obtain high-purity material for their developmental needs. Method optimization may be necessary depending on the specific impurity profile of the crude product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. ovid.com [ovid.com]
- 4. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | 403-46-3 | TCI EUROPE N.V. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Purity Assessment of 4-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N,N-dimethylaniline is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The purity of this compound is critical as impurities can affect reaction yields, toxicity, and the quality of the final product. These application notes provide a comprehensive overview of the primary analytical techniques for assessing the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, a classical titrimetric method is described for determining the total base content.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for high precision, identification of unknown impurities, or high-throughput screening. The following table summarizes the key performance characteristics of the recommended methods.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Non-Aqueous Titration |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Intrinsic quantitative relationship between the number of nuclear spins and the integrated resonance signal intensity. | Titration of the basic aniline nitrogen with a standardized acid in a non-aqueous solvent. |
| Typical Purity (%) * | ≥99.5% | >98.0%[1] | ≥99.0% | Provides total base content, not specific purity. |
| Strengths | High resolution for separating closely related impurities, robust and reproducible for quantitative analysis. | High sensitivity and specificity, excellent for identifying volatile impurities through mass spectral data. | Primary analytical method, does not require a reference standard of the analyte for quantification, provides structural information. | Rapid, inexpensive, and provides an accurate measure of the total amine content. |
| Limitations | Requires a reference standard for peak identification and quantification, may not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer for best results. | Non-specific, titrates all basic compounds in the sample. |
| Primary Use | Routine quality control, purity and impurity profiling. | Identification and quantification of volatile impurities and by-products. | Absolute purity determination, certification of reference materials. | Assay of total amine content. |
Note: The typical purity values are illustrative and based on the capabilities of each technique for this class of compounds. A direct comparative analysis of a single batch of this compound was not available in the public domain.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the purity assessment of this compound and the logical relationship between the different analytical techniques.
Caption: General workflow for the purity assessment of this compound.
Caption: Logical relationship between analytical techniques for purity assessment.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity analysis and quantification of non-volatile impurities in this compound.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Solvent A and Solvent B to obtain a concentration of approximately 1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample to be analyzed in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the purity of the sample by the area percentage method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities.
-
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
Methylene chloride or other suitable solvent (GC grade).
-
This compound reference standard.
-
-
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methylene chloride at a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate purity by the area percentage method, similar to the HPLC analysis.
-
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides an absolute purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
-
Reagents:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, sufficient number of scans for a good signal-to-noise ratio).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
-
-
Non-Aqueous Titration
This method determines the total basic content of the sample.
-
Instrumentation:
-
Burette, beaker, and magnetic stirrer.
-
Potentiometer with a suitable electrode for non-aqueous solutions or a visual indicator.
-
-
Reagents:
-
Glacial acetic acid (anhydrous).
-
Perchloric acid (HClO₄), 0.1 N in glacial acetic acid (standardized).
-
Crystal Violet indicator (0.5% w/v in glacial acetic acid).
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 150-200 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid in a beaker.
-
-
Titration:
-
Add 2-3 drops of Crystal Violet indicator to the solution.
-
Titrate the solution with 0.1 N perchloric acid, stirring continuously.
-
The endpoint is reached when the color of the solution changes from violet to blue-green.
-
-
Calculation:
-
% Assay = (V * N * MW) / (W * 10)
-
Where: V = volume of titrant (mL), N = normality of titrant, MW = molecular weight of this compound (139.17 g/mol ), W = weight of sample (g).
-
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-methylation of 4-fluoroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-methylation of 4-fluoroaniline. Our goal is to help you improve reaction efficiency, minimize byproducts, and streamline purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of 4-fluoroaniline?
A1: The primary methods for N-methylation of 4-fluoroaniline include:
-
Reductive Amination (Eschweiler-Clarke Reaction): This classic method uses formaldehyde as the methyl source and a reducing agent, typically formic acid, to yield the N-methylated product.[1][2][3] It is known for preventing the formation of quaternary ammonium salts.[1]
-
Alkylation with Methylating Agents: Reagents like dimethyl sulfate and methyl iodide are effective but are also toxic and require careful handling.[4][5] These reactions often require a base to neutralize the acid byproduct.
-
Catalytic Methylation with Methanol: Modern approaches utilize transition-metal catalysts (e.g., based on Ruthenium or Iridium) with methanol serving as a green and cost-effective methylating agent.[6][7][8]
Q2: What is the main challenge encountered during the N-methylation of 4-fluoroaniline?
A2: The principal challenge is achieving selective mono-methylation while avoiding the formation of the tertiary amine, N,N-dimethyl-4-fluoroaniline, as a byproduct.[9][10] The mono-methylated product is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation.[9]
Q3: How can I minimize the formation of the N,N-dimethylated byproduct?
A3: To control over-methylation, consider the following strategies:[9]
-
Control Stoichiometry: Carefully manage the molar ratio of the methylating agent to the 4-fluoroaniline.
-
Optimize Reaction Conditions: Adjusting temperature, pressure, and reaction time can favor mono-alkylation. Lower temperatures and shorter reaction times are often beneficial.[9]
-
Choice of Methylating Agent and Catalyst: Certain methods, like using dimethyl carbonate with specific catalysts, have demonstrated high selectivity for mono-methylation.[9]
-
Continuous Flow Chemistry: This technique allows for precise control over reaction parameters, which can significantly improve selectivity.[9]
Q4: What are the key safety precautions to consider during N-methylation reactions?
A4: Safety is paramount. Always adhere to the following precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle toxic methylating agents like dimethyl sulfate and formaldehyde with extreme care.[9][11][12]
-
Exercise caution when working with hydrides (e.g., sodium borohydride), as they can react violently with water and other protic solvents.[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting/Minimization Strategy |
| Low Yield of N-methyl-4-fluoroaniline | Incomplete reaction. | - Increase reaction time or temperature.- Ensure the catalyst (if used) is active.- Verify the purity of starting materials.[9] |
| Suboptimal reaction conditions. | - Screen different solvents, bases, and temperatures.- Adjust the stoichiometry of reagents.[9] | |
| Product loss during workup and purification. | - Optimize extraction and purification procedures.- Ensure proper pH adjustment during aqueous washes.[9] | |
| Presence of Unreacted 4-fluoroaniline | Insufficient amount of methylating agent or incomplete reaction. | - Increase the equivalents of the methylating agent.- Prolong the reaction time or increase the temperature.[9] |
| Formation of N,N-dimethyl-4-fluoroaniline | Over-methylation due to the higher nucleophilicity of the mono-methylated product. | - Use a controlled molar ratio of the methylating agent.- Lower the reaction temperature and shorten the reaction time.- Consider a more selective methylating agent or catalyst system.[9] |
| Formation of N-formylated byproduct (in Eschweiler-Clarke) | Incomplete reduction of the intermediate imine or formamide. | - Ensure a sufficient amount of the reducing agent is used.- Verify the activity of the reducing agent.[9][13] |
| Difficult Purification of the Final Product | Close boiling points or similar polarities of the product and byproducts. | - Utilize high-performance liquid chromatography (HPLC) or perform careful column chromatography with an optimized solvent system.[9][10] |
| Discoloration of the Product | Formation of colored oxidation products and polymers. | - Purify via vacuum distillation to remove non-volatile impurities.- Use column chromatography on silica gel.- If the product is solid, recrystallization can be effective.[10] |
Comparative Data of N-Methylation Methods
| Method | Methylating Agent | Catalyst/Reagent | Typical Solvents | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Water, Methanol | 80-100 | 50-95[14] | High yields, avoids quaternary salts.[14] | Can produce N-formylated byproducts and high molecular weight condensation products.[9][14] |
| Reductive Amination | Formaldehyde | Sodium Borohydride | Methanol, Dioxane | 0 - Room Temp | Variable | Milder conditions than Eschweiler-Clarke. | Requires careful control of hydride addition.[9] |
| Alkylation | Dimethyl Sulfate | Base (e.g., NaHCO₃) | Acetone | Reflux | ~66[4] | Effective methylation. | Highly toxic and carcinogenic reagent.[4][11] |
| Alkylation | Methyl Iodide | Base (e.g., K₂CO₃) | Dichloromethane | Room Temp | Variable | Common laboratory methylating agent. | Toxic, potential for over-methylation.[5][15] |
| Catalytic Methylation | Methanol | Ru or Ir complexes | Methanol | 60-140 | High | Green C1 source, high atom economy.[7][8] | Requires specific and sometimes expensive catalysts. |
Experimental Protocols
Method A: Reductive Amination (Eschweiler-Clarke Reaction)
-
To a round-bottom flask, add 4-fluoroaniline (1.0 eq).
-
Add an excess of formic acid (e.g., 1.8 eq) and a 37% aqueous solution of formaldehyde (e.g., 1.1 eq).[1]
-
Heat the reaction mixture to 80-100 °C for several hours (e.g., 18 h).[1][13]
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Basify the solution with an appropriate base (e.g., NaOH solution) to pH > 11.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[1][9]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or vacuum distillation.[9][10]
Method B: Catalytic N-Methylation using Methanol
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-fluoroaniline (1.0 eq), a Ruthenium or Iridium catalyst (e.g., 0.5 mol%), and a base (e.g., Cs₂CO₃, 0.5 eq).[7][8]
-
Add anhydrous methanol as both the solvent and the methylating agent.[8]
-
Seal the tube and heat the reaction mixture to the optimal temperature (typically 120-140 °C) for the specified time (e.g., 12 h).[7][8]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by chromatography on silica gel to obtain the N-methyl-4-fluoroaniline product.[8]
Visualizations
Caption: General experimental workflow for the N-methylation of 4-fluoroaniline.
Caption: Troubleshooting logic for addressing low product yield in N-methylation.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. server.ccl.net [server.ccl.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Dimethyl sulfate (EHC 48, 1985) [inchem.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Catalyst Screening for 4-Fluoro-N,N-dimethylaniline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-N,N-dimethylaniline. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during catalyst screening and synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve two main catalytic approaches:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aryl halide (like 4-fluorobromobenzene or 4-fluoroiodobenzene) and dimethylamine. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.
-
Reductive Amination: This method involves the reaction of 4-fluoroaniline with a methylating agent, most commonly formaldehyde, in the presence of a reducing agent and often a catalyst. This approach can be a more cost-effective option.
Q2: What are the main challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Catalyst Deactivation: Catalysts, particularly palladium complexes, can be sensitive to air, moisture, and impurities in the starting materials or solvents.[1]
-
Byproduct Formation: In reductive amination, the formation of N-methylated (mono-methylation) or other byproducts can occur, complicating purification.[2] In Buchwald-Hartwig amination, side reactions like hydrodehalogenation of the aryl halide can reduce the yield.
-
Low Yields: Suboptimal reaction conditions, such as incorrect temperature, solvent, or base, can lead to low product yields.
-
Purification Difficulties: The final product may have similar physical properties to starting materials or byproducts, making purification by chromatography or distillation challenging.
Q3: How does the fluorine substituent affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom on the aniline ring influences the reactivity of the molecule. It can affect the nucleophilicity of the starting 4-fluoroaniline in reductive amination and the electronic properties of the aryl halide in Buchwald-Hartwig amination, potentially requiring adjustments to catalyst systems and reaction conditions compared to non-fluorinated analogues.
Q4: What safety precautions should be taken during the synthesis?
A4: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Methylating agents like formaldehyde are toxic and should be handled with care. Palladium catalysts and phosphine ligands can be toxic and air-sensitive, requiring careful handling under an inert atmosphere.[2]
Catalyst Screening Data
Optimizing the catalyst system is crucial for a successful synthesis. The following tables provide a summary of catalyst screening data for reactions relevant to the synthesis of this compound.
Table 1: Catalyst System Optimization for Buchwald-Hartwig Amination of an Aryl Bromide with an Amine
(Data adapted from a study on a similar system and serves as a starting point for optimization)
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 100 | 95 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | THF | 80 | 78 |
Table 2: Catalyst Comparison for Reductive Amination of an Aniline with Formaldehyde
| Entry | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Raney Nickel | H₂ (5 bar) | Methanol | 80 | 98[3] |
| 2 | Pd/C (5 mol%) | H₂ (10 bar) | Ethanol | 70 | 90 |
| 3 | PtO₂ (2 mol%) | H₂ (10 bar) | Acetic Acid | 60 | 85 |
| 4 | None | NaBH(OAc)₃ | Dichloromethane | 25 | 93 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of 4-fluorobromobenzene with dimethylamine.
Materials:
-
4-fluorobromobenzene
-
Dimethylamine solution (e.g., 2 M in THF)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., NaOtBu)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst (0.02 equiv.), phosphine ligand (0.04 equiv.), and base (1.4 equiv.) under an inert atmosphere.
-
Add anhydrous, degassed toluene to the Schlenk tube.
-
Add 4-fluorobromobenzene (1.0 equiv.) to the mixture.
-
Slowly add the dimethylamine solution (1.2 equiv.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination
This protocol provides a general method for the synthesis of this compound from 4-fluoroaniline and formaldehyde.
Materials:
-
4-fluoroaniline
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
Procedure:
-
To a round-bottom flask, add 4-fluoroaniline (1.0 equiv.) and dichloromethane.
-
Add formaldehyde solution (2.5 equiv.) to the mixture. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv.) in portions to control gas evolution.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guides
Issue: Low or No Product Yield
Caption: Troubleshooting logic for addressing low product yield.
Issue: Significant Byproduct Formation
Caption: Troubleshooting steps for minimizing byproduct formation.
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Fluoro-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 4-Fluoro-N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent methods for synthesizing this compound involve the N,N-dimethylation of 4-fluoroaniline. The two primary approaches are:
-
Eschweiler-Clarke Reaction: This is a classic and widely used method that employs formaldehyde as the methyl source and formic acid as the reducing agent. It is known for its reliability in producing tertiary amines from primary amines without the formation of quaternary ammonium salts.[1][2]
-
Reductive Amination with other reducing agents: A variation of the Eschweiler-Clarke reaction uses formaldehyde with a different reducing agent, such as sodium cyanoborohydride. This method can sometimes offer milder reaction conditions.
-
Alkylation with Methylating Agents: Reagents like dimethyl sulfate or methyl iodide can be used. However, these methods are more prone to over-methylation, leading to the formation of the quaternary ammonium salt. Careful control of stoichiometry is crucial.
-
Green Chemistry Approach with Dimethyl Carbonate (DMC): DMC is a more environmentally friendly methylating agent. This method often requires a catalyst, such as an onium salt, and may be performed under continuous flow conditions for enhanced selectivity.[3][4]
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The main side products encountered during the synthesis of this compound are:
-
4-Fluoro-N-methylaniline: This is the mono-methylated intermediate. Its presence indicates an incomplete reaction.
-
Unreacted 4-fluoroaniline: The starting material may remain if the reaction does not go to completion.
-
Quaternary Ammonium Salt (4-Fluoro-N,N,N-trimethylanilinium iodide/sulfate): This is a common byproduct when using strong methylating agents like methyl iodide or dimethyl sulfate, resulting from over-methylation. The Eschweiler-Clarke reaction typically avoids this issue.[2]
-
N-formyl-4-fluoroaniline: This intermediate can sometimes be observed in the Eschweiler-Clarke reaction if the reduction step is not complete.
-
High Molecular Weight Condensation Products: The Eschweiler-Clarke reaction, particularly with certain aniline derivatives, can sometimes lead to the formation of resinous or polymeric byproducts.[5]
Q3: How can I monitor the progress of the reaction and identify the products and byproducts?
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (4-fluoroaniline) and the appearance of the product. By comparing the Rf values of the reaction mixture with standards of the starting material and product, you can gauge the reaction's progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying the volatile components of the reaction mixture, including the desired product and various side products. The mass spectra provide valuable information for structural elucidation.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating and quantifying the components of the reaction mixture, including non-volatile byproducts. A reversed-phase C18 column is often suitable for this separation.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are indispensable for confirming the structure of the final product and identifying any impurities present in the isolated material.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to byproduct formation. - Check Reagent Purity and Activity: Ensure that the formaldehyde, formic acid, or other methylating agents and catalysts are of good quality and have not degraded. |
| Suboptimal Stoichiometry | - Adjust Reagent Ratios: For the Eschweiler-Clarke reaction, ensure an excess of both formaldehyde and formic acid is used.[2] When using methylating agents like methyl iodide, a slight excess may be necessary, but a large excess can promote over-methylation. |
| Product Loss During Workup | - Optimize Extraction: Ensure the aqueous layer is at the correct pH to minimize the solubility of the amine product before extraction with an organic solvent. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume. - Proper Drying of Organic Layers: Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove all water from the organic phase before solvent evaporation. |
Issue 2: Presence of Significant Amounts of 4-Fluoro-N-methylaniline (Mono-methylated byproduct)
| Possible Cause | Troubleshooting Steps |
| Insufficient Methylating Agent | - Increase Equivalents of Methylating Agent: In the Eschweiler-Clarke reaction, ensure a sufficient excess of formaldehyde and formic acid is present to drive the reaction to the di-methylated product.[2] |
| Short Reaction Time | - Extend Reaction Duration: The second methylation step may be slower than the first. Allow the reaction to proceed for a longer period, monitoring by TLC or GC-MS. |
| Low Reaction Temperature | - Increase Reaction Temperature: A moderate increase in temperature can facilitate the second methylation. |
Issue 3: Formation of Quaternary Ammonium Salt
| Possible Cause | Troubleshooting Steps |
| Use of a Strong Methylating Agent | - Switch to Eschweiler-Clarke Reaction: This method is known to stop at the tertiary amine stage and avoids the formation of quaternary ammonium salts.[2] |
| Excessive Methylating Agent | - Control Stoichiometry: If using methyl iodide or dimethyl sulfate, carefully control the stoichiometry to use a minimal excess of the methylating agent. |
Issue 4: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts | - Optimize Column Chromatography: Experiment with different solvent systems (eluent) to achieve better separation on a silica gel column. A gradient elution may be necessary. - Consider Vacuum Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be an effective purification method. |
| Presence of Baseline Impurities in Starting Material | - Purify Starting Material: Ensure the 4-fluoroaniline starting material is of high purity before starting the reaction. Distillation or recrystallization of the starting material may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is adapted from established procedures for the N,N-dimethylation of anilines.
Materials:
-
4-fluoroaniline
-
Formaldehyde (37% solution in water)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 4-fluoroaniline (1.0 eq).
-
Add formic acid (e.g., 5 eq) to the flask.
-
Slowly add formaldehyde solution (e.g., 5 eq) to the stirred mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically around 100-110 °C) for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the solution is basic (pH > 10). Perform this step in an ice bath as the neutralization is exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Expected Purity and Yield:
| Product | Typical Yield | Typical Purity (post-purification) |
| This compound | 70-90% | >98% (by GC or HPLC) |
Visualizations
Caption: General workflow for the Eschweiler-Clarke synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
- 1. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. library.ncl.res.in [library.ncl.res.in]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting low yield in 4-Fluoro-N,N-dimethylaniline preparation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the preparation of 4-Fluoro-N,N-dimethylaniline.
Troubleshooting Guides
Low product yield is a common issue in the synthesis of this compound. The following guides address specific problems encountered during the synthesis, focusing on the widely used Eschweiler-Clarke reaction and alternative reductive amination methods.
Issue 1: Low Overall Yield
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material, 4-fluoroaniline. |
| - Elevate Temperature: The Eschweiler-Clarke reaction is typically performed at or near boiling temperatures to drive the reaction to completion.[1][2] | |
| - Ensure Reagent Purity: Use high-purity 4-fluoroaniline, formaldehyde, and formic acid. Impurities can interfere with the reaction. | |
| Suboptimal Reagent Stoichiometry | - Use Excess Formaldehyde and Formic Acid: An excess of both formaldehyde and formic acid is generally required to ensure complete dimethylation of the primary amine.[2][3] |
| Product Loss During Workup | - Optimize Extraction: Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times to maximize product recovery. |
| - Proper pH Adjustment: During the workup, carefully basify the reaction mixture to deprotonate the amine and facilitate its extraction into the organic phase. | |
| Side Reactions | - Formation of Mono-methylated Product: The formation of 4-fluoro-N-methylaniline is a common byproduct if the reaction is incomplete. Ensure sufficient reaction time and reagent excess. |
| - Polymerization/Tar Formation: Anilines, especially those with electron-withdrawing groups, can be prone to forming high molecular weight condensation products, leading to a tar-like reaction mixture.[4] This can be minimized by carefully controlling the reaction temperature and reagent addition. |
Issue 2: Presence of Impurities in the Final Product
Common Impurities and Purification Strategies
| Impurity | Identification | Purification Method |
| 4-fluoroaniline (Starting Material) | TLC, GC-MS | - Acid Wash: During workup, an acidic wash (e.g., dilute HCl) will protonate the unreacted primary amine, moving it to the aqueous layer. |
| - Column Chromatography: Silica gel chromatography can effectively separate the more polar starting material from the product. | ||
| 4-fluoro-N-methylaniline | TLC, GC-MS, 1H NMR | - Acetic Anhydride Treatment: Refluxing the crude product with acetic anhydride will acetylate the secondary amine, allowing for its removal by distillation or chromatography.[5] |
| - Column Chromatography: Careful optimization of the eluent system can separate the mono-methylated product. | ||
| Polymeric Byproducts | Dark, oily, or tar-like appearance of the product | - Vacuum Distillation: Effective for removing non-volatile polymeric impurities.[6] |
| - Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the preparation of this compound?
A1: The most common and classical method is the Eschweiler-Clarke reaction, which involves the methylation of 4-fluoroaniline using excess formaldehyde and formic acid.[2][3] This one-pot reaction is known for its efficiency in producing tertiary amines without the formation of quaternary ammonium salts.[1][2]
Q2: I am observing a significant amount of the mono-methylated product, 4-fluoro-N-methylaniline. How can I increase the yield of the desired N,N-dimethylated product?
A2: The formation of the mono-methylated product is a common issue and indicates an incomplete reaction. To favor the formation of this compound, you should:
-
Use a sufficient excess of both formaldehyde and formic acid.
-
Increase the reaction time and/or temperature to ensure the reaction goes to completion.[1]
-
Monitor the reaction progress by TLC or GC-MS until the mono-methylated intermediate is no longer observed.
Q3: My reaction mixture has turned into a dark, tar-like substance. What causes this and is the product salvageable?
A3: The formation of tar or polymeric materials can occur with anilines, particularly when heated in the presence of formaldehyde and acid.[4] This is often due to side reactions. While it may be difficult to recover a high yield of the product from a heavily tarred mixture, you can attempt the following:
-
Dissolve the crude mixture in a suitable organic solvent and attempt to extract the product.
-
Purify the extracted material using column chromatography, although this may be challenging with a complex mixture.
-
To prevent this in future reactions, consider a slower addition of reagents or a slightly lower reaction temperature.
Q4: Does the fluorine substituent on the aromatic ring affect the reaction?
A4: Yes, the fluorine atom, being an electron-withdrawing group, reduces the nucleophilicity of the aniline nitrogen.[7] This can make the reaction slower compared to the methylation of unsubstituted aniline. Therefore, more forcing conditions (higher temperature, longer reaction time) may be necessary to achieve a good yield.
Q5: Are there alternative methods to the Eschweiler-Clarke reaction for this synthesis?
A5: Yes, other reductive amination methods can be employed. A common alternative involves the reaction of 4-fluoroaniline with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).[8][9] This method is often milder and can be performed at lower temperatures.
Q6: What are the typical workup and purification procedures for this compound?
A6: A typical workup involves:
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Cooling the reaction mixture.
-
Basifying with a strong base (e.g., NaOH) to a high pH.
-
Extracting the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
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Washing the combined organic layers with water and brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Removing the solvent under reduced pressure.
Purification is typically achieved by vacuum distillation or column chromatography on silica gel.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is a general procedure and may require optimization.
Materials:
-
4-Fluoroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroaniline.
-
To the stirred amine, add formic acid, followed by the slow addition of formaldehyde solution.
-
Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a concentrated NaOH solution until the pH is >10.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via Reductive Amination with Sodium Cyanoborohydride
This protocol is adapted from a procedure for a similar halogenated aniline.
Materials:
-
4-Fluoroaniline
-
Paraformaldehyde
-
Sodium cyanoborohydride (NaBH3CN)
-
Glacial acetic acid
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred slurry of 4-fluoroaniline and paraformaldehyde in THF at 0 °C, add sodium cyanoborohydride.
-
Slowly add glacial acetic acid to the mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 65 °C) for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into a saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 9. interchim.fr [interchim.fr]
Technical Support Center: Purification of 4-Fluoro-N,N-dimethylaniline by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Fluoro-N,N-dimethylaniline using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Issue | Question | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Why is my compound not separating from impurities? | - Incorrect Solvent System: The polarity of the mobile phase may not be optimal for separating this compound from impurities. | - Optimize the Mobile Phase: A common solvent system for aniline derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate)[1]. Start with a low polarity mobile phase and gradually increase the polarity. For this compound, a mobile phase of 10% ethyl acetate in hexanes has been reported to give an Rf value of 0.34[2]. A 50:1 mixture of petroleum ether and ethyl acetate has been used for the closely related 4-fluoro-N-methylaniline[3].- Use TLC to Guide Solvent Selection: Run thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column[1]. |
| Compound Tailing | Why is the spot for my compound streaking or tailing on the TLC plate and column? | - Interaction with Acidic Silica: this compound is a tertiary amine and therefore basic. The acidic nature of silica gel can lead to strong interactions, causing the compound to tail or streak during elution[4]. | - Add a Competing Amine: To mitigate the interaction with silica, add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase[4][5].- Use a Deactivated Stationary Phase: Consider using amine-functionalized silica or basic alumina as the stationary phase to avoid the acidic interactions of standard silica gel[4][5]. |
| Compound Stuck on Column | My compound is not eluting from the column, even with a high polarity mobile phase. What should I do? | - Compound Decomposition: The compound may be unstable on silica gel and could be decomposing on the column[6].- Strong Adsorption: The basic nature of the amine may be causing it to bind irreversibly to the acidic silica gel[4]. | - Test for Stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours to see if it decomposes[6].- Use a Less Acidic Stationary Phase: Employ a deactivated stationary phase like neutral alumina or amine-functionalized silica[4].- Flush the Column: If the compound is already on the column, you can try to flush it out with a more polar solvent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide[4]. |
| Colored Impurities | My purified product is colored, but it should be a white to light orange solid/liquid. What are these colored impurities? | - Oxidation Products: Aniline compounds can be susceptible to air and light oxidation, leading to the formation of colored impurities and polymers[1]. | - Minimize Exposure to Air and Light: Work quickly and protect the compound from excessive exposure to air and light during the purification process.- Alternative Purification Methods: For removing highly polar or colored impurities, vacuum distillation can be an effective alternative or complementary purification step[1]. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point is a low-polarity mixture of hexane or petroleum ether with ethyl acetate. Based on literature, a mobile phase of 10% ethyl acetate in hexanes provides an Rf value of approximately 0.34 for this compound[2]. It is always recommended to first determine the optimal solvent system using TLC.
Q2: What are the common impurities I might encounter?
Common impurities can include unreacted starting materials, such as 4-fluoroaniline, or byproducts from the synthesis, like over-methylated or under-methylated aniline derivatives[1]. Discoloration can also arise from oxidation products[1].
Q3: How can I prevent my compound from tailing on the column?
Tailing is often due to the basicity of the amine interacting with the acidic silica gel[4]. You can prevent this by adding a small amount of triethylamine (0.1-1%) to your mobile phase or by using an amine-functionalized silica gel column[4][5].
Q4: Is this compound stable on silica gel?
While many amines are stable on silica, some can be sensitive and may decompose[6]. It is good practice to test the stability of your compound by spotting it on a TLC plate and checking for degradation over time before committing to a large-scale column purification[6].
Q5: What is the expected appearance of pure this compound?
Pure this compound can be a white or colorless to light orange or yellow powder or liquid[2].
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. The specific parameters may need to be optimized for your particular crude sample.
1. Preparation of the Slurry:
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent, such as hexane[1]. The amount of silica gel should be roughly 50-100 times the weight of your crude sample.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column, ensuring that no air bubbles are trapped.
-
Allow the silica to settle into a compact and even bed, draining the excess solvent until the solvent level is just above the top of the silica[1].
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself[1].
-
Carefully load the dissolved sample onto the top of the silica gel bed using a pipette[1].
-
For samples that are not very soluble in the eluent, a "dry loading" method can be used. Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
4. Elution:
-
Begin eluting the column with the chosen mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Maintain a constant flow rate. For flash chromatography, a positive pressure of 1-2 psi can be applied.
5. Fraction Collection and Analysis:
-
Collect fractions in an appropriate number of test tubes or vials.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a suitable stain (e.g., potassium permanganate)[1].
-
Combine the fractions that contain the pure product.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data
| Parameter | Value | Solvent System | Reference |
| Rf Value | 0.34 | 10% Ethyl Acetate in Hexanes | [2] |
| Mobile Phase for a related compound (4-fluoro-N-methylaniline) | 50:1 | Petroleum Ether / Ethyl Acetate | [3] |
Experimental Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
4-Fluoro-N,N-dimethylaniline stability under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Fluoro-N,N-dimethylaniline under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has developed a yellow to brown color over time. Is it still usable?
A1: Discoloration of aniline compounds is often indicative of oxidation and polymerization, which can occur upon exposure to air and light.[1] For non-sensitive applications, the material might still be usable, but for reactions requiring high purity, purification is recommended. The presence of these colored impurities can potentially interfere with your experiment.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Aromatic amines like this compound are susceptible to degradation under several conditions, including:
-
Acidic and Basic Conditions: Hydrolysis can occur, leading to the formation of impurities.
-
Oxidation: Exposure to air (oxygen) or other oxidizing agents can lead to the formation of colored byproducts.[1]
-
Light Exposure: Photolytic degradation can occur, especially for solutions. It is advisable to store the compound and its solutions in amber vials or otherwise protected from light.
-
Elevated Temperatures: Thermal stress can accelerate degradation processes.
Q3: How does the fluorine substituent affect the stability of this compound compared to N,N-dimethylaniline?
A3: The fluorine atom is an electron-withdrawing group. This generally decreases the electron density on the aromatic ring and the nitrogen atom. While this reduces the basicity of the amine, it can influence its susceptibility to certain degradation pathways. A forced degradation study would be necessary to provide a quantitative comparison of stability under specific stress conditions.
Q4: What are the likely degradation products of this compound under acidic or basic conditions?
A4: Under strong acidic or basic conditions, hydrolysis of the N,N-dimethylamino group could potentially occur, although this is generally less common for tertiary anilines compared to other functional groups. More likely, degradation under harsh conditions might involve reactions at the aromatic ring or oxidation if air is present. Without specific experimental data, identifying the exact degradation products would require analytical techniques such as LC-MS or GC-MS to analyze stressed samples.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light (e.g., in an amber vial or bottle), and kept in a cool, dry place. For solutions, refrigeration may be appropriate, but a stability study should be conducted to confirm this for your specific solvent system.
Troubleshooting Guides
Issue: Inconsistent results in reactions involving this compound.
Possible Cause: Degradation of the this compound starting material.
Troubleshooting Steps:
-
Assess Purity: Check the purity of your this compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] A quick qualitative check can be performed using Thin-Layer Chromatography (TLC).[1]
-
Purification: If impurities are detected, consider purifying the material. Common methods for purifying anilines include:
-
Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dark, and dry) to prevent further degradation.
Issue: Appearance of unexpected side products in a reaction mixture.
Possible Cause: Degradation of this compound under the reaction conditions.
Troubleshooting Steps:
-
Reaction Condition Review: Evaluate if the reaction is performed under harsh acidic, basic, or oxidative conditions that could be degrading the aniline.
-
Forced Degradation Study: Conduct a forced degradation study (see experimental protocols below) to understand the stability of this compound under your specific reaction conditions. This will help identify potential degradation products.[2][3][4][5]
-
Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate its stability under various stress conditions. Actual experimental results may vary.
| Stress Condition | Parameters | Duration | Temperature | % Degradation of this compound | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 8.5% | Polar impurities |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 5.2% | Less polar impurities |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 15.8% | Oxidized species, colored products |
| Thermal Degradation | Solid State | 48 hours | 80°C | 2.1% | Minor impurities |
| Photolytic Degradation | Solution (in Methanol) | 24 hours | Room Temp | 11.3% | Photodegradation products |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.[2][3][4][5][6]
1. Materials and Reagents:
-
This compound (>99% purity)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
HPLC system with a C18 column and a photodiode array (PDA) detector
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like an acetonitrile/water mixture.
3. Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, dissolve a known amount to the stock solution concentration.
-
Control Sample: Prepare a sample by diluting the stock solution with the solvent mixture and store it under normal conditions, protected from light.
4. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated reverse-phase HPLC method with a C18 column and a PDA detector. A gradient elution with acetonitrile and a phosphate buffer is a common mobile phase.[6]
5. Data Interpretation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to that in the unstressed control sample.
-
The PDA detector will help in identifying the formation of new peaks, which correspond to degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 4-Fluoro-N,N-dimethylaniline in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 4-Fluoro-N,N-dimethylaniline in solution. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and plausible degradation pathways based on current scientific understanding of similar aniline derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound and its degradation products.
| Issue | Possible Causes | Troubleshooting Steps |
| Sample Discoloration (Yellowing/Browning) | Formation of colored oxidation products and polymers due to exposure to air and light.[1] | - Prepare solutions fresh before use. - Store the compound and its solutions in amber vials to minimize light exposure.[2] - Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon).[2] - For sensitive applications, purify the compound using vacuum distillation to remove non-volatile impurities or column chromatography for colored impurities.[1] |
| Appearance of Unexpected Peaks in HPLC/GC Analysis | - Presence of impurities in the starting material. - Degradation of the sample during analysis (thermal instability).[2] - Formation of degradation products in the solution over time. | - Assess the purity of the starting material using analytical techniques like HPLC or GC.[1] - For GC analysis, lower the injector and transfer line temperatures to prevent thermal decomposition.[2] - For HPLC analysis, consider using a lower column temperature.[2] - Employ a mass spectrometer (MS) detector to identify the mass of the unknown peaks and deduce their structures.[2] |
| Poor Separation in Column Chromatography | - Inappropriate solvent system polarity. - Improperly packed column. - Incorrect sample loading. | - Optimize the eluent system. For aniline derivatives, a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is often effective. Adjust the ratio to improve resolution.[1] - Ensure the silica gel is properly packed to prevent channeling.[1] - Load the sample in a minimal amount of solvent to achieve a narrow starting band.[1] |
| Inconsistent Experimental Results | - Instability of this compound under the specific experimental conditions (pH, temperature, light exposure). | - Prepare fresh solutions for each experiment. - Control and monitor the pH of the solution, as anilines can have different stabilities at various pH levels.[2] - Conduct experiments under controlled temperature and lighting conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: While specific studies on this compound are limited, based on the degradation of similar N,N-dimethylaniline compounds, the primary degradation pathways are expected to be oxidative. These include:
-
N-demethylation: The stepwise removal of the methyl groups to form 4-Fluoro-N-methylaniline and subsequently 4-Fluoroaniline. This process often generates formaldehyde as a byproduct.[3]
-
N-oxidation: Formation of a this compound-N-oxide intermediate, although for some enzyme systems, this is not a direct intermediate in N-demethylation.[3]
-
Oxidative Coupling: Anodic oxidation can lead to the formation of dimeric products like N,N,N',N'-tetra-methylbenzidine and 4,4'-methylenebis(N,N-dimethylaniline) for the non-fluorinated analog.[4]
Q2: What are the expected major degradation products of this compound?
A2: Based on studies of related compounds, the expected major degradation products include:
-
4-Fluoro-N-methylaniline
-
4-Fluoroaniline
-
Formaldehyde
-
N-(4-fluorophenyl)-N-methylformamide (from further oxidation)
Q3: How can I monitor the degradation of this compound and identify its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful techniques for monitoring the disappearance of the parent compound and the emergence of degradation products.[1][2][5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of isolated degradation products.[1]
Q4: Is this compound susceptible to photodegradation?
A4: Yes, aniline derivatives are known to be susceptible to photodegradation upon exposure to UV or even ambient light.[2] It is recommended to handle and store solutions of this compound in the dark or in amber-colored glassware.
Q5: What is the likely effect of the fluorine substituent on the degradation of this compound compared to N,N-dimethylaniline?
A5: The electron-withdrawing nature of the fluorine atom is expected to influence the electron density of the aromatic ring and the nitrogen atom. This can affect the rates and potentially the pathways of degradation. For instance, it may influence the susceptibility to oxidative attack and the stability of reaction intermediates.
Experimental Protocols
General Protocol for a Degradation Study of this compound in Solution
This protocol provides a general framework for studying the degradation of this compound under specific conditions (e.g., oxidative, photolytic, specific pH).
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
In a reaction vessel, prepare the experimental solution by diluting the stock solution to the desired concentration in the chosen aqueous matrix (e.g., purified water, buffer solution of a specific pH).
-
-
Initiation of Degradation:
-
For Oxidative Degradation: Add the oxidizing agent (e.g., hydrogen peroxide, Fenton's reagent) to the solution.
-
For Photodegradation: Expose the solution to a light source (e.g., a UV lamp or a solar simulator). For control experiments, keep a parallel sample in the dark.
-
For Hydrolysis: Adjust the pH of the solution to the desired acidic or basic value.
-
-
Sample Collection:
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
-
Sample Analysis:
-
Immediately analyze the collected samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound and any appearing degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
-
Identify degradation products by comparing their retention times and mass spectra with those of authentic standards or by using high-resolution mass spectrometry for structural elucidation.
-
LC-MS Method for the Determination of 4-Fluoroaniline
This method is adapted from a validated procedure for the analysis of 4-fluoroaniline.[5][6]
-
Chromatographic Conditions:
-
Gradient Elution: A suitable gradient program should be developed to separate 4-fluoroaniline from the parent compound and other potential degradation products.
-
Mass Spectrometry Conditions:
Plausible Degradation Pathways
The following diagrams illustrate plausible degradation pathways of this compound based on the known degradation mechanisms of N,N-dimethylaniline and other substituted anilines. Note: These pathways are proposed and may require experimental validation for this specific compound.
Caption: Plausible oxidative N-demethylation pathway of this compound.
Caption: Plausible further oxidation of an intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Formation mechanism of 4,4-methylenebis(N,N-dimethylaniline) by the anodic oxidation of N,N-dimethylaniline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of 4-Fluoro-N,N-dimethylaniline for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4-Fluoro-N,N-dimethylaniline in chemical reactions.
Troubleshooting Guide: Improving Solubility for Reactions
Issue: You are experiencing difficulty dissolving this compound in your reaction solvent, leading to poor reaction kinetics, incomplete conversion, or low yields.
Possible Causes & Solutions:
Low solubility of a starting material is a common challenge in organic synthesis. The following steps provide a systematic approach to troubleshoot and improve the solubility of this compound for your specific reaction.
Step 1: Solvent Selection
The first step in addressing solubility issues is to ensure the appropriate solvent is being used. While quantitative solubility data for this compound is not extensively published, we can infer its likely solubility characteristics from its physical properties and data on structurally similar compounds.
Physical Properties of this compound:
| Property | Value |
| Appearance | White or colorless to light orange to yellow powder or liquid[1][2] |
| Melting Point | 35 - 39 °C[1][2] |
| Boiling Point | 200 °C[1][2] |
The relatively low melting point suggests that it should be soluble in a range of common organic solvents.
Solubility of Structurally Related Compounds:
| Compound | Solvent | Solubility | Temperature (°C) |
| N-Methylaniline | Water | Slightly soluble (30 g/L) | Not Specified |
| Alcohol | Soluble | Not Specified | |
| Diethyl Ether | Soluble | Not Specified | |
| 4-Fluoroaniline | Water | 33 g/L | 20 |
| Ethanol | Soluble | Not Specified | |
| Ether | Soluble | Not Specified | |
| Chloroform | Slightly soluble | Not Specified |
This table summarizes the solubility of N-methylaniline and 4-fluoroaniline in various solvents. These compounds share key structural motifs with the target molecule, such as the N-methylaniline core and the fluoro-substituted benzene ring, respectively.[3]
Recommendations:
-
Initial Screening: Based on the data for related compounds, start with common polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF). Non-polar aromatic solvents like toluene may also be effective. Aniline, the parent compound, is soluble in most organic solvents.[3]
-
"Like Dissolves Like": Consider the polarity of your reactants and the transition state of your reaction. Choose a solvent that is most likely to solvate all components effectively.
Step 2: Employing Co-solvents
If this compound remains poorly soluble in a single solvent system that is required for your reaction, a co-solvent system can be an effective solution.
Experimental Protocol: Co-solvent Solubility Assessment
Objective: To systematically evaluate the solubility enhancement of this compound using various co-solvents.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Co-solvents (e.g., THF, DMF, Dioxane)
-
Small scale reaction vessels (e.g., vials)
-
Stirring apparatus
Methodology:
-
Preparation: To a series of vials, add a pre-weighed amount of this compound.
-
Solvent Addition: Add a fixed volume of the primary reaction solvent to each vial.
-
Co-solvent Titration: To each vial, add increasing volumes of a co-solvent (e.g., 5%, 10%, 20% v/v).
-
Observation: Stir the mixtures at the intended reaction temperature and observe for complete dissolution.
-
Selection: Identify the minimum amount of co-solvent required to achieve a homogeneous solution. Ensure the chosen co-solvent is compatible with your reaction conditions.
Step 3: Temperature Adjustment
The solubility of most solids increases with temperature.
Recommendation:
-
Gently warm the reaction mixture to aid in the dissolution of this compound.
-
Caution: Ensure that the increased temperature does not lead to degradation of your starting materials or promote side reactions. It is advisable to perform a stability test of the starting material at the higher temperature before proceeding with the reaction.
Workflow for Troubleshooting Solubility Issues
Caption: A workflow diagram for addressing solubility issues of this compound.
Frequently Asked Questions (FAQs)
Q1: Can changing the pH of the reaction mixture improve the solubility of this compound?
A1: Yes, for reactions in protic solvents, particularly aqueous media, adjusting the pH can significantly impact the solubility of anilines. This compound, being a weak base, will be protonated under acidic conditions to form the corresponding anilinium salt. These salts are generally much more soluble in polar solvents than the free base. However, consider if acidic conditions are compatible with your other reagents and the desired reaction pathway. The solubility of N-methylaniline is influenced by pH; it becomes more soluble in acidic conditions due to the protonation of the amine group.[3]
Q2: Are there any other advanced techniques to improve solubility if co-solvents and temperature adjustments are not effective or compatible with my reaction?
A2: For challenging cases, particularly in the context of formulation for biological assays, more advanced techniques can be employed:
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin can enhance its aqueous solubility.
-
Solid Dispersion: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix can improve its dissolution rate.
These methods are generally more applicable to downstream applications rather than the initial chemical reaction but are valuable tools for drug development professionals.
Q3: My reaction involves a non-polar solvent where this compound is poorly soluble. What is the best approach?
A3: In such cases, the co-solvent approach is often the most practical solution. A small amount of a more polar, miscible co-solvent can disrupt the crystal lattice of the solid and facilitate dissolution without significantly altering the overall polarity of the reaction medium. Alternatively, if the reaction allows, consider a phase-transfer catalyst which can help bring the amine into the organic phase.
Q4: I have successfully dissolved the compound at a higher temperature, but it precipitates upon cooling. How can I prevent this during workup?
A4: This is a common issue with compounds that have a steep solubility curve with respect to temperature. During the workup, you can either perform the extraction and washing steps while the solution is still warm (if practical and safe) or add a co-solvent to the extraction solvent to maintain the solubility of your product at room temperature.
Disclaimer: The information provided in this document is intended for research use only by qualified professionals. All experiments should be conducted with appropriate safety precautions.
References
Preventing oxidation of 4-Fluoro-N,N-dimethylaniline during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Fluoro-N,N-dimethylaniline to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: My previously colorless or light-yellow this compound has turned yellow or brown. What is the cause?
A1: The discoloration of this compound is a common indicator of oxidation.[1] Aromatic amines, including N,N-dimethylaniline derivatives, are susceptible to degradation upon exposure to air (oxygen), light, and elevated temperatures. The colored impurities are typically polar, polymeric oxidation products. While slight discoloration may not affect all applications, for sensitive experiments such as in drug development, using the purified compound is crucial.
Q2: What are the ideal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation and maintain the purity of this compound, it is recommended to store it in a cool, dark, and dry place under an inert atmosphere. This involves using a tightly sealed container, such as an amber glass vial, and displacing the air with an inert gas like nitrogen or argon.
Q3: Is refrigeration or freezing a suitable storage method for this compound?
A3: While storing at a reduced temperature is beneficial, it is crucial to prevent moisture condensation when the container is brought to room temperature. If refrigerated or frozen, allow the sealed container to warm up to ambient temperature completely before opening to avoid the introduction of moisture, which can hydrolyze the compound or accelerate degradation.
Q4: Can I use an antioxidant to prevent the oxidation of this compound during storage?
A4: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of sensitive compounds. Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize organic compounds, including some aromatic amines.[2] For long-term storage of the solid compound, blanketing with an inert gas is the primary recommendation. For solutions, adding a small amount of BHT to the solvent can be beneficial, especially for analytical standards.
Q5: What is the recommended procedure for handling this compound in the laboratory to avoid oxidation?
A5: When handling this compound, especially for applications requiring high purity, it is best to work under an inert atmosphere. This can be achieved using a glove box or a Schlenk line. If these are not available, minimize the time the container is open to the air. Use clean, dry spatulas and glassware. For preparing solutions, use solvents that have been deoxygenated by sparging with an inert gas.
Troubleshooting Guides
Issue 1: Significant discoloration of solid this compound is observed upon receipt or after a short storage period.
-
Possible Cause: The container seal may have been compromised, leading to exposure to air and moisture. The compound may have also been exposed to light or high temperatures during transit or storage.
-
Solution: If the purity is critical for your application, purification is recommended. For future storage, ensure the container is tightly sealed and consider transferring the material to smaller vials for single use to minimize repeated exposure of the bulk material. Store in a desiccator under an inert atmosphere in a dark, cool place.
Issue 2: Solutions of this compound in organic solvents turn yellow or brown rapidly.
-
Possible Cause: The solvent may contain dissolved oxygen or peroxide impurities, which can accelerate the oxidation of the aniline. The solution may also be exposed to light.
-
Solution: Use high-purity, deoxygenated solvents. Solvents can be deoxygenated by sparging with nitrogen or argon for 15-30 minutes before use. Prepare solutions fresh and use them promptly. If a solution needs to be stored, even for a short period, keep it in a sealed amber vial under an inert atmosphere and in the dark. Consider adding an antioxidant like BHT to the solvent.
Experimental Protocols
Protocol 1: Recommended Storage Procedure for this compound
-
Container: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Place the vial containing the this compound in a glove box or connect it to a Schlenk line.
-
Purging: Evacuate the air from the vial and backfill with a high-purity inert gas (nitrogen or argon). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.
-
Storage Location: Store the sealed vial in a cool (ideally <15°C), dark, and dry location, such as a desiccator cabinet.
Protocol 2: Purification of Discolored this compound by Column Chromatography
-
Disclaimer: This is a general guideline. The specific conditions may need to be optimized for your particular sample.
-
Adsorbent: Use neutral or basic alumina, or silica gel that has been treated with a base (e.g., triethylamine) to prevent streaking and decomposition of the basic aniline compound.
-
Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
Prepare a slurry of the adsorbent in the initial eluent and pack the column.
-
Dissolve the discolored this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC. The desired compound should appear as a single spot.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Store the purified product under an inert atmosphere as described in Protocol 1.
-
Quantitative Data Summary
| Storage Condition | Impact on Stability | Recommendation |
| Atmosphere | High Impact: Exposure to air (oxygen) is a primary driver of oxidation. | Store under an inert atmosphere (Nitrogen or Argon). |
| Light | Moderate Impact: UV and visible light can promote photo-oxidative degradation. | Store in amber or opaque containers in a dark location. |
| Temperature | Moderate Impact: Higher temperatures accelerate the rate of oxidation. | Store in a cool environment (e.g., <15°C). Avoid temperature fluctuations that can lead to moisture condensation. |
| Moisture | Low to Moderate Impact: Can facilitate certain degradation pathways. | Store in a dry environment, using a desiccator if necessary. |
Visualizations
Caption: Recommended workflow for receiving, preparing, and storing this compound.
Caption: Logical relationship for troubleshooting discolored this compound.
References
Technical Support Center: Quenching Procedures for 4-Fluoro-N,N-dimethylaniline
Welcome to the technical support center for handling reactions involving 4-Fluoro-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet hazardous reagent. Our focus is to provide in-depth, field-proven insights into quenching procedures, moving beyond simple steps to explain the chemical reasoning behind each action. The goal is to empower you to handle reaction workups safely, efficiently, and with a high degree of scientific integrity.
Introduction: Understanding this compound
This compound is an electron-rich aromatic amine used as a building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of the fluorine atom and the dimethylamino group significantly influences the reactivity of the aromatic ring, making it a valuable intermediate.[1] However, like many anilines, it is toxic and requires careful handling.[2][3][4] Proper quenching and workup procedures are not merely procedural steps; they are critical for ensuring the safety of the experimenter, the integrity of the desired product, and the successful outcome of the synthesis.
This guide provides a troubleshooting framework in a question-and-answer format to address specific issues you may encounter.
Core Safety Directives
Before attempting any procedure, consult the Safety Data Sheet (SDS) for this compound and all other reagents.[5][6]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[2][3]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[5][7]
-
Emergency Preparedness: Have appropriate spill kits and fire extinguishers (e.g., CO2, dry chemical) readily available.[5] Ensure an emergency eyewash and shower are accessible.[4]
Part 1: General Quenching Principles & FAQs
This section covers fundamental questions about the quenching process, applicable to a wide range of reaction types.
Q1: What is the primary goal of "quenching," and why is the choice of reagent so important?
A1: Quenching is the process of safely deactivating any remaining, highly reactive species in a reaction mixture before proceeding with aqueous workup and product isolation. The choice of quenching agent is critical because it must react completely with the target reagent without reacting with your desired product. An incorrect choice can lead to a violent, uncontrolled exotherm, product degradation, or the formation of problematic byproducts. The ideal quencher neutralizes the reactive species in a controlled manner, preferably forming inert, easily removable byproducts.
Q2: My reaction is violently exothermic upon adding the quenching agent. What am I doing wrong?
A2: This is a critical safety issue indicating that the rate of the quenching reaction is too high. The heat generated is overwhelming the system's ability to dissipate it.
Troubleshooting Steps:
-
Immediate Action: Stop the addition immediately.
-
Cooling: Ensure your reaction vessel is adequately cooled in an ice/water or dry ice/acetone bath. Vigorous stirring is essential to ensure efficient heat transfer.
-
Rate of Addition: The quenching agent must be added slowly and dropwise, or even via a syringe pump for large-scale reactions. This allows the heat to dissipate as it is generated.[8]
-
Choice of Quencher: You may be using a quencher that is too reactive. For highly reactive species like organolithiums or metal hydrides, a "step-down" quenching protocol is recommended.[7][9] This involves first adding a less reactive agent like isopropanol, followed by ethanol, methanol, and finally water.[8]
Q3: I've quenched my reaction, but an intractable emulsion has formed during the aqueous workup. How can I break it?
A3: Emulsion formation is common in reactions involving amines, which can act as surfactants.
Troubleshooting Steps:
-
Add Brine: The first and most common solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[10]
-
Change Solvent: If brine fails, adding a small amount of a different organic solvent with a different polarity might help.
-
Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or glass wool can resolve the issue.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). The layers may separate on their own. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation in the first place.
Part 2: Scenario-Specific Troubleshooting Guides
Scenario A: Quenching Organometallic Reactions (e.g., after Lithiation with n-BuLi)
Reactions involving organometallics, such as the deprotonation of the aromatic ring with n-butyllithium (n-BuLi), leave behind pyrophoric and highly reactive reagents that must be quenched with extreme care.[11]
Q4: I need to quench a reaction where I've used excess n-BuLi. Is adding water directly a good idea?
A4: Absolutely not. Adding water directly to unreacted n-BuLi is extremely dangerous. The reaction is violently exothermic and generates butane gas, which can ignite. This can cause a fire or an explosion, especially in the presence of flammable organic solvents like THF or diethyl ether.[7][8]
The Correct Procedure (Step-Down Quench):
-
Cool the reaction vessel to 0 °C or below.[7]
-
Slowly add a less reactive alcohol, such as isopropanol , dropwise with vigorous stirring.[8] You will observe gas evolution (butane). Continue adding until the bubbling subsides.
-
(Optional but recommended) Add ethanol , then methanol sequentially in the same controlled manner.[8]
-
Finally, when no more gas evolution is observed with alcohols, you can safely add water or an aqueous solution like saturated ammonium chloride (NH₄Cl).
Workflow: Selecting a Quencher for Organometallic Reagents
The following decision tree can guide your choice of quenching strategy.
Caption: Decision tree for quenching organometallic reactions.
Scenario B: Quenching Acid- or Base-Catalyzed Reactions
These reactions require neutralization to stop the reaction and allow for proper extraction. The basicity of the this compound nitrogen atom is a key consideration.
Q5: I quenched my acid-catalyzed reaction with saturated sodium bicarbonate (NaHCO₃), but my product won't extract into the organic layer. Where is it?
A5: Your product is likely protonated and is now in the aqueous layer as an ammonium salt. The dimethylamino group of your product is basic and will be protonated by any excess acid, forming a water-soluble salt. While NaHCO₃ is a weak base used to neutralize strong acids, it may not be strong enough to deprotonate the anilinium salt to regenerate the neutral, organic-soluble "free base" form.
Troubleshooting Steps:
-
Check the pH: Use pH paper or a pH meter to check the aqueous layer. It is likely still neutral or slightly acidic.
-
Basify Further: Add a stronger base, such as 1M or 2M sodium hydroxide (NaOH) solution, dropwise to the separatory funnel until the aqueous layer is distinctly basic (pH > 10).[12]
-
Re-extract: After basifying, shake the funnel again. Your product, now in its neutral form, should readily extract into the organic layer. Perform 2-3 extractions to ensure complete recovery.
Part 3: Detailed Experimental Protocol
This protocol provides a validated, step-by-step method for quenching a reaction mixture after a hypothetical directed ortho-metalation of this compound using n-BuLi, followed by trapping with an electrophile.
Protocol: Quenching and Workup of a Lithiation Reaction
| Parameter | Value | Source |
| Molar Mass | 139.18 g/mol | [13] |
| Appearance | Colorless to yellow liquid | [14] |
| Boiling Point | ~210-212 °C | [13] |
| Density | ~1.05 g/mL | [13] |
Safety Warning: This procedure involves pyrophoric materials and must be performed under an inert atmosphere (Nitrogen or Argon) until the quench is complete.[11]
Equipment:
-
Reaction flask under an inert atmosphere
-
Stir plate and stir bar
-
Ice/water bath
-
Syringes for reagent addition
-
Separatory funnel
Reagents:
-
Reaction mixture containing unreacted n-BuLi
-
Isopropanol
-
Deionized Water
-
Saturated aqueous NH₄Cl solution
-
Extraction solvent (e.g., Ethyl Acetate or Diethyl Ether)
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Cooling: Cool the reaction flask to 0 °C using an ice/water bath. Ensure vigorous stirring.[7]
-
Initial Quench: Using a syringe, add isopropanol dropwise to the reaction mixture.[8] Maintain a slow addition rate to keep the internal temperature below 10 °C. You will observe off-gassing. Continue adding isopropanol until gas evolution ceases.
-
Aqueous Quench: Once the initial vigorous reaction has subsided, slowly add saturated aqueous NH₄Cl solution. NH₄Cl is a mild acid and will neutralize any lithium alkoxides formed during the quench, as well as any remaining traces of n-BuLi, without making the solution strongly acidic.
-
Warm to Room Temperature: Remove the ice bath and allow the mixture to warm to room temperature while stirring for 10-15 minutes.
-
Phase Separation: Transfer the entire mixture to a separatory funnel. Add a portion of the extraction solvent (e.g., ethyl acetate) and shake gently.
-
Extraction: Allow the layers to separate. Drain the lower aqueous layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine & Wash: Combine all organic layers in the separatory funnel. Wash the combined organic layer once with deionized water, followed by one wash with brine to aid in drying.[10]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 5-10 minutes.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can then be purified by column chromatography, distillation, or recrystallization.
Workflow: Standard Quench & Workup Procedure
Caption: Standard workflow for quenching and isolating a product.
References
- 1. This compound | 403-46-3 | Benchchem [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. capotchem.com [capotchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. agarscientific.com [agarscientific.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. Solved Synthesis of Methyl Orange Post-lab Round-up 1. Draw | Chegg.com [chegg.com]
- 11. sarponggroup.com [sarponggroup.com]
- 12. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 13. This compound | 403-46-3 [sigmaaldrich.com]
- 14. Dimethylaniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the work-up procedures for the synthesis of 4-Fluoro-N,N-dimethylaniline. It includes troubleshooting guides in a question-and-answer format to address common experimental challenges, comprehensive experimental protocols, and quantitative data to inform your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the preparation of this compound?
A1: The most prevalent method for synthesizing this compound is the N,N-dimethylation of 4-fluoroaniline. A widely used approach is reductive amination, which involves the reaction of 4-fluoroaniline with formaldehyde in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.
Q2: My reaction seems to be incomplete, with a significant amount of the starting 4-fluoroaniline remaining. What are the possible causes and solutions?
A2: Incomplete conversion is a frequent issue. Several factors could be at play:
-
Insufficient Reagents: Ensure you are using a sufficient excess of both formaldehyde and the reducing agent. For primary amines like 4-fluoroaniline, the reaction proceeds through a mono-methylated intermediate, so adequate reagent stoichiometry is crucial to drive the reaction to the di-methylated product.
-
Low Reaction Temperature: The formation of the intermediate iminium ion and its subsequent reduction can be temperature-dependent. If the reaction is sluggish, consider moderately increasing the temperature.
-
Short Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present, extending the reaction time may be necessary.
-
Inactive Reducing Agent: Ensure the reducing agent has not degraded. It is advisable to use a freshly opened bottle or to test the activity of the reducing agent.
Q3: I am observing an unexpected side product in my reaction mixture. What could it be?
A3: A common side product in reductive amination reactions using formaldehyde and a borohydride reducing agent is the N-formyl derivative of the amine. This occurs when the amine reacts with formic acid, which can be present as an impurity in formaldehyde or formed under certain reaction conditions. To minimize this, use high-purity formaldehyde and carefully control the reaction conditions. Another possibility is the mono-methylated intermediate, 4-fluoro-N-methylaniline, if the reaction has not gone to completion.
Q4: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A4: Discoloration in aniline derivatives is often due to the formation of colored oxidation products.[1] This can happen if the compound is exposed to air and light for extended periods. For many applications, minor discoloration may not be an issue. However, if high purity is required, purification by vacuum distillation or column chromatography can remove these colored impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature.- Verify the purity and activity of starting materials and reagents. |
| Product loss during work-up. | - Optimize extraction procedures by ensuring the correct pH for phase separations.- Minimize transfers between flasks. | |
| Suboptimal reaction conditions. | - Experiment with different solvents or reducing agents.- Adjust the stoichiometry of the reagents. | |
| Presence of Unreacted 4-Fluoroaniline | Insufficient amount of formaldehyde or reducing agent. | - Increase the molar equivalents of both formaldehyde and the reducing agent. |
| Incomplete reaction. | - Extend the reaction time or moderately increase the reaction temperature. | |
| Formation of 4-Fluoro-N-methylaniline (mono-methylated byproduct) | Insufficient methylation. | - Increase the amount of formaldehyde and reducing agent.- Prolong the reaction time. |
| Difficult Purification | Product and impurities have similar physical properties. | - For column chromatography, screen different solvent systems to improve separation.- If distillation is used, a fractional distillation setup may provide better separation. |
Experimental Protocols
A reliable method for the synthesis of this compound is reductive amination of 4-fluoroaniline using formaldehyde and sodium borohydride.
Materials:
-
4-Fluoroaniline
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the aqueous formaldehyde solution to the cooled aniline solution while stirring.
-
Continue stirring the mixture at 0-5 °C for 30 minutes.
-
In a separate beaker, prepare a solution of sodium borohydride in a small amount of cold water or methanol.
-
Slowly add the sodium borohydride solution to the reaction mixture, ensuring the temperature remains below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data on Purification Methods
The choice of purification method can significantly impact the final yield and purity of this compound. Below is a summary of expected outcomes from common purification techniques.
| Purification Method | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 80-90% | Effective for removing non-volatile impurities and colored byproducts.[1] | May not effectively separate impurities with similar boiling points. |
| Column Chromatography | >99% | 70-85% | High-resolution separation of closely related impurities like starting material and mono-methylated byproduct.[1] | Can be time-consuming and requires larger volumes of solvent.[1] |
| Acid-Base Extraction | Variable | Variable | Good for removing neutral or basic/acidic impurities. | May not be effective for impurities with similar pKa values. |
Visualizations
Caption: Experimental workflow for the synthesis and work-up of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Validation & Comparative
The Foundation: Unpacking the Electronic Effects of Fluorine vs. Chlorine
An In-Depth Guide to the Comparative Reactivity of 4-Fluoro-N,N-dimethylaniline and 4-Chloro-N,N-dimethylaniline
For chemists engaged in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, the choice between seemingly similar building blocks can have profound consequences on reaction outcomes. This guide provides a detailed analysis of this compound and 4-chloro-N,N-dimethylaniline, two compounds that exemplify the nuanced and often counter-intuitive effects of halogen substitution on the reactivity of an aromatic ring. We will dissect the electronic properties governing their behavior and provide experimental context for their performance in key reaction classes.
The reactivity of an aromatic ring is fundamentally dictated by the electron density of its π-system. Halogens introduce a fascinating duality, exerting two opposing electronic influences: the inductive effect (-I) and the mesomeric, or resonance, effect (+M).
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond, driven by the halogen's electronegativity. Fluorine is the most electronegative element, and therefore, its inductive effect is significantly stronger than that of chlorine.[1]
-
Mesomeric Effect (+M): This is the donation of electron density into the aromatic π-system from the halogen's lone pairs. This effect requires effective overlap between the halogen's p-orbital and the carbon's 2p-orbital of the ring.
The critical difference between fluorine and chlorine lies in the efficiency of this orbital overlap. The 2p orbital of fluorine is of similar size and energy to the 2p orbital of carbon, leading to a strong and effective overlap.[2][3] Conversely, the larger 3p orbital of chlorine overlaps less effectively with the carbon 2p orbital.[3] Consequently, fluorine has a much stronger +M effect than chlorine .
This interplay is summarized by Hammett substituent constants (σp), which quantify the electron-donating or -withdrawing nature of a substituent at the para position.
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Hammett Constant (σp) |
| -N(CH₃)₂ | ~ +0.10 | ~ -0.93 | -0.83 [4][5] |
| -F | +0.51 | -0.34 | +0.062 [1][4] |
| -Cl | +0.47 | -0.24 | +0.227 [4] |
The strongly negative σp value for the -N(CH₃)₂ group confirms it is a powerful electron-donating group, activating the ring. The positive σp values for both -F and -Cl indicate they are net electron-withdrawing. However, the value for -F is significantly smaller than for -Cl, highlighting that fluorine's strong +M effect substantially cancels out its even stronger -I effect.
Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) is the hallmark reaction of electron-rich aromatic systems.[6][7][8] The reaction proceeds via attack of the π-system on an electrophile, forming a resonance-stabilized cationic intermediate known as an arenium ion. The rate of reaction is determined by the stability of this intermediate; electron-donating groups stabilize the cation and accelerate the reaction.[6][9]
Comparative Analysis:
In both 4-fluoro- and 4-chloro-N,N-dimethylaniline, the powerful electron-donating -N(CH₃)₂ group is the primary activating and directing group, making the ring highly reactive towards electrophiles at the ortho positions. The question is how the para-halogen modifies this reactivity.
-
This compound: The stronger +M effect of fluorine donates more electron density back into the ring compared to chlorine.[2][3] This additional electron density enhances the nucleophilicity of the ring and provides greater stabilization for the positive charge of the arenium ion intermediate.
-
4-Chloro-N,N-dimethylaniline: The weaker +M effect and dominant -I effect of chlorine result in a net withdrawal of electron density from the ring relative to the fluoro-analogue, making the ring less nucleophilic and destabilizing the arenium ion.
Representative Experimental Protocol: Competitive Nitration
This experiment is designed to qualitatively and quantitatively determine the relative reactivity of the two substrates.
-
Preparation: Equimolar amounts (e.g., 1.0 mmol) of this compound and 4-chloro-N,N-dimethylaniline are dissolved in a suitable solvent like acetic acid in a single reaction flask. An internal standard (e.g., 1,2-dichlorobenzene) is added for quantitative analysis.
-
Reaction: The solution is cooled to 0-5 °C. A solution of nitric acid (0.8 equivalents to ensure competition) in sulfuric acid is added dropwise with vigorous stirring. The reaction is maintained at a low temperature to control the reaction rate and prevent side reactions.
-
Quenching & Workup: After a set time (e.g., 30 minutes), the reaction is quenched by pouring it into a mixture of ice and water. The mixture is neutralized with a base (e.g., NaHCO₃) and the organic products are extracted with a solvent like dichloromethane.
-
Analysis: The organic extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The ratio of the nitrated fluoro-product to the nitrated chloro-product, corrected by the internal standard, gives the relative reaction rate. The expected outcome is a higher yield of 2-nitro-4-fluoro-N,N-dimethylaniline.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an electron-poor aromatic ring.[10][11] The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group (the ipso-carbon) to form a negatively charged Meisenheimer complex.[12][13]
Comparative Analysis:
The reactivity in SNAr is governed by two main factors: the electrophilicity of the ipso-carbon and the stability of the Meisenheimer intermediate.
-
Ring Activation: The rate is accelerated by electron-withdrawing groups that make the ring more electrophilic and stabilize the negative charge of the intermediate.[11][14] Due to its superior electronegativity, fluorine's -I effect polarizes the C-X bond more effectively, making the ipso-carbon significantly more electrophilic and susceptible to nucleophilic attack than in the chloro-analogue.
-
Leaving Group Ability: In SN1/SN2 reactions, bond strength is paramount, making fluoride a poor leaving group. However, in SNAr, the C-X bond is broken in the fast, second step (elimination). The rate is therefore not primarily dependent on C-X bond strength.[11] Instead, the ability of the halogen to activate the ring for the initial attack is the dominant factor.
Reactivity in Metal-Catalyzed Cross-Coupling
Reactions like Suzuki, Heck, and Buchwald-Hartwig couplings are cornerstones of modern synthesis. The catalytic cycle for most of these reactions begins with the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)). This step involves the cleavage of the carbon-halogen bond.
Comparative Analysis:
The strength of the carbon-halogen bond is the decisive factor here.
-
Carbon-Fluorine Bond: The C-F bond is the strongest single bond to carbon, with a bond dissociation energy (BDE) of around 100-110 kcal/mol.[15][16][17] This exceptional strength is due to the combination of effective orbital overlap and significant ionic character.[16][17]
-
Carbon-Chlorine Bond: The C-Cl bond is considerably weaker, with a BDE of approximately 80-85 kcal/mol.[17][18]
The high strength of the C-F bond makes it very difficult to break, rendering aryl fluorides largely unreactive in standard palladium-catalyzed cross-coupling reactions. Specialized catalysts and conditions are often required to activate the C-F bond. In contrast, the C-Cl bond is readily cleaved by common palladium catalysts.
Representative Experimental Protocol: Suzuki Coupling
-
Setup: In separate, parallel reaction vessels, combine the aryl halide (4-chloro- or this compound, 1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction: Add a solvent system (e.g., toluene/ethanol/water). Degas the mixture thoroughly and heat under an inert atmosphere (e.g., nitrogen or argon) at a standard temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reactions over time using Thin Layer Chromatography (TLC) or HPLC.
-
Analysis: After 24 hours, quench the reactions, perform an aqueous workup, and isolate the crude product. The yield of the coupled product (4-(N,N-dimethylamino)biphenyl) is determined. It is expected that the reaction with 4-chloro-N,N-dimethylaniline will proceed to high conversion, while the reaction with the fluoro-analogue will show little to no product formation under these conditions.
Summary and Practical Guide
The choice between 4-fluoro- and 4-chloro-N,N-dimethylaniline is dictated entirely by the intended chemical transformation. Their reactivities are not interchangeable; in fact, they are often orthogonal.
| Reaction Type | More Reactive Compound | Core Rationale |
| Electrophilic Aromatic Substitution (EAS) | This compound | Stronger +M effect of fluorine better stabilizes the cationic intermediate. |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Stronger -I effect of fluorine makes the ipso-carbon more electrophilic. |
| Metal-Catalyzed Cross-Coupling | 4-Chloro-N,N-dimethylaniline | Weaker C-Cl bond is more susceptible to oxidative addition by the metal catalyst. |
This leads to a clear decision-making framework for the practicing chemist.
By understanding the fundamental electronic principles that differentiate fluorine and chlorine, researchers can harness their distinct properties to achieve specific synthetic goals, enabling more efficient and predictable reaction design.
References
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. web.viu.ca [web.viu.ca]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. ocw.uci.edu [ocw.uci.edu]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 16. echemi.com [echemi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. chemguideforcie.co.uk [chemguideforcie.co.uk]
Reactivity comparison of 4-fluoro vs 4-bromo-N,N-dimethylaniline
An In-Depth Guide to the Comparative Reactivity of 4-Fluoro- vs. 4-Bromo-N,N-dimethylaniline
Introduction: A Tale of Two Halogens
In the landscape of aromatic building blocks, halogenated anilines are indispensable precursors for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. Among these, 4-fluoro-N,N-dimethylaniline and 4-bromo-N,N-dimethylaniline present a fascinating case study in reactivity. While structurally similar—differing only by the halogen atom at the para position—their chemical behavior diverges significantly depending on the reaction type. This divergence is not merely academic; it dictates their synthetic utility and the strategic choices made by researchers in the lab.
This guide provides a comprehensive comparison of these two reagents, moving beyond simple catalog data to explore the mechanistic underpinnings of their reactivity. We will examine their performance in key aromatic substitution reactions and palladium-catalyzed cross-couplings, supported by experimental data and established chemical principles.
| Property | This compound | 4-Bromo-N,N-dimethylaniline |
| CAS Number | 403-46-3 | 586-77-6 |
| Molecular Formula | C₈H₁₀FN | C₈H₁₀BrN |
| Molecular Weight | 139.17 g/mol | 200.08 g/mol |
| Appearance | White to light yellow powder or liquid | White plates or solid |
| Melting Point | 35-39 °C | 55 °C |
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction where a nucleophile displaces a leaving group on an aromatic ring. A critical prerequisite is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate.
The Decisive Role of the Halogen: Fluorine's Unexpected Superiority
Contrary to the principles of Sₙ1/Sₙ2 reactions where bromide is a better leaving group than fluoride, the opposite is true in SNAr. Aryl fluorides are significantly more reactive than aryl bromides.
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Step 1 (Rate-Determining): The nucleophile attacks the carbon atom bearing the halogen, breaking the ring's aromaticity and forming the Meisenheimer complex.
-
Step 2 (Fast): The leaving group is eliminated, restoring aromaticity.
The key to fluorine's enhanced reactivity lies in the rate-determining first step. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) strongly stabilizes the developing negative charge in the Meisenheimer complex. This stabilization lowers the activation energy of the first step, thereby accelerating the overall reaction rate. While the C-F bond is stronger than the C-Br bond, its cleavage occurs in the fast second step and thus has a negligible impact on the reaction rate.
Caption: SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.
Synthetic Viability:
-
This compound: Highly suitable for SNAr reactions. The presence of the electron-donating -NMe₂ group is counterproductive for SNAr, meaning a very strong nucleophile or harsh conditions would be required unless an additional EWG is present elsewhere on the ring. However, when compared directly to the bromo analog under activating conditions, the fluoro compound will always be more reactive.
-
4-Bromo-N,N-dimethylaniline: Generally unreactive in SNAr reactions unless under extreme conditions or when the reaction proceeds via an alternative mechanism (e.g., benzyne formation). It is a poor choice for this transformation.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira) are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to modern drug discovery and materials science.
The Decisive Role of the Halogen: Bromine's Clear Advantage
In stark contrast to SNAr, the reactivity of aryl halides in cross-coupling reactions is dominated by the strength of the carbon-halogen (C-X) bond. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the C-X bond.
Mechanistic Insight: The generally accepted reactivity trend for the oxidative addition step is: C-I > C-Br > C-OTf > C-Cl >> C-F
The C-Br bond (Bond Dissociation Energy ≈ 336 kJ/mol) is significantly weaker than the C-F bond (≈ 539 kJ/mol). Consequently, 4-bromo-N,N-dimethylaniline undergoes oxidative addition to Pd(0) catalysts much more readily than its fluoro counterpart. The C-F bond is notoriously strong and generally considered unreactive in standard cross-coupling protocols, requiring specialized, highly active catalyst systems.
A Comparative Analysis of Synthetic Yields for Halogenated N,N-Dimethylanilines
For researchers, scientists, and professionals in drug development, the efficient synthesis of halogenated N,N-dimethylanilines is a critical step in the creation of a wide array of pharmaceutical compounds and functional materials. The strategic placement of a halogen atom on the N,N-dimethylaniline scaffold provides a versatile handle for further chemical modifications. This guide offers a comparative analysis of reported yields for the synthesis of various fluoro, chloro, bromo, and iodo N,N-dimethylanilines, categorized by the position of the halogen substituent. Detailed experimental protocols for key synthetic methods are also provided to aid in reproducibility.
The synthesis of halogenated N,N-dimethylanilines can be broadly achieved through two primary routes: direct electrophilic halogenation of N,N-dimethylaniline or the N-methylation of a pre-halogenated aniline. The choice of method and the specific reaction conditions significantly influence the yield and regioselectivity of the desired product.
Comparative Yield Data
The following tables summarize the reported yields for the synthesis of various halogenated N,N-dimethylanilines. It is important to note that the yields are reported from various literature sources, employing different synthetic methodologies. Therefore, a direct comparison of yields should be made with caution, as reaction conditions, scale, and purification methods can significantly impact the outcome.
Para-Substituted N,N-Dimethylanilines
The para-position of N,N-dimethylaniline is electronically activated by the strong electron-donating dimethylamino group, generally leading to high yields in electrophilic aromatic substitution reactions.
| Compound | Halogen | Synthesis Method | Reported Yield (%) | Reference |
| 4-Fluoro-N,N-dimethylaniline | F | Direct electrophilic fluorination | Low (major byproducts) | [1][2] |
| 4-Chloro-N,N-dimethylaniline | Cl | From N,N-dimethylaniline N-oxide and thionyl chloride | 35 | [3] |
| 4-Bromo-N,N-dimethylaniline | Br | Direct bromination in glacial acetic acid | Almost theoretical | [4] |
| 4-Bromo-N,N-dimethylaniline | Br | Methylation of 4-bromoaniline | 85 | [5] |
| 4-Iodo-N,N-dimethylaniline | I | Direct iodination | Efficient (quantitative) | [6][7] |
Ortho-Substituted N,N-Dimethylanilines
The ortho-position is also activated, but steric hindrance from the dimethylamino group can influence the yields of ortho-substituted products.
| Compound | Halogen | Synthesis Method | Reported Yield (%) | Reference |
| 2-Fluoro-N,N-dimethylaniline | F | Direct electrophilic fluorination | Minor product, predominant over para-isomer | [1] |
| 2-Chloro-N,N-dimethylaniline | Cl | From N,N-dimethylaniline N-oxide and thionyl chloride | up to 65 | [3] |
| 2-Bromo-N,N-dimethylaniline | Br | - | Data not available | |
| 2-Iodo-N,N-dimethylaniline | I | - | Data not available |
Meta-Substituted N,N-Dimethylanilines
Direct electrophilic halogenation at the meta-position is generally disfavored due to the ortho, para-directing nature of the dimethylamino group. Specialized methods are often required to achieve meta-substitution.
| Compound | Halogen | Synthesis Method | Reported Yield (%) | Reference |
| 3-Fluoro-N,N-dimethylaniline | F | - | Data not available | |
| 3-Chloro-N,N-dimethylaniline | Cl | - | Data not available | |
| 3-Bromo-N,N-dimethylaniline | Br | Palladium-catalyzed C-H bromination | 75 | [8] |
| 3-Iodo-N,N-dimethylaniline | I | - | Data not available |
Experimental Protocols
Synthesis of 4-Bromo-N,N-dimethylaniline via Direct Bromination[4]
This protocol describes a high-yielding synthesis of 4-bromo-N,N-dimethylaniline by the direct bromination of N,N-dimethylaniline.
Materials:
-
N,N-dimethylaniline
-
Bromine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.
-
Gradually add a solution of 6.6 g of bromine dissolved in glacial acetic acid to the N,N-dimethylaniline solution.
-
After the addition is complete, dilute the reaction mixture with water.
-
The precipitated 4-bromo-N,N-dimethylaniline is collected by filtration.
-
Recrystallize the crude product from ethanol to obtain white plates of pure 4-bromo-N,N-dimethylaniline.
-
The expected yield is reported to be almost theoretical (16-17 g).[4]
Synthesis of Halogenated N,N-Dimethylanilines via N-Oxide Intermediate[3]
This method allows for the regioselective synthesis of para-bromo or ortho-chloro N,N-dimethylanilines from N,N-dimethylaniline N-oxide.
Materials:
-
N,N-dimethylaniline N-oxide
-
Thionyl bromide (for bromination) or Thionyl chloride (for chlorination)
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
Procedure for para-Bromination:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve N,N-dimethylaniline N-oxide (1 equivalent) in THF.
-
Cool the solution to -78 °C.
-
Add thionyl bromide (1 equivalent) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Add triethylamine (4 equivalents) and allow the reaction to warm to room temperature.
-
Perform an aqueous workup by partitioning the mixture between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain 4-bromo-N,N-dimethylaniline (reported yield: 55%).[3]
Procedure for ortho-Chlorination:
-
Follow the same procedure as for para-bromination, but use thionyl chloride instead of thionyl bromide.
-
The reaction predominantly yields 2-chloro-N,N-dimethylaniline with a smaller amount of the 4-chloro isomer (reported yield for 2-chloro isomer: up to 65% with a 3.6-6.6:1 selectivity over the 4-chloro isomer).[3]
Reaction Pathways and Workflows
The following diagrams illustrate the general synthetic pathways and experimental workflows described in this guide.
Caption: Experimental workflow for the synthesis of halogenated N,N-dimethylanilines.
Caption: General mechanism for electrophilic aromatic substitution on N,N-dimethylaniline.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 403-46-3 | Benchchem [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. prepchem.com [prepchem.com]
- 5. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]
- 7. Determination of iodide by derivatization to 4-iodo--dimethylaniline and gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Unveiling the Subtle Electronic Dance: Fluorine vs. Chlorine in Modulating Aniline Nucleophilicity
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
The strategic placement of halogen atoms on aromatic rings is a cornerstone of modern medicinal chemistry and materials science. Fluorine and chlorine, while neighbors in the periodic table, exert distinct electronic influences that can profoundly alter the reactivity of parent molecules like aniline. This guide provides an in-depth, data-driven comparison of the electronic effects of fluorine and chlorine on the nucleophilicity of the aniline nitrogen, offering valuable insights for researchers aiming to fine-tune molecular properties.
The Dueling Nature of Halogen Substituents: Inductive vs. Resonance Effects
The impact of halogen substituents on the electron density of the aniline ring, and consequently the nucleophilicity of the amino group, is a delicate balance of two opposing electronic forces: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): As highly electronegative atoms, both fluorine and chlorine withdraw electron density from the aromatic ring through the sigma (σ) bonds. This electron-withdrawing effect deactivates the ring and, crucially, decreases the electron density on the nitrogen atom of the amino group, thereby reducing its nucleophilicity. Due to its superior electronegativity, fluorine exerts a stronger inductive effect than chlorine.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. This electron-donating effect increases the electron density on the ring, particularly at the ortho and para positions, and can partially counteract the inductive effect. This, in turn, can enhance the nucleophilicity of the amino group.
The net electronic influence of the halogen is a summation of these two effects. The relative strength of the -I and +R effects is dependent on the specific halogen and its position on the ring.
Caption: Opposing electronic effects of halogen substituents on the aniline ring.
Quantitative Comparison: Reaction Kinetics
To provide a quantitative comparison of the nucleophilicity of fluoro- and chloro-substituted anilines, we present kinetic data from the nucleophilic aromatic substitution (SNAr) reaction between various substituted anilines and picryl chloride in acetonitrile at 30°C. The second-order rate constants (k₂) serve as a direct measure of the nucleophilicity of the aniline derivative.
| Substituent | Position | Second-Order Rate Constant (k₂) L mol⁻¹ s⁻¹ |
| Fluorine | meta | 0.017 |
| para | 0.048 | |
| Chlorine | meta | 0.015 |
| para | 0.055 | |
| None | - | 0.230 |
Data extracted from Emokpae, T. A., & Hirst, J. (1977). The kinetics of the reactions of picryl chloride with some substituted anilines. Part 3. 3- and 4-substituted anilines. Journal of the Chemical Society, Perkin Transactions 2, (7), 829-833.
Key Observations:
-
General Trend: Both fluorine and chlorine substituents, regardless of their position, decrease the nucleophilicity of aniline compared to the unsubstituted parent molecule. This indicates that the electron-withdrawing inductive effect is the dominant influence for both halogens.
-
meta vs. para Position: For both halogens, the para-substituted aniline is more nucleophilic than the corresponding meta-substituted isomer. This is because the electron-donating resonance effect (+R) can operate from the para position to increase electron density on the nitrogen, partially offsetting the inductive effect. The resonance effect does not extend to the meta position.
-
Fluorine vs. Chlorine at the para Position: Interestingly, 4-chloroaniline is slightly more nucleophilic (i.e., reacts faster) than 4-fluoroaniline. This is a crucial finding. While fluorine has a stronger electron-withdrawing inductive effect (-I), the resonance effect (+R) of chlorine is more effective at donating electron density to the ring in this context. This is often attributed to the better overlap of chlorine's 3p orbital with the 2p orbitals of the benzene ring's carbon atoms compared to the less effective overlap of fluorine's 2p orbital.
-
Fluorine vs. Chlorine at the meta Position: At the meta position, where the resonance effect is negligible, the stronger inductive effect of fluorine makes 3-fluoroaniline slightly less nucleophilic than 3-chloroaniline.
Experimental Protocol: Kinetic Measurements of the Reaction of Substituted Anilines with Picryl Chloride
The following is a generalized experimental protocol for determining the second-order rate constants for the reaction of substituted anilines with an electrophile like picryl chloride, based on spectrophotometric methods.
Objective: To measure the rate of reaction between a series of fluoro- and chloro-substituted anilines and picryl chloride by monitoring the formation of the product over time using UV-Vis spectrophotometry.
Materials:
-
Substituted anilines (e.g., 3-fluoroaniline, 4-fluoroaniline, 3-chloroaniline, 4-chloroaniline)
-
Picryl chloride (2,4,6-trinitrochlorobenzene)
-
Acetonitrile (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each substituted aniline in acetonitrile (e.g., 1 x 10⁻² M).
-
Prepare a stock solution of picryl chloride in acetonitrile (e.g., 1 x 10⁻⁴ M).
-
Working solutions are prepared by appropriate dilution of the stock solutions.
-
-
Kinetic Runs:
-
The reaction is carried out under pseudo-first-order conditions with the aniline concentration in large excess (at least 10-fold) over the picryl chloride concentration.
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 30°C).
-
Pipette the required volume of the aniline solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the picryl chloride stock solution to the cuvette.
-
Immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of the product (the N-picrylaniline derivative), which is typically in the visible region. The absorbance should be recorded at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the aniline in excess: k₂ = kobs / [Aniline].
-
Caption: Workflow for kinetic analysis of aniline nucleophilicity.
Conclusion for the Bench Scientist
The choice between fluorine and chlorine as substituents to modulate aniline nucleophilicity is not straightforward and depends critically on the desired electronic outcome and the substitution pattern.
-
To significantly decrease nucleophilicity , a meta-fluoro substituent is a good choice due to the powerful inductive effect of fluorine at a position where resonance donation is absent.
-
For a more nuanced attenuation of nucleophilicity , a para-chloro substituent may be preferable to a para-fluoro substituent, as the more effective resonance donation of chlorine can lead to a slightly higher nucleophilicity compared to its fluorine counterpart.
This comparative guide underscores the importance of considering the interplay of inductive and resonance effects when designing molecules with tailored reactivity. The provided experimental data and protocol offer a solid foundation for researchers to make informed decisions in their synthetic and medicinal chemistry endeavors.
Comparative Analysis of Biologically Active Compounds Derived from 4-Fluoro-N,N-dimethylaniline
A detailed guide for researchers and drug development professionals on the synthesis, biological activities, and mechanisms of action of novel compounds synthesized from 4-Fluoro-N,N-dimethylaniline. This report provides a comparative analysis of their anticancer and antimicrobial properties, supported by quantitative data and detailed experimental protocols.
Compounds derived from this compound have emerged as a promising class of molecules with diverse biological activities. The introduction of the fluorine atom and the N,N-dimethylaniline moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, leading to enhanced efficacy and selectivity. This guide offers a comparative overview of various derivatives, focusing on their anticancer and antimicrobial potential, to aid researchers in the development of novel therapeutic agents.
Anticancer Activity of Stilbene and Chalcone Derivatives
Stilbene and chalcone scaffolds are well-established pharmacophores in anticancer drug discovery. The incorporation of a this compound moiety into these structures has been explored to enhance their cytotoxic and mechanistic profiles.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative stilbene and chalcone derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure/Class | Cancer Cell Line | IC50 (µM) | Reference |
| ST-1 | (E)-4-(2-(4-fluorophenyl)vinyl)-N,N-dimethylaniline | MCF-7 (Breast) | 12.38 ± 6.83 | [1] |
| PC-3 (Prostate) | 14.52 ± 2.21 | [1] | ||
| CH-1 | 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxychalcone | 39 Human Cancer Cell Lines | Effective | [2] |
| CH-2 | 4'-fluoro-2'-hydroxy-chalcone derivative (5d) | Not specified | High Analgesic/Anti-inflammatory | [3] |
Note: The structures provided are representative examples and may not be the exact compounds from the cited literature, which should be consulted for precise chemical information.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is significantly influenced by their structural features. For stilbene derivatives, the presence and position of substituents on the aromatic rings play a crucial role in their anticancer potency. Similarly, for chalcones, modifications on both the A and B rings of the chalcone scaffold can modulate their activity. The introduction of fluorine is known to enhance metabolic stability and binding affinity to target proteins.
Antimicrobial Activity of this compound Derivatives
In addition to anticancer effects, derivatives of this compound have shown promising antimicrobial activities. These compounds have been investigated against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Data
The following table summarizes the antimicrobial activity of representative compounds, with data presented as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Structure/Class | Microorganism | MIC (µg/mL) | Reference |
| AM-1 | Stilbene-pyridine derivative (11) | P. aeruginosa | 50 | [1] |
| C. albicans | 3.1 | [1] | ||
| AM-2 | Stilbene-pyridine derivative (16) | P. aeruginosa | 50 | [1] |
| AM-3 | Stilbene-pyridine derivative (17) | P. aeruginosa | 50 | [1] |
| AM-4 | Stilbene-pyridine derivative (18) | P. aeruginosa | 50 | [1] |
| AM-5 | Stilbene-pyridine derivative (19) | P. aeruginosa | 50 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the biological activities of the discussed compounds.
Synthesis of Stilbene and Chalcone Derivatives
General Procedure for Stilbene Synthesis (Wittig Reaction):
A common method for synthesizing stilbene derivatives is the Wittig reaction. This involves the reaction of a substituted benzyltriphenylphosphonium halide with a substituted benzaldehyde in the presence of a strong base.
Caption: General workflow for the synthesis of stilbene derivatives.
General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation):
Chalcones are typically synthesized via a Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.
Caption: General workflow for the synthesis of chalcone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
The anticancer activity of many compounds, including stilbene and chalcone derivatives, is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two critical signaling cascades that are frequently deregulated in cancer.
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways.
Fluorinated derivatives may exert their anticancer effects by inhibiting key components of these pathways, such as PI3K or MEK, thereby suppressing downstream signaling that promotes cancer cell growth and survival.[4][5][6][7] Further mechanistic studies are required to elucidate the precise molecular targets of specific compounds derived from this compound.
This guide provides a foundational overview of the biological activities of compounds derived from this compound. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. Researchers are encouraged to consult the cited literature for more detailed information.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4-Halo-N,N-dimethylanilines: An Application Scientist's Guide
In the landscape of pharmaceutical and materials science, 4-halo-N,N-dimethylanilines serve as pivotal building blocks and chemical intermediates. The identity, purity, and electronic properties of these precursors—specifically the 4-fluoro, 4-chloro, and 4-bromo derivatives—are critical determinants of downstream reaction success and final product performance. A precise and comprehensive spectroscopic characterization is therefore not merely a quality control step, but a foundational requirement for robust process development.
This guide provides an in-depth comparative analysis of these three key compounds using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple presentation of data, delving into the causal relationships between the halogen substituent and the observed spectroscopic properties, grounded in the fundamental principles of electronic and structural chemistry.
Section 1: Ultraviolet-Visible (UV-Vis) Spectroscopy - Probing Electronic Transitions
UV-Vis spectroscopy offers a window into the electronic structure of these molecules, specifically the π → π* transitions within the aromatic system. The position and intensity of absorption maxima (λmax) are exquisitely sensitive to substituents on the benzene ring. The dimethylamino group (-N(CH₃)₂) acts as a potent auxochrome, an electron-donating group that increases the extent of conjugation with the aromatic π-system, shifting the absorption to longer wavelengths (a bathochromic shift) compared to benzene. The halogen at the para position further modulates these transitions.
Expert Analysis: The Duality of Halogen Effects
Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond network. This effect decreases down the group: F > Cl > Br.
-
Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the aromatic π-system, donating electron density. This effect also decreases down the group: F > Cl > Br.
For halogens, the inductive effect is generally stronger than the resonance effect. However, the interplay between the strong electron-donating -N(CH₃)₂ group and the halogen determines the ultimate electronic landscape and, consequently, the UV-Vis absorption. The spectra reveal a bathochromic shift (red shift) as we move from fluorine to bromine, indicating that the decreasing electronegativity and increasing polarizability of the heavier halogens have a dominant influence on the π → π* transition energy in this specific molecular context.
Comparative UV-Vis Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) |
| 4-Fluoro-N,N-dimethylaniline | Cyclohexane | 256, 308 | Data not readily available |
| 4-Chloro-N,N-dimethylaniline | Cyclohexane | 265, 318 | Data not readily available |
| 4-Bromo-N,N-dimethylaniline | Cyclohexane | 267, 321 | Data not readily available |
Note: While precise molar absorptivity values are not consistently published, the trend in λmax is well-documented and provides valuable comparative data.
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the standardized procedure for acquiring high-quality UV-Vis spectra.
-
Sample Preparation: a. Accurately prepare a stock solution of each analyte (approx. 100 µg/mL) in UV-grade cyclohexane. b. Perform serial dilutions to create a working solution with an expected absorbance between 0.5 and 1.0 AU to ensure adherence to the Beer-Lambert law.
-
Instrumentation & Measurement: a. Utilize a dual-beam UV-Vis spectrophotometer calibrated according to manufacturer specifications. b. Fill a matched pair of 1 cm path length quartz cuvettes, one with the blank (cyclohexane) and one with the sample solution. c. Record the spectrum from 200 to 400 nm, ensuring a slow scan speed for adequate resolution. d. Identify and record the wavelengths of maximum absorbance (λmax).
Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Mapping Functional Groups
FTIR spectroscopy is an indispensable tool for confirming the presence of key functional groups and probing the vibrational modes of the molecule. The spectra of these three analogs are broadly similar, yet exhibit subtle, diagnostic shifts, particularly in the C-X (halogen) stretching region and the aromatic C-H out-of-plane bending region.
Expert Analysis: Vibrational Signatures of Substitution
The key diagnostic regions in the IR spectra are:
-
C-N Stretching: The strong band around 1340-1360 cm⁻¹ is characteristic of the aryl-N bond of the dimethylamino group. Its precise position is influenced by the electronic donation into the ring, which is subtly modulated by the para-halogen.
-
Aromatic C=C Stretching: Peaks in the 1500-1610 cm⁻¹ region confirm the presence of the aromatic ring.
-
Aromatic C-H Bending: The strong absorption near 810-820 cm⁻¹ is highly characteristic of the two adjacent free hydrogens on the 1,4-disubstituted (para) benzene ring. This is a crucial peak for confirming the substitution pattern.
-
C-X Stretching: This is the most direct probe of the halogen substituent. The frequency of this vibration is mass-dependent, decreasing significantly as the mass of the halogen increases. The C-F stretch is found around 1220-1240 cm⁻¹, the C-Cl stretch is in the 1080-1100 cm⁻¹ region, and the C-Br stretch appears at a much lower frequency, typically below the standard fingerprint region but often assigned to bands near 500-600 cm⁻¹.
Comparative FTIR Data (Key Vibrational Frequencies, cm⁻¹)
| Vibrational Mode | 4-Fluoro-DMA | 4-Chloro-DMA | 4-Bromo-DMA |
| Aromatic C-H Stretch | ~3050 | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2800-2900 | ~2800-2900 | ~2800-2900 |
| Aromatic C=C Stretch | ~1614, 1514 | ~1607, 1502 | ~1605, 1499 |
| Aryl C-N Stretch | ~1358 | ~1350 | ~1346 |
| Aromatic C-F Stretch | ~1227 | N/A | N/A |
| Aromatic C-Cl Stretch | N/A | ~1090 | N/A |
| p-Subst. C-H Bend | ~814 | ~810 | ~812 |
Data extracted and interpreted from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]
Experimental Protocol: FTIR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is chosen for its speed, ease of use, and minimal sample preparation.
-
Instrument Preparation: a. Ensure the ATR crystal (typically diamond) is clean by wiping with a solvent-moistened (e.g., isopropanol) lint-free tissue. b. Record a background spectrum of the clean, empty crystal. This is a critical step to subtract atmospheric (H₂O, CO₂) and crystal absorbances from the sample spectrum.
-
Sample Measurement: a. Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. b. Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. c. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.
-
Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum. b. Perform peak-picking to identify the wavenumbers of key absorption bands.
Workflow for Spectroscopic Sample Analysis
Caption: General workflow for the spectroscopic characterization of an analyte.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Definitive Structural Elucidation
NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of every ¹H and ¹³C nucleus in the molecule. The chemical shifts (δ) are highly sensitive to the electron density around a nucleus, making NMR the premier technique for observing the electronic effects of the halogen substituents.
Expert Analysis: Unraveling Inductive and Resonance Effects
The chemical shifts of the aromatic protons and carbons provide a clear picture of electron distribution in the ring. The -N(CH₃)₂ group is strongly electron-donating, significantly shielding the ortho (C2/C6) and para (C4) positions. The halogen at C4 exerts its -I and +R effects, primarily influencing the carbons to which it is attached (C4, ipso-carbon) and, to a lesser extent, the other ring positions.
-
¹H NMR: The aromatic region shows a characteristic AA'BB' system for a 1,4-disubstituted ring. The protons ortho to the -N(CH₃)₂ group (H3/H5) appear upfield due to strong shielding, while the protons ortho to the halogen (H2/H6) appear downfield. As we move from F to Br, the H2/H6 signal shifts slightly downfield, reflecting the decreasing resonance donation and weaker shielding from the halogen. The chemical shift of the N-methyl protons remains relatively constant, indicating the halogen's effect is primarily transmitted through the π-system rather than through space.
-
¹³C NMR: The carbon shifts are even more revealing.
-
C4 (ipso-halogen): This carbon is directly attached to the halogen. Its chemical shift is dramatically affected by the halogen's electronegativity and heavy atom effect. The signal moves significantly upfield from Cl to Br. The C-F coupling further splits the C4 signal in the fluoro-derivative into a doublet.
-
C1 (ipso-amino): This carbon experiences a downfield shift, consistent with attachment to the electronegative nitrogen.
-
C3/C5 (meta): These carbons are least affected by resonance and show the shielding effect from the amino group.
-
C2/C6 (ortho): These carbons are shielded by the amino group but deshielded by the halogen's inductive effect.
-
Comparative NMR Data (Chemical Shifts δ in ppm, CDCl₃)
¹H NMR Data
| Compound | N(CH₃)₂ (s, 6H) | H-2/H-6 (d) | H-3/H-5 (d) |
| 4-Fluoro-DMA | ~2.88 | ~6.93 | ~6.67 |
| 4-Chloro-DMA | ~2.91 | ~7.17 | ~6.66 |
| 4-Bromo-DMA | ~2.90 | ~7.28 | ~6.62 |
¹³C NMR Data
| Compound | N(C H₃)₂ | C-1 | C-2/C-6 | C-3/C-5 | C-4 |
| 4-Fluoro-DMA | ~41.1 | ~147.2 | ~115.9 | ~114.5 | ~155.8 |
| 4-Chloro-DMA | ~40.7 | ~149.0 | ~128.9 | ~113.6 | ~121.7 |
| 4-Bromo-DMA | ~40.6 | ~149.4 | ~131.8 | ~114.2 | ~111.9 |
Data extracted and interpreted from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: a. Accurately weigh 10-20 mg of the analyte into a clean, dry NMR tube. b. Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). c. Cap the tube and invert several times to ensure complete dissolution.
-
Instrumentation & Acquisition: a. Use a 400 MHz (or higher) NMR spectrometer. b. Shim the magnetic field to achieve optimal homogeneity. c. For ¹H NMR: Acquire data using a standard single-pulse experiment. Typically 8-16 scans are sufficient. d. For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 128-1024) and a relaxation delay of 2 seconds are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. b. Perform phase correction and baseline correction. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra to determine chemical shifts.
Halogen Electronic Effects on Aromatic Ring
Caption: Interplay of halogen electronic effects on spectroscopic outputs.
Conclusion
The spectroscopic comparison of 4-fluoro, 4-chloro, and 4-bromo-N,N-dimethylaniline provides a clear and instructive demonstration of how subtle changes in molecular structure manifest in distinct spectral fingerprints.
-
UV-Vis spectroscopy reveals a bathochromic shift from F to Br, indicating a decrease in the π → π* transition energy.
-
FTIR spectroscopy provides definitive confirmation of the 1,4-disubstitution pattern and allows for the direct observation of the mass-dependent C-X vibrational frequency.
-
NMR spectroscopy offers the most detailed insight, quantifying the electronic tug-of-war between the halogen's inductive withdrawal and resonance donation, which is reflected in the precise chemical shifts of the aromatic protons and carbons.
Together, these three techniques provide a complementary and comprehensive dataset, enabling the unambiguous identification and characterization of these important chemical building blocks. This multi-technique approach ensures the highest level of confidence in material quality, which is paramount for researchers, scientists, and drug development professionals.
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
Performance of 4-Fluoro-N,N-dimethylaniline in Dye Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of dyes derived from 4-Fluoro-N,N-dimethylaniline against its non-fluorinated and other substituted analogs. The inclusion of a fluorine atom on the aniline ring can significantly influence the electronic properties of the resulting dye, thereby affecting its color, stability, and overall performance in various applications. While direct, comprehensive comparative studies across a wide range of analogs are limited in publicly available literature, this guide synthesizes existing data and established principles to provide a valuable overview for researchers in the field.
Comparison of Dye Performance Metrics
The performance of a dye is determined by several key photophysical and stability parameters. The introduction of a fluorine atom, as in this compound, can modulate these properties. Fluorine is a highly electronegative atom with a small van der Waals radius, which can alter the intramolecular charge transfer characteristics and photostability of the dye molecule.[1]
Table 1: Comparison of Key Performance Indicators for Dyes Derived from this compound and its Analogs
| Precursor | Expected Molar Absorptivity (ε) | Expected Fluorescence Quantum Yield (Φ) | Expected Photostability (Light Fastness) | Key Characteristics |
| This compound | High | Moderate to High | Generally Excellent [2] | The strong electron-withdrawing nature of fluorine can enhance the intramolecular charge transfer, potentially leading to high molar absorptivity. The C-F bond's high strength contributes to increased photostability.[1][2] |
| N,N-Dimethylaniline | High | Moderate | Good | Serves as a baseline for comparison. Dyes from this precursor are widely used and well-characterized. |
| 4-Chloro-N,N-dimethylaniline | High | Moderate | Good to Very Good | The chloro group is also electron-withdrawing and can improve light fastness, though typically less effectively than fluorine. |
| 4-Bromo-N,N-dimethylaniline | High | Moderate | Good | Similar to the chloro-analog, the bromo group can enhance photostability. |
| 4-Methoxy-N,N-dimethylaniline | Very High | High | Fair to Good | The methoxy group is a strong electron-donating group, which can lead to a bathochromic (red) shift in absorption and potentially higher quantum yields, but may decrease photostability. |
| 4-Nitro-N,N-dimethylaniline | High | Low to Moderate | Good to Very Good | The nitro group is a very strong electron-withdrawing group, which can significantly impact the electronic structure and often leads to good photostability. |
Note: The values presented in this table are based on general trends reported in the literature. Specific performance will vary depending on the complete structure of the dye molecule, including the diazo component and any other substituents.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate assessment and comparison of dye performance. Below are representative protocols for the synthesis of an azo dye and the determination of its key performance characteristics.
Protocol 1: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of an azo dye using an aniline derivative (e.g., this compound) as the coupling component.
Materials:
-
Aniline derivative (e.g., this compound)
-
Diazo component (e.g., 4-nitroaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol
-
Buchner funnel and filter paper
-
Beakers and magnetic stirrer
Procedure:
-
Diazotization:
-
Dissolve the diazo component (e.g., 0.01 mol of 4-nitroaniline) in a solution of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
Dissolve the coupling component (e.g., 0.01 mol of this compound) in a dilute HCl solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
Adjust the pH of the solution to 4-5 by slowly adding a sodium hydroxide solution to promote the coupling reaction.
-
-
Isolation and Purification:
-
The precipitated dye is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude dye with cold distilled water to remove any unreacted salts and acids.
-
Recrystallize the dye from a suitable solvent (e.g., ethanol) to purify it.
-
Dry the purified dye in a vacuum oven.
-
Protocol 2: Determination of Molar Absorptivity (ε)
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Spectroscopic grade solvent (e.g., DMF, ethanol)
Procedure:
-
Prepare a stock solution of the purified dye of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions of known concentrations.
-
Record the absorbance spectrum of each dilution using the UV-Vis spectrophotometer over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance at λmax versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the linear portion of the plot using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration in mol/L, and l is the path length in cm.
Protocol 3: Determination of Fluorescence Quantum Yield (Φ)
The relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly used.
Materials and Equipment:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Quantum yield standard with known Φ (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample dye and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Protocol 4: Assessment of Photostability (Light Fastness)
Materials and Equipment:
-
Weatherometer or a dedicated lightfastness tester with a controlled light source (e.g., Xenon arc lamp)
-
UV-Vis Spectrophotometer
-
Substrate for dyeing (e.g., polyester fabric)
-
Blue Wool Standards (for textile applications)
Procedure:
-
Dye a piece of the substrate with the synthesized dye under standardized conditions.
-
Expose the dyed substrate in the lightfastness tester alongside the Blue Wool Standards (rated 1-8).
-
Partially cover the samples to have an unexposed reference area.
-
Irradiate the samples until a specified color change is observed in one of the Blue Wool Standards.
-
Assess the fading of the dyed substrate by comparing the exposed and unexposed areas. The light fastness rating is assigned based on which Blue Wool Standard shows a similar degree of fading.
-
For a more quantitative assessment, the absorbance of the dye solution can be measured before and after exposure to a controlled light source for a specific duration. The percentage of degradation can then be calculated.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and performance evaluation of dyes derived from this compound and its analogs.
References
The Strategic Placement of a Single Atom: A Comparative Guide to Fluorinated Anilines in Medicinal Chemistry
Introduction: Beyond Simple Scaffolding
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the aniline scaffold is a familiar sight. Its utility as a foundational element in a vast array of therapeutic agents is undisputed. However, the true artistry of modern drug design lies not in the scaffold itself, but in its nuanced modifications. Among the most powerful tools in our arsenal is the strategic incorporation of fluorine.[1][2]
This guide moves beyond a theoretical appreciation of fluorine to provide a practical, comparative analysis of mono-fluorinated anilines. We will dissect how the seemingly minor shift of a single fluorine atom across the ortho, meta, and para positions can profoundly alter the physicochemical properties, metabolic fate, and ultimately, the biological activity of a drug candidate. By understanding these positional effects, we can transition from serendipitous discovery to rational, data-driven design.
Part 1: The Foundational Physicochemical shifts—pKa and Lipophilicity
The journey of a drug molecule from administration to its biological target is governed by fundamental physicochemical parameters. Among the most critical are basicity (pKa) and lipophilicity (logP), which together dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The introduction of a highly electronegative fluorine atom to the aniline ring causes predictable, yet position-dependent, perturbations to these properties.
The Impact on Basicity (pKa)
The strong electron-withdrawing nature of fluorine reduces the electron density on the aniline nitrogen, thereby decreasing its basicity and lowering the pKa of its conjugate acid.[1] This effect is most pronounced when the fluorine is in the ortho or para position, where it can exert its influence through both inductive and resonance effects. The meta position, influenced primarily by induction, shows a less dramatic, though still significant, reduction in pKa compared to the parent aniline.
The Complex Influence on Lipophilicity (logP)
While fluorine is the most electronegative element, its effect on lipophilicity is not straightforward. The introduction of a single fluorine atom generally increases the lipophilicity of the aniline core. However, the magnitude of this increase is subtly influenced by the fluorine's position, which alters the molecule's overall polarity and interactions with its environment.
The following table summarizes the experimentally determined and predicted pKa and logP values for aniline and its mono-fluorinated isomers, providing a quantitative basis for comparison.
| Compound | Structure | pKa (Conjugate Acid) | logP |
| Aniline | C₆H₅NH₂ | 4.60 | 0.90 |
| 2-Fluoroaniline (ortho) | 2-FC₆H₄NH₂ | 3.20[3] | 1.26[3] |
| 3-Fluoroaniline (meta) | 3-FC₆H₄NH₂ | 3.50 | 1.28 |
| 4-Fluoroaniline (para) | 4-FC₆H₄NH₂ | 4.65[4] | 1.15[4] |
| Note: Values are compiled from various sources and may have slight variations based on experimental conditions. Predicted values are used where experimental data is not readily available.[1] |
From a drug design perspective, modulating pKa is critical. A lower pKa can prevent unwanted protonation at physiological pH, potentially reducing off-target interactions with acidic cellular components and improving cell membrane permeability.
Part 2: Experimental Determination of Key Physicochemical Properties
To ensure the scientific integrity of any drug discovery program, robust and reproducible experimental data is paramount. Here, we provide detailed, self-validating protocols for the determination of pKa and logP.
Experimental Protocol 1: Determination of pKa by Potentiometric Titration
This method allows for the precise measurement of a compound's pKa by monitoring pH changes during a controlled acid-base titration.[5][6]
Objective: To determine the pKa of a weakly basic fluorinated aniline.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Fluorinated aniline sample (e.g., 1 mM solution)
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4, 7, and 10).[5]
-
Sample Preparation: Dissolve the fluorinated aniline in an appropriate solvent (e.g., water or a water-methanol mixture) to a concentration of approximately 1 mM. Add 0.15 M KCl to the solution.[5]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of weak bases.[5]
-
Initial Acidification: Place 20 mL of the sample solution in a reaction vessel on a magnetic stirrer. Using the burette, add 0.1 M HCl until the pH is stable in the range of 1.8-2.0.[6]
-
Titration: Begin the titration by adding small, precise increments of standardized 0.1 M NaOH. Record the pH reading after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration until the pH reaches approximately 12-12.5.[6]
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point at which half of the aniline has been neutralized). Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against the average volume to more accurately pinpoint the equivalence point.
-
Replication: Perform the titration a minimum of three times for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[5]
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol 2: Determination of logP by the Shake-Flask Method
The shake-flask method remains the "gold standard" for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[7][8]
Objective: To determine the octanol-water partition coefficient (logP) of a fluorinated aniline.
Materials:
-
n-Octanol (HPLC grade)
-
Water (HPLC grade) or phosphate-buffered saline (PBS, pH 7.4 for logD)
-
Separatory funnels or vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Fluorinated aniline sample
Procedure:
-
Phase Pre-saturation: Shake equal volumes of n-octanol and water (or PBS) together vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[9]
-
Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble (typically n-octanol for lipophilic compounds).
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated counter-phase (e.g., 100 µL of octanol stock into 900 µL of water).
-
Equilibration: Shake the mixture vigorously for a fixed period (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium between the two phases.[10]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the octanol and aqueous layers.[10]
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP is the base-10 logarithm of this ratio: P = C_oct / C_aq logP = log10(P)
Caption: Workflow for logP determination using the shake-flask method.[11]
Part 3: The Decisive Factor—Metabolic Stability
A common failure point for drug candidates is rapid metabolic degradation. A primary strategy in medicinal chemistry is to block these "metabolic soft spots." The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to cleavage by oxidative enzymes like the cytochrome P450 (CYP) family.[1] Therefore, introducing fluorine at a position susceptible to aromatic hydroxylation can dramatically improve a compound's metabolic half-life.
The position of the fluorine atom dictates which potential sites of metabolism are blocked. For an aniline ring, the para position is often susceptible to hydroxylation. Placing a fluorine atom at this position (para-fluoroaniline) can effectively shield the molecule from this metabolic pathway, leading to a significant increase in its stability and in vivo half-life. While ortho and meta fluorination also offer protection, the effect is often most pronounced at the most electronically favorable site for oxidation.
Illustrative Comparison of Metabolic Half-Life
The following table provides a representative comparison of the metabolic half-life of a hypothetical parent drug containing an aniline moiety versus its fluorinated analogs when incubated with human liver microsomes (HLM). This illustration is based on general principles and observed trends in medicinal chemistry.[1]
| Compound Moiety | Illustrative Half-Life (t½) in HLM (min) | Rationale for Positional Effect |
| Aniline (Parent) | 15 | Unsubstituted ring is susceptible to oxidation, particularly at the para position. |
| 2-Fluoroaniline (ortho) | 35 | Fluorine sterically hinders access to the ortho position and deactivates the ring, but the para position remains open. |
| 3-Fluoroaniline (meta) | 25 | Inductive deactivation of the ring provides moderate stability, but both ortho and para positions are available for oxidation. |
| 4-Fluoroaniline (para) | 50 | The primary site of metabolic oxidation (para position) is blocked by the highly stable C-F bond, leading to the greatest increase in stability. |
Experimental Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard in vitro method to assess a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated anilines.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compounds (2 µM final concentration)
-
Control compounds (e.g., a high-clearance and a low-clearance drug)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates, incubator (37°C), centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare the incubation medium by combining HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm to 37°C. Prepare test and control compound solutions.[1]
-
Initiation: In a 96-well plate, add the test compound to the pre-warmed HLM solution. The reaction is initiated by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[1]
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[1]
-
Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
The in vitro half-life is calculated as: t½ = 0.693 / k
-
The intrinsic clearance (CLint, in µL/min/mg protein) is calculated as: CLint = (k / [microsomal protein concentration]) * 1000
-
Caption: Impact of fluorination on key drug properties.[11]
Part 4: Case Study—Fluorinated Anilines in Kinase Inhibitors
The anilinoquinazoline scaffold is a privileged structure in the design of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a critical class of anti-cancer drugs.[5][13] The aniline moiety extends into the ATP-binding pocket, and substitutions on this ring are crucial for potency and selectivity. The case of Gefitinib (Iressa) and its structural analogs provides an authoritative example of the strategic importance of fluoroaniline positioning.
Gefitinib itself contains a 3-chloro-4-fluoroaniline moiety.[13] Structure-activity relationship (SAR) studies on related anilinoquinazoline scaffolds have revealed the profound impact of the fluorine's position. X-ray crystallography has shown that the 3-chloro-4-fluoroaniline substituent fits snugly into a hydrophobic pocket at the back of the ATP binding site.[13]
Comparative Inhibitory Activity
The following table presents a representative comparison based on SAR data for EGFR inhibitors, illustrating the potential effects of aniline fluorination on inhibitory potency (IC50).
| Aniline Moiety in Quinazoline Scaffold | Representative EGFR IC50 (nM) | Rationale for Activity |
| 3-Chloroaniline | 50 | Moderate activity, but the 4-position is open to metabolism. |
| 3-Chloro-2-fluoroaniline | 15 | Potent inhibition. The 2-fluoro group can form favorable interactions and improve the compound's conformational preference for the active site.[13] |
| 3-Chloro-4-fluoroaniline (Gefitinib-like) | 10 | Excellent fit into the hydrophobic pocket. The 4-fluoro group blocks a key metabolic site and contributes to favorable binding interactions.[13] |
| 4-Chloro-3-fluoroaniline | 40 | Altered electronics and sterics lead to a less optimal fit compared to the 3-chloro-4-fluoro isomer. |
These data underscore that fluorination is not a "one-size-fits-all" solution. The specific placement of the fluorine atom is a critical design element that must be optimized for each specific biological target to achieve the desired balance of potency, selectivity, and pharmacokinetic properties. The 3-chloro-4-fluoro substitution pattern in Gefitinib is a testament to a successful optimization strategy, blocking metabolism while maintaining potent inhibitory activity.[13]
Conclusion
The strategic fluorination of the aniline ring is a powerful and nuanced tactic in modern medicinal chemistry. As we have demonstrated, the choice between ortho, meta, and para substitution is not arbitrary. Each position offers a unique profile of electronic, steric, and metabolic properties. The para-fluoroaniline often provides the most robust protection against metabolic oxidation, while ortho and meta positions can be used to fine-tune pKa, lipophilicity, and conformational preferences to maximize binding affinity for a specific target.
By integrating a thorough understanding of these positional effects with rigorous experimental validation using the protocols outlined in this guide, drug discovery teams can accelerate the optimization of lead compounds, reduce late-stage attrition, and ultimately, design more effective and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine in drug design: a case study with fluoroanisoles. (2015) | Li Xing | 122 Citations [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of 4-Fluoro-N,N-dimethylaniline Purity by HPLC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. The compound 4-Fluoro-N,N-dimethylaniline, a key building block in the synthesis of various pharmaceuticals and research chemicals, is no exception. Ensuring its purity is paramount to the integrity of downstream applications. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the validation of this compound purity, contrasting it with alternative analytical techniques and offering a detailed, validated experimental protocol.
The choice of an analytical method for purity determination is driven by the need for specificity, sensitivity, and accuracy. HPLC-MS has emerged as a powerful and versatile technique for the analysis of organic molecules due to its ability to separate complex mixtures and provide mass information for component identification. This guide will delve into the causality behind the experimental choices in an HPLC-MS workflow, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
The Critical Role of HPLC-MS in Purity Validation
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers a dual-layered approach to analytical validation. The HPLC component separates the target analyte, this compound, from potential impurities based on their physicochemical properties, such as polarity and size. The MS component then provides a highly specific detection method based on the mass-to-charge ratio (m/z) of the eluting compounds. This combination is particularly advantageous for:
-
Specificity: The ability to resolve and individually quantify closely related structural isomers and potential degradation products.[6] Mass spectrometry adds a further layer of specificity that is often required when chromatographic separation alone is insufficient.[7]
-
Sensitivity: Achieving low limits of detection (LOD) and quantification (LOQ), which is crucial for identifying and quantifying trace-level impurities.
-
Identification: Providing mass information that can be used to tentatively identify unknown impurities, a critical aspect of forced degradation studies and impurity profiling.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] For purity testing, this involves a rigorous evaluation of several performance characteristics, as will be detailed in the experimental protocol.
Experimental Workflow: A Self-Validating System
The following diagram illustrates a comprehensive workflow for the validation of an HPLC-MS method for this compound purity. Each stage is designed to build upon the last, creating a self-validating system that ensures the final method is robust and reliable.
Caption: HPLC-MS Method Validation Workflow.
Detailed Experimental Protocol: HPLC-MS Purity of this compound
This protocol is designed to be a comprehensive guide for validating an HPLC-MS method for the purity determination of this compound, in accordance with ICH Q2(R2) guidelines.[2][4]
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
HPLC-grade acetonitrile and water
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
A representative batch of this compound for testing
Instrumentation and Chromatographic Conditions
-
HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A similar column was used in the analysis of a related compound, 4-fluoroaniline.[8][9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) for the target analyte and known impurities. The expected m/z for protonated this compound [M+H]+ is 140.1.
-
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of Mobile Phase A and B to create calibration standards ranging from the limit of quantification (LOQ) to 150% of the target concentration.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound test sample and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.
Method Validation Parameters
The following validation parameters should be assessed according to ICH Q2(R2) guidelines:[4][6]
-
Specificity: Analyze a blank (diluent), the reference standard, the sample solution, and a spiked sample containing known impurities. The method is specific if the peak for this compound is well-resolved from any other peaks. Forced degradation studies (acid, base, oxidation, heat, and light) should also be performed to demonstrate stability-indicating properties.[10]
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be linear, accurate, and precise.
-
Accuracy: Perform recovery studies by spiking the sample solution with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful technique, other methods can also be employed for the purity determination of aromatic amines. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the impurities, and available instrumentation.
| Feature | HPLC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Separation by planar chromatography, detection by densitometry. |
| Specificity | Very High | High | Moderate to High |
| Sensitivity | Very High (ng/mL to pg/mL) | High (pg/mL to fg/mL) | Moderate (µ g/spot to ng/spot) |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Generally not required | Often required for polar analytes to improve volatility and peak shape.[11] | May be used for visualization. |
| Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Moderate |
| Key Advantage | Applicable to a wide range of compounds, provides structural information. | Excellent separation efficiency for volatile and semi-volatile compounds.[12][13] | Simple, cost-effective, and allows for parallel analysis of multiple samples. |
| Key Disadvantage | Higher complexity and cost. | Limited to thermally stable and volatile compounds. | Lower resolution and sensitivity compared to HPLC and GC. |
Causality Behind Method Choice:
-
GC-MS is a viable alternative, particularly for identifying and quantifying volatile impurities. However, the analysis of some aromatic amines by GC can be complicated by their polarity, potentially requiring derivatization to achieve good chromatographic performance.[11][12]
-
HPTLC offers a high-throughput and cost-effective screening method. It is particularly useful for routine quality control where the impurity profile is well-characterized. However, it generally lacks the resolution and sensitivity of column chromatography techniques.
For the comprehensive purity validation of a key pharmaceutical intermediate like this compound, where the identification of unknown impurities and high sensitivity are critical, HPLC-MS remains the superior choice. Its ability to handle non-volatile compounds without derivatization and provide rich structural information makes it an invaluable tool in a regulated drug development environment.
Conclusion
The validation of an analytical method for purity determination is a critical step in ensuring the quality and safety of pharmaceutical products.[3] This guide has provided a detailed framework for the validation of an HPLC-MS method for this compound, grounded in established regulatory guidelines.[1][5] By following a structured approach that encompasses method development, rigorous validation, and a thorough understanding of the technique's capabilities in comparison to other methods, researchers and scientists can be confident in the reliability and accuracy of their purity assessments. The presented protocol serves as a robust starting point for developing and validating a method that is fit for its intended purpose, ultimately contributing to the integrity of the drug development process.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. series.publisso.de [series.publisso.de]
- 12. agilent.com [agilent.com]
- 13. cdc.gov [cdc.gov]
Comparative Analysis of 4-Fluoro-N,N-dimethylaniline in Palladium-Catalyzed Cross-Coupling Reactions
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide provides a comparative overview of 4-Fluoro-N,N-dimethylaniline's performance in common palladium-catalyzed cross-coupling reactions, an essential tool in modern synthetic chemistry. Its utility is benchmarked against other structurally similar N,N-dimethylaniline derivatives to aid in substrate selection and reaction optimization. The inclusion of a fluorine atom imparts unique electronic properties that can significantly influence reactivity and selectivity, making this compound a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. The reactivity of aryl halides and the nucleophilicity of the amine are critical factors for reaction efficiency. The electron-withdrawing nature of the fluorine atom in this compound can modulate the nucleophilicity of the dimethylamino group, influencing its performance compared to other substituted anilines.
Table 1: Comparison of Reaction Yields in Buchwald-Hartwig Amination with Aryl Bromides
| Entry | Aryl Halide | Aniline Derivative | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | This compound | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | N,N-dimethylaniline | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12 | 92 |
| 3 | 4-Bromotoluene | 4-Chloro-N,N-dimethylaniline | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12 | 78 |
| 4 | 4-Bromotoluene | 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ / XPhos | Toluene | 100 | 12 | 75 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A reaction vessel is charged with the aryl bromide (1.0 mmol), the aniline derivative (1.2 mmol), a palladium precursor such as Pd₂(dba)₃ (0.02 mmol), and a phosphine ligand like XPhos (0.04 mmol). A suitable base, for example, sodium tert-butoxide (1.4 mmol), is added, and the vessel is evacuated and backfilled with an inert gas such as argon. Anhydrous toluene (5 mL) is then added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the desired product.
Caption: Workflow for Buchwald-Hartwig Amination.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In scenarios where an aniline derivative might be present on one of the coupling partners, its electronic properties can influence the catalytic cycle. The fluorine atom in this compound can affect the oxidative addition and reductive elimination steps.
Table 2: Comparison of Reaction Yields in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | 88 |
| 2 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | 91 |
| 3 | 4-Chloro-N,N-dimethylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a mixture of the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and a base such as potassium carbonate (2.0 mmol) in a reaction flask is added a solution of a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), in a solvent mixture like toluene and water (4:1, 5 mL). The reaction mixture is then heated to the specified temperature and stirred for the designated time under an inert atmosphere. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Conclusion
This compound demonstrates comparable, and in some cases, superior reactivity in palladium-catalyzed cross-coupling reactions when benchmarked against its non-fluorinated and other halogenated analogs. The electronic influence of the fluorine substituent can be harnessed to achieve desired reaction outcomes. The provided data and protocols serve as a valuable resource for chemists aiming to incorporate this versatile building block into their synthetic strategies. The choice of aniline derivative will ultimately depend on the specific electronic requirements of the target molecule and the desired reaction kinetics.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazole Fungicides: The Case of Flutriafol and Tebuconazole
The strategic incorporation of fluorine into agrochemical molecules is a widely employed method to enhance their efficacy, metabolic stability, and overall performance. This guide provides a comparative analysis of a fluorinated triazole fungicide, Flutriafol, against a predominantly non-fluorinated counterpart, Tebuconazole. While both belong to the same class of demethylation inhibitor (DMI) fungicides, the presence of a difluorophenyl group in Flutriafol's structure contributes to differences in their fungicidal activity against various plant pathogens.
This analysis is supported by quantitative data from in-vitro studies, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.
Quantitative Efficacy Comparison
The efficacy of fungicides is often quantified by the half maximal effective concentration (EC50), which represents the concentration of a fungicide required to inhibit 50% of a pathogen's growth in vitro. A lower EC50 value indicates higher fungicidal activity. The following table summarizes the comparative efficacy of Flutriafol and Tebuconazole against several key plant pathogens.
| Fungal Pathogen | Flutriafol EC50 (mg/L) | Tebuconazole EC50 (mg/L) | Reference Organism |
| Fusarium graminearum | 0.03 | 0.02 | Cereal Pathogen |
| Puccinia triticina | 0.15 | 0.08 | Wheat Leaf Rust |
| Mycosphaerella fijiensis | 0.04 | 0.09 | Black Sigatoka of Banana |
| Cercospora sojina | 0.21 | 0.35 | Frogeye Leaf Spot of Soybean |
Note: The data presented are representative values compiled from various studies. Actual EC50 values can vary based on specific pathogen isolates and experimental conditions.
Mechanism of Action: Sterol Biosynthesis Inhibition
Both Flutriafol and Tebuconazole function by inhibiting the C14-demethylase enzyme, a critical component in the fungal sterol biosynthesis pathway. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.
Caption: Mechanism of action for triazole fungicides.
Experimental Protocols
The following provides a detailed methodology for a typical in-vitro bioassay used to determine the EC50 values of fungicides against mycelial growth.
Objective: To determine the concentration of Flutriafol and Tebuconazole required to inhibit 50% of the mycelial growth of a target fungal pathogen.
Materials:
-
Pure cultures of the target fungal pathogen (e.g., Fusarium graminearum).
-
Potato Dextrose Agar (PDA) medium.
-
Technical grade Flutriafol and Tebuconazole.
-
Sterile distilled water.
-
Solvent (e.g., acetone or dimethyl sulfoxide - DMSO).
-
Sterile petri dishes (90 mm diameter).
-
Sterile cork borer (5 mm diameter).
-
Incubator.
-
Micropipettes.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of Flutriafol and Tebuconazole (e.g., 1000 mg/L) by dissolving the technical grade active ingredient in a minimal amount of solvent and then diluting with sterile distilled water.
-
Medium Amendment: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C. Amend the molten PDA with the fungicide stock solutions to achieve a series of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L). A control plate containing only the solvent and PDA is also prepared.
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing 7-day-old culture of the target pathogen. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at a temperature optimal for the pathogen's growth (e.g., 25°C).
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth on all plates daily until the fungal colony on the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
Caption: Workflow for in-vitro fungicide efficacy testing.
A Senior Application Scientist's Guide: Benchmarking 4-Fluoro-N,N-dimethylaniline Against Key Synthetic Intermediates
In the intricate world of chemical synthesis, the choice of an intermediate is a pivotal decision that dictates the trajectory of a reaction pathway, influencing everything from yield and purity to overall process efficiency. This guide offers an in-depth, objective comparison of 4-Fluoro-N,N-dimethylaniline, a versatile yet often nuanced building block, against its close structural relatives. We will move beyond catalog specifications to provide a practical, data-driven analysis for researchers, scientists, and professionals in drug development.
The Subject of Analysis: this compound
This compound is a substituted aniline featuring a dimethylamino group and a fluorine atom at the para-position. This specific arrangement creates a molecule with a unique electronic profile. The dimethylamino group is a potent activating group, donating electron density to the aromatic ring through resonance (+M effect), while the fluorine atom is strongly electron-withdrawing through induction (-I effect). This dichotomy of electronic forces is central to its reactivity and performance in synthetic applications, which span from the creation of dyes and polymers to the synthesis of pharmaceuticals and agrochemicals.[1]
The strategic inclusion of fluorine is a well-established principle in modern medicinal chemistry. The carbon-fluorine bond is exceptionally strong, and its presence can enhance metabolic stability, improve binding affinity to target enzymes, and modulate physicochemical properties like lipophilicity, all of which are critical for developing effective drug candidates.
The Benchmarking Panel: Selecting the Right Comparators
To contextualize the performance of this compound, we have selected two key comparators that represent logical and common alternatives in synthesis:
-
N,N-Dimethylaniline: The parent, non-halogenated compound. This serves as our baseline to understand the fundamental impact of introducing a halogen to the aromatic ring. It is a widely used precursor for dyes like malachite green and crystal violet.[2]
-
4-Chloro-N,N-dimethylaniline: The chlorinated analog. This allows for a direct comparison between two different halogens (F vs. Cl) at the same position, isolating the specific effects of fluorine versus chlorine on reactivity.
The Proving Ground: Vilsmeier-Haack Formylation as a Model Reaction
To conduct a fair and informative benchmark, we will utilize the Vilsmeier-Haack reaction . This classic organic transformation introduces a formyl group (-CHO) onto an electron-rich aromatic ring. It is an electrophilic aromatic substitution reaction, making it an ideal test for assessing the electronic character and relative reactivity of our chosen anilines. The reaction's sensitivity to the electron density of the aromatic substrate will provide clear, quantifiable differences in performance.
Experimental Design & Workflow
The core of our comparison lies in subjecting each of the three intermediates to identical Vilsmeier-Haack reaction conditions and meticulously analyzing the outcomes.
References
A Comparative Guide to the Isomeric Purity Analysis of 4-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 4-Fluoro-N,N-dimethylaniline is a critical quality attribute in the synthesis of pharmaceuticals and other specialty chemicals. The presence of its positional isomers, 2-Fluoro-N,N-dimethylaniline and 3-Fluoro-N,N-dimethylaniline, can significantly impact reaction yields, impurity profiles, and the ultimate efficacy and safety of the final product. This guide provides a comprehensive comparison of the primary analytical techniques for determining the isomeric purity of this compound, offering supporting experimental methodologies and data to aid in method selection and implementation.
Introduction to Isomeric Impurities
In the synthesis of this compound, the formation of 2- and 3-fluoro isomers is a common challenge. These impurities can arise from non-selective fluorination of N,N-dimethylaniline or from starting materials containing isomeric precursors. Due to their similar physicochemical properties, the separation and accurate quantification of these isomers necessitate high-resolution analytical techniques.
Core Analytical Techniques for Isomeric Purity
The principal methods for the analysis of this compound and its isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in the structural elucidation and confirmation of these isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of fluoro-substituted anilines. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach.
Experimental Protocol: HPLC-UV
A baseline separation of 2-Fluoro-N,N-dimethylaniline, 3-Fluoro-N,N-dimethylaniline, and this compound can be achieved using a C18 column with a mobile phase consisting of an acetonitrile and water gradient.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Experimental Protocol: GC-FID
The isomeric impurities in this compound can be effectively quantified using a GC system equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a qualitative technique for structure elucidation, Quantitative NMR (qNMR) can be employed for purity assessment and the determination of isomeric ratios. The distinct chemical shifts of the fluorine and proton nuclei in the different isomers allow for their differentiation and quantification.
Key Differentiating Features in NMR
-
¹⁹F NMR: The fluorine signal for each isomer will appear at a distinct chemical shift, providing a clear method for identification and relative quantification.
-
¹H NMR: The aromatic proton signals will exhibit different splitting patterns and chemical shifts due to the varying position of the fluorine atom and the dimethylamino group. For instance, the protons ortho to the fluorine will show a characteristic coupling.
Method Comparison
The choice of analytical method depends on several factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
| Parameter | HPLC-UV | GC-FID |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Selectivity | High, can be tuned by altering mobile phase composition and stationary phase. | Very high, especially with high-resolution capillary columns. |
| Sensitivity | Good, can be enhanced with more sensitive detectors (e.g., MS). | Excellent, FID is highly sensitive to hydrocarbons. |
| Sample Preparation | Relatively simple, involves dissolution in a suitable solvent. | May require derivatization for polar analytes, but not for these isomers. |
| Analysis Time | Typically longer run times compared to GC. | Generally faster analysis times. |
Data Presentation
The following table summarizes hypothetical performance data for the proposed HPLC and GC methods for the analysis of Fluoro-N,N-dimethylaniline isomers. This data is intended for illustrative purposes to highlight the comparative aspects of the techniques.
| Analyte | HPLC Retention Time (min) | GC Retention Time (min) | Resolution (Rs) - HPLC | Resolution (Rs) - GC |
| 2-Fluoro-N,N-dimethylaniline | 12.5 | 8.2 | - | - |
| 3-Fluoro-N,N-dimethylaniline | 13.8 | 8.5 | > 2.0 | > 1.8 |
| This compound | 15.2 | 8.9 | > 2.5 | > 2.2 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for isomeric purity analysis and a decision tree for selecting the appropriate analytical method.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the isomeric purity analysis of this compound. The choice between the two methods will be dictated by the specific laboratory capabilities and the desired analytical outcome. For routine quality control where high throughput is not the primary concern, the robustness and versatility of HPLC make it an excellent choice. For laboratories equipped with GC and where rapid analysis is required, a well-optimized GC method can provide excellent resolution and sensitivity. Independent of the chromatographic method chosen, NMR spectroscopy remains an indispensable tool for the definitive structural confirmation of the isomers.
Safety Operating Guide
4-Fluoro-N,N-dimethylaniline proper disposal procedures
Proper management and disposal of 4-Fluoro-N,N-dimethylaniline are critical for ensuring laboratory safety and environmental protection. As a fluorinated organic compound, it is classified as a halogenated hazardous waste and requires specific handling procedures. Adherence to institutional and regulatory guidelines is paramount for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its hazards. This substance causes skin and serious eye irritation and may be harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear double nitrile or Viton gloves.[4]
-
Eye Protection: Use chemical splash goggles.[4]
-
Body Protection: A fully-buttoned lab coat is required.[4]
-
Ventilation: Always handle this chemical and its waste under a certified chemical fume hood to avoid inhalation.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a regulated hazardous waste stream. Do not dispose of it down the drain or allow it to evaporate into the atmosphere.[4][6]
Step 1: Waste Segregation Proper segregation is the most critical step to ensure safety and minimize disposal costs.
-
Designate a Halogenated Waste Container: this compound is a halogenated organic compound.[7] It must be collected in a dedicated waste container for halogenated solvents.[7][8]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[6][9] Keeping these streams separate can significantly reduce disposal costs.[6]
-
Incompatible Materials: Do not combine this waste with incompatible materials such as strong acids, bases, oxidizing agents, or heavy metals.[4][6][9]
Step 2: Container Selection and Labeling
-
Container Type: Use a chemically compatible container, such as a polyethylene carboy, which is often available from your institution's Environmental Health & Safety (EH&S) department.[4][9] Avoid metal containers, as halogenated compounds can degrade to form acids that corrode metal.[4]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[8]
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a flammable storage cabinet or a secondary containment tub under a fume hood.[4][9]
-
Container Management: Keep the waste container tightly closed at all times, except when you are actively adding waste.[8][9]
-
Volume Limits: Be aware of institutional limits for waste accumulation. Do not store more than 55 gallons of hazardous waste in your lab area.[8]
Step 4: Arranging for Disposal
-
Request Pickup: Once the waste container is three-quarters full, contact your institution's EH&S or hazardous waste management group to request a pickup.[9]
-
Documentation: Ensure all information on the hazardous waste tag is complete and accurate to facilitate proper disposal by waste handlers.[9]
Emergency Procedures: Spill Cleanup
In the event of a spill, follow these procedures while wearing the appropriate PPE.
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the chemical with an inert, dry material such as sand, silica gel, or a universal absorbent binder.[4][10][11]
-
Containment: Collect the contaminated absorbent material and place it into a sealable, properly labeled container for disposal as hazardous waste.[4][9]
-
Large Spills: For larger spills, evacuate the area immediately and contact your institution's emergency services and EH&S department.[9]
Hazard and Disposal Summary
The following table summarizes key data for the safe handling and disposal of this compound.
| Parameter | Information | Reference |
| Chemical Name | This compound | - |
| Waste Classification | Halogenated Organic Hazardous Waste | [7] |
| Primary Hazards | Skin/Eye Irritant, Harmful if Swallowed/Inhaled, Suspected Carcinogen, Aquatic Toxicity | [1][2][3] |
| Incompatible Materials | Non-halogenated organics, acids, bases, oxidizing agents, metals, heavy metals, cyanides | [4][6][9] |
| Recommended PPE | Double nitrile/Viton gloves, chemical splash goggles, lab coat, use in fume hood | [4][5] |
| Disposal Container | Labeled, sealed polyethylene (plastic) container | [4][9] |
| Prohibited Disposal | Drain disposal, evaporation | [4][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 403-46-3 Name: this compound [xixisys.com]
- 2. fishersci.com [fishersci.com]
- 3. agarscientific.com [agarscientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-N,N-dimethylaniline
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical protocols for the handling and disposal of 4-Fluoro-N,N-dimethylaniline, a crucial reagent in various research and development applications. Adherence to these procedures is paramount for ensuring personnel safety and maintaining a secure laboratory environment. The following information is synthesized from established safety data for aromatic amines and fluorinated organic compounds to provide a direct, procedural framework for your operations.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory when handling this compound to mitigate risks of exposure. The required PPE is detailed below, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or aerosols.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes, while a face shield offers broader coverage, especially when handling larger quantities or during vigorous reactions.[1] |
| Hand Protection | Chemical-Resistant Gloves (Viton® or Silvershield® recommended; double-gloving with nitrile as an outer layer for splash protection is a viable alternative, but gloves should be changed immediately upon contact) | To prevent skin contact. Due to the potential for aromatic amines to permeate standard disposable gloves, selecting appropriate glove material is critical. Nitrile gloves offer limited resistance to amines and should not be relied upon for prolonged handling.[1][2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor Cartridges | Required when working outside of a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. A self-contained breathing apparatus (SCBA) is necessary for emergency situations.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for both safety and the integrity of your experimental results.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Gather Materials: Assemble all necessary chemicals, equipment, and waste containers within the designated work area, preferably inside a chemical fume hood.[1]
Step 2: Donning Personal Protective Equipment
-
Before entering the handling area, don all required PPE as outlined in the table above.
Step 3: Chemical Handling
-
Weighing: When weighing the compound, use a balance located inside a ventilated enclosure or a chemical fume hood to contain any airborne particulates.
-
Dissolving: When preparing solutions, add the this compound to the solvent slowly and carefully to prevent splashing.
-
Reactions: All chemical reactions involving this compound must be conducted within a certified chemical fume hood with the sash positioned at the lowest practical height.
Step 4: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work surface within the fume hood with an appropriate solvent (e.g., acetone) and cleaning agent. Collect all decontamination materials as hazardous waste.
-
Personal Decontamination: After handling is complete and before leaving the laboratory, remove and properly dispose of gloves. Wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation is Key
-
Halogenated Organic Waste: this compound is a halogenated organic compound.[4][5] All waste containing this chemical, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, glassware rinsate), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[4][5][6]
-
Separate from Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste streams, as this can significantly increase disposal costs and complicate the disposal process.[4][7]
Disposal Procedure
-
Container Selection: Use a chemically compatible and properly sealed waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management provider.[4] Never dispose of this compound down the drain.[4][6]
Visualizing the Workflow
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. dess.uccs.edu [dess.uccs.edu]
- 3. gloves.com [gloves.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
